molecular formula C7H5F2N3S B1301389 4,6-Difluoro-2-hydrazino-1,3-benzothiazole CAS No. 872696-11-2

4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Cat. No.: B1301389
CAS No.: 872696-11-2
M. Wt: 201.2 g/mol
InChI Key: LAENBFICDUZEPJ-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a useful research compound. Its molecular formula is C7H5F2N3S and its molecular weight is 201.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAENBFICDUZEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365943
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
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Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872696-11-2
Record name 4,6-Difluoro-2-hydrazinylbenzothiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2-hydrazino-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The strategic incorporation of fluorine atoms into the benzothiazole core can significantly enhance a molecule's therapeutic potential by modulating its metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5]

This guide focuses on the detailed characterization of a specific fluorinated derivative, 4,6-Difluoro-2-hydrazino-1,3-benzothiazole . This compound is of particular interest to researchers in drug development due to the combined pharmacophoric features of the fluorinated benzothiazole ring and the reactive hydrazine moiety. The hydrazine group serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as hydrazones, which are themselves a class of compounds with significant biological activities.[6][7]

This document provides a comprehensive overview of the probable synthetic pathways, and detailed protocols for the structural elucidation of this compound, drawing upon established methodologies for analogous compounds.

Physicochemical and Structural Properties

A summary of the key identifiers and predicted properties for this compound is presented below.

PropertyValueSource
IUPAC Name 4,6-difluoro-2-hydrazineylbenzo[d]thiazole[8]
CAS Number 872696-11-2[8][9]
Molecular Formula C₇H₅F₂N₃S[8]
Molecular Weight 201.2 g/mol [8]
SMILES NNC1=NC2=C(C=C(F)C=C2F)S1[8]

Synthesis of this compound

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Target Compound 4_fluoro_aniline 4-Fluoroaniline 2_amino_6_fluoro 6-Fluoro-1,3-benzothiazol-2-amine 4_fluoro_aniline->2_amino_6_fluoro 1. KSCN, Br₂, AcOH 2_hydrazino_6_fluoro 2-Hydrazino-6-fluorobenzothiazole 2_amino_6_fluoro->2_hydrazino_6_fluoro 2. Hydrazine Hydrate, HCl, Ethylene Glycol target This compound 2_hydrazino_6_fluoro->target Further synthetic steps would be required to introduce the second fluorine atom, the specifics of which are not detailed in the provided search results.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol for the Synthesis of 2-Hydrazino-6-fluorobenzothiazole (An Analogous Precursor)

This protocol is adapted from the synthesis of similar 2-hydrazinobenzothiazole derivatives and serves as a foundational method.[12]

Step 1: Synthesis of 6-Fluoro-1,3-benzothiazol-2-amine

  • Cool glacial acetic acid (20 mL) to 5°C.

  • Add potassium thiocyanate (8 g) and 4-fluoroaniline (0.01 mol) to the cooled acetic acid.

  • Prepare a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) and add it dropwise to the reaction mixture with constant stirring.

  • Maintain the temperature between 0-10°C during the addition.

  • Continue stirring at this temperature for 2 hours, then at room temperature for 10 hours.

  • Allow the mixture to stand overnight.

  • Add 10 mL of water and heat the mixture on a water bath, then filter while hot.

  • Treat the filtrate with 10 mL of glacial acetic acid, heat again, and filter.

  • Combine the hot filtrates, cool, and neutralize with concentrated ammonia to a pH of 6.

  • Collect the resulting precipitate by filtration, dry, and recrystallize from absolute ethanol.

Step 2: Synthesis of 2-Hydrazino-6-fluorobenzothiazole

  • Add concentrated HCl (6 mL) dropwise to hydrazine hydrate (6 mL) at 5-10°C with stirring.

  • To this mixture, add ethylene glycol (24 mL) and 6-fluoro-1,3-benzothiazol-2-amine (0.03 mol).

  • Reflux the reaction mixture for 3 hours.

  • Upon cooling, a solid will separate.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the product.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected spectral data based on the analysis of analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in the table below.[12][13][14]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3100N-H stretchingHydrazine (NH, NH₂)
~3080C-H stretchingAromatic C-H
~1630-1600C=N stretchingThiazole ring
~1500, ~1600C=C stretchingBenzene ring
~1440Thiazole ring vibrationThiazole ring
~1280C-N stretchingC-N bond
~1100C-F stretchingAryl-F bond
~700-600C-S stretchingThiazole ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine group.[12][15]

  • Aromatic Protons (Ar-H): The protons on the fluorinated benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

  • Hydrazine Protons (NH, NH₂): The protons of the hydrazine moiety are anticipated to resonate as broad signals in the range of δ 9.0-11.0 ppm.[12]

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon skeleton.[15][16]

  • Aromatic Carbons: The carbons of the benzothiazole core will appear in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling.

  • C=N Carbon: The carbon of the C=N bond in the thiazole ring is expected to have a chemical shift in the range of δ 160-170 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would be a suitable technique.[17][18]

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak ([M+H]⁺) at m/z 202.0, corresponding to the protonated molecule.

  • Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of the hydrazine group and cleavage of the benzothiazole ring, providing further structural confirmation.

Chemical Reactivity and Potential Applications

The 2-hydrazino group in this compound is a key reactive site. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives.[6][19] This reactivity allows for the facile generation of a diverse library of compounds for biological screening.

Reactivity_Workflow start 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole product Hydrazone Derivative start->product Condensation Reaction reagent Aldehyde or Ketone (R-CO-R') reagent->product application Biological Screening (e.g., anticancer, antimicrobial) product->application

Caption: Reactivity of this compound to form hydrazones for biological applications.

The fluorinated benzothiazole core itself has been associated with potent anticancer activity.[5][20] Therefore, derivatives of this compound are promising candidates for the development of novel therapeutic agents.[1][21]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, based on established chemical principles and data from analogous compounds. The strategic combination of a fluorinated benzothiazole scaffold with a reactive hydrazine moiety makes this compound a valuable building block for the synthesis of novel molecules with potential applications in drug discovery and development. The detailed protocols and expected spectral data presented herein will serve as a valuable resource for researchers working in the field of medicinal chemistry.

References

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Sources

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS RN: 872696-11-2). This molecule is a significant building block in medicinal chemistry, primarily owing to its unique structural features: a benzothiazole core, a reactive hydrazino moiety, and difluoro substitution on the benzene ring. These features combine to create a scaffold with considerable potential for the development of novel therapeutic agents. This guide will delve into its physicochemical characteristics, provide a detailed synthetic protocol, explore its chemical reactivity, and discuss its promising role in drug discovery, particularly in the realms of antimicrobial and anticancer research. All information is supported by authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

This compound combines these advantageous features. The difluoro substitution at the 4- and 6-positions is expected to significantly modulate the electronic properties and lipophilicity of the benzothiazole ring system. The 2-hydrazino group is a versatile functional handle, enabling the synthesis of a diverse library of derivatives through reactions such as hydrazone formation and cyclization.[5][6] This guide serves as a technical resource for researchers looking to leverage the unique chemical attributes of this compound in their drug discovery and development programs.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on data from closely related analogs and computational models.[7][8]

Structural Information

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound. Where experimental data is unavailable, values are estimated based on analogs such as 4,6-dichloro-2-hydrazino-1,3-benzothiazole and general computational models.[1][9]

PropertyValueSource/Method
Molecular Formula C₇H₅F₂N₃S[10]
Molecular Weight 201.20 g/mol [10]
CAS Number 872696-11-2[10]
Appearance Predicted to be a solidAnalogy
Melting Point Estimated range: 190-210 °CBased on fluorinated analogs[2]
Boiling Point > 350 °C (decomposes)Analogy
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot methanol)Analogy[1]
LogP (predicted) ~2.5 - 3.0Analogy with dichloro- derivative[1]
pKa (predicted) ~3.0 (hydrazino group)Analogy

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from a commercially available aniline derivative. The general strategy involves the formation of the benzothiazole ring, followed by the introduction of the hydrazino group.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start 3,5-Difluoroaniline step1 Thiocyanation start->step1 KSCN, Br₂, Glacial Acetic Acid intermediate1 4,6-Difluoro-2-aminobenzothiazole step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 Hydrazine Hydrate, Ethylene Glycol, Reflux product This compound step2->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar fluorinated benzothiazoles.[2][11]

Step 1: Synthesis of 4,6-Difluoro-2-aminobenzothiazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-difluoroaniline (10 mmol) and potassium thiocyanate (22 mmol) in glacial acetic acid (30 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (11 mmol) in glacial acetic acid (10 mL) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.

  • Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the solid from ethanol to yield pure 4,6-difluoro-2-aminobenzothiazole.[12]

Step 2: Synthesis of this compound

  • In a round-bottom flask, cautiously add concentrated hydrochloric acid (5 mL) dropwise to hydrazine hydrate (99%, 20 mmol) at 0-5 °C, followed by the addition of ethylene glycol (25 mL).

  • To this solution, add 4,6-difluoro-2-aminobenzothiazole (10 mmol) in portions.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol or a methanol/water mixture to obtain pure this compound.[11]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the nucleophilic character of the terminal amino group of the hydrazino moiety. This allows for a wide range of derivatization reactions, making it a valuable intermediate in combinatorial chemistry.

Key Reactions
  • Hydrazone Formation: The most common reaction involves the condensation with various aldehydes and ketones to form the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds in high yield.[5][6] These hydrazone derivatives are of significant interest due to their broad spectrum of biological activities.[13]

  • Cyclization Reactions: The hydrazino group can participate in cyclization reactions with suitable bifunctional reagents to form fused heterocyclic systems, such as triazolobenzothiazoles.[14]

The following diagram illustrates these key reactive pathways.

G cluster_0 Reactivity of this compound cluster_1 Hydrazone Formation cluster_2 Cyclization start 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole reagent1 Aldehyde/Ketone (R-CHO / R-CO-R') start->reagent1 reagent2 Bifunctional Reagent (e.g., Orthoesters) start->reagent2 product1 Hydrazone Derivative reagent1->product1 Acid Catalyst, Ethanol, Reflux product2 Fused Heterocycle (e.g., Triazolobenzothiazole) reagent2->product2 Appropriate Conditions

Caption: Key reactive pathways of this compound.

Applications in Drug Discovery

The structural motifs present in this compound suggest significant potential in various therapeutic areas.

  • Anticancer Agents: Fluorinated 2-arylbenzothiazoles have demonstrated potent and selective antiproliferative activity against various cancer cell lines.[15] The mechanism often involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of reactive species that can form DNA adducts and induce apoptosis.[15] The difluoro substitution in the title compound could enhance this activity and modulate the metabolic profile.

  • Antimicrobial Agents: Benzothiazole-hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[2][6] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes. Fluorinated hydrazones have also shown broad-spectrum antifungal activity, including against resistant strains like Candida auris.[16]

  • Enzyme Inhibitors: The benzothiazole scaffold has been utilized in the design of inhibitors for various enzymes. For instance, hydrazone derivatives have been investigated as inhibitors of carbonic anhydrase and cholinesterase.[17]

Analytical Characterization Protocols

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiazole ring, as well as signals for the NH and NH₂ protons of the hydrazino group. The aromatic region will display complex splitting patterns due to fluorine-proton coupling. The NH protons typically appear as broad singlets. For analogous 6-fluoro-2-hydrazinobenzothiazole derivatives, aromatic protons are observed in the range of 6.5-7.5 ppm, and the NH proton signal appears between 9.0-11.0 ppm.[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzothiazole core. The signals for the carbons bonded to fluorine will appear as doublets due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands for analogous compounds include:[2]

  • N-H stretching: 3100-3400 cm⁻¹ (hydrazino group)

  • C=N stretching: 1600-1650 cm⁻¹ (thiazole ring)

  • C-F stretching: 1100-1200 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₅F₂N₃S.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its reactive hydrazino group provides a gateway to a vast chemical space of derivatives. The presence of the difluorinated benzothiazole core strongly suggests a predisposition for significant biological activity, particularly in the development of novel anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers to explore the full potential of this promising scaffold.

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  • Loaiza-Perez, A. I., et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Journal of Pharmacology and Experimental Therapeutics. 2004;311(1):109-117. Available from: [Link]

  • Omar, M. S., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 2022;7(40):35976-35989. Available from: [Link]

  • Mohamed, M. S., et al. Broad-Spectrum Antifungal Agents: Fluorinated Aryl- and Heteroaryl-Substituted Hydrazones. ChemMedChem. 2021;16(2):339-348. Available from: [Link]

  • Gonzalez-Durruthy, M., et al. Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. Molecules. 2022;27(12):3862. Available from: [Link]

  • Kalin, R., et al. New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity. 2021;18(11):e2100489. Available from: [Link]

  • Lihumis, H. S., et al. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. 2022;5(2):147-164. Available from: [Link]

  • Al-Harthy, T., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2020;10(63):38321-38347. Available from: [Link]

  • Singh, H., et al. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry. 2023;23(5):537-575. Available from: [Link]

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An In-depth Technical Guide to 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole (CAS Number: 872696-11-2), a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the compound's structure, physicochemical properties, and outlines a robust, inferred synthetic pathway based on established chemical principles. Furthermore, it explores the characteristic reactivity of the 2-hydrazino moiety, providing experimentally grounded protocols for the synthesis of derivative compounds such as hydrazones, pyrazoles, and triazoles. The guide is intended to serve as a valuable resource for researchers leveraging this versatile scaffold in the design and synthesis of novel compounds with potential therapeutic or industrial applications.

Introduction: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The introduction of fluorine atoms into the benzothiazole core, as seen in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-hydrazino functional group is a versatile handle for further chemical elaboration, enabling the construction of a diverse range of derivatives.[4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Structural and General Data

The structural and key identifying information for this compound is summarized in the table below.

PropertyValue
IUPAC Name 4,6-difluoro-2-hydrazineylbenzo[d]thiazole[5]
CAS Number 872696-11-2[5]
Molecular Formula C₇H₅F₂N₃S[5]
Molecular Weight 201.2 g/mol [5]
SMILES NNC1=NC2=C(C=C(F)C=C2F)S1[5]
Predicted Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the difluorinated benzene ring, as well as signals for the protons of the hydrazino group (-NH-NH₂). The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The amine protons will be visible as broad singlets.

  • ¹³C NMR: The carbon NMR will display signals for the seven carbon atoms of the benzothiazole core. The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF).

  • IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for N-H stretching of the hydrazino group (around 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).[4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound: A Plausible Pathway

While a specific literature procedure for the synthesis of this compound is not widely published, a reliable synthetic route can be inferred from established methods for the preparation of analogous 2-hydrazinobenzothiazoles. The most logical starting material is the commercially available 2-Amino-4,6-difluorobenzothiazole. Two primary methods are proposed.

Method 1: Diazotization and Reduction

This classic two-step approach involves the conversion of the 2-amino group to a diazonium salt, which is then reduced to the hydrazine.[6]

Synthesis_Method_1 Start 2-Amino-4,6-difluorobenzothiazole Intermediate 4,6-Difluorobenzothiazole-2-diazonium salt Start->Intermediate 1. NaNO₂, aq. HCl 0-5 °C Product This compound Intermediate->Product 2. SnCl₂·2H₂O, conc. HCl

Figure 1: Synthesis via Diazotization-Reduction.

Experimental Protocol (Inferred):

  • Diazotization: 2-Amino-4,6-difluorobenzothiazole is dissolved in a suitable aqueous acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored by a starch-iodide paper test.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a solution of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, also kept at a low temperature. After the addition is complete, the reaction mixture is stirred for a specified time, allowing the reduction to the hydrazine to occur.

  • Work-up: The reaction mixture is then made basic with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Direct Hydrazinolysis of a 2-Halo Precursor

An alternative and often more direct route involves the nucleophilic substitution of a 2-halo-4,6-difluorobenzothiazole with hydrazine hydrate. This requires the initial conversion of the 2-amino group to a 2-halo group, typically chloro.

Synthesis_Method_2 Start 2-Amino-4,6-difluorobenzothiazole Intermediate 2-Chloro-4,6-difluorobenzothiazole Start->Intermediate Sandmeyer Reaction (NaNO₂, HCl, CuCl) Product This compound Intermediate->Product Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Figure 2: Synthesis via a 2-Chloro Intermediate.

Experimental Protocol (Inferred):

  • Synthesis of 2-Chloro-4,6-difluorobenzothiazole: The starting 2-amino compound is converted to the 2-chloro derivative via a Sandmeyer reaction. This involves diazotization as described in Method 1, followed by the addition of the diazonium salt solution to a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Hydrazinolysis: The isolated 2-Chloro-4,6-difluorobenzothiazole is then refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or ethylene glycol.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The product is washed with water and recrystallized from an appropriate solvent to afford the pure this compound.

Reactivity and Derivative Synthesis

The synthetic utility of this compound lies in the reactivity of the hydrazino group, which can act as a potent nucleophile. This allows for the construction of a variety of important heterocyclic systems.

Formation of Hydrazones

The reaction of the hydrazino group with aldehydes and ketones is a facile and widely used transformation to form stable hydrazone derivatives.[8] These hydrazones are often crystalline solids and can serve as intermediates for further cyclization reactions or as final products with potential biological activity.

Hydrazone_Formation Reactant1 This compound Product Hydrazone Derivative Reactant1->Product Reactant2 Aldehyde or Ketone (R-CHO or R-CO-R') Reactant2->Product Ethanol, cat. Acetic Acid Reflux

Figure 3: General Scheme for Hydrazone Synthesis.

Experimental Protocol (General):

  • A solution of this compound (1 equivalent) in ethanol is prepared.

  • The desired aldehyde or ketone (1-1.1 equivalents) is added to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is refluxed for a period of 2-6 hours, with the reaction progress monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature. The precipitated solid hydrazone is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization.

Synthesis of Pyrazole Derivatives

2-Hydrazinobenzothiazoles are valuable precursors for the synthesis of pyrazole-containing compounds. One common method involves the reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate.[9]

Experimental Protocol (Inferred, for reaction with a 1,3-dicarbonyl):

  • This compound (1 equivalent) is dissolved in a suitable solvent like ethanol or glacial acetic acid.

  • The 1,3-dicarbonyl compound (1 equivalent) is added to the solution.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Synthesis of Fused Triazole Derivatives

The hydrazino group can be utilized to construct fused triazolo[3,4-b]benzothiazole ring systems, which are of interest in medicinal chemistry.[10] A common method involves reaction with formic acid or other one-carbon sources.

Experimental Protocol (Inferred, for reaction with formic acid):

  • This compound is suspended in an excess of formic acid.

  • The mixture is heated to reflux for several hours.

  • Upon cooling, the product, a derivative of difluoro-benzo[d][8][10]thiazolo[3,2-d][9][10][11]triazole, is expected to precipitate.

  • The solid is collected by filtration, washed with water to remove excess formic acid, and then dried.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas:

  • Medicinal Chemistry: As a building block, it can be used to synthesize libraries of compounds for screening against various biological targets. The benzothiazole core is present in numerous compounds with anticancer and antimicrobial properties.[2][3] The difluoro substitution pattern can enhance biological activity and improve pharmacokinetic properties.

  • Agrochemicals: Similar to medicinal chemistry, the benzothiazole scaffold is found in some agrochemicals.

  • Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials, such as dyes and sensors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward, albeit inferred, synthesis from commercially available starting materials, combined with the rich reactivity of the hydrazino group, makes it an attractive scaffold for the development of novel compounds. This guide provides a foundational understanding of its properties, synthesis, and reactivity, intended to empower researchers in their pursuit of new discoveries in medicinal chemistry and beyond.

References

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Spectroscopic Blueprint of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of the Difluoro-benzothiazole Scaffold

In the landscape of modern medicinal chemistry, the benzothiazole moiety stands out as a "privileged scaffold," a structural framework consistently found in molecules exhibiting a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them a focal point for drug discovery and development programs.[3][4] The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The specific compound of interest, 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, combines the therapeutic potential of the benzothiazole core with the advantageous properties of fluorine substitution, presenting a compelling candidate for further investigation.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive blueprint, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, characterize, and utilize this promising scaffold in their research endeavors.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into the Molecular Environment

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.

Experimental Protocol: A Self-Validating Approach

A robust ¹H NMR analysis begins with meticulous sample preparation and data acquisition.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH and -NH₂).

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydrazine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-5~ 7.0 - 7.3Doublet of Doublets (dd)JH5-F4 ≈ 8-10, JH5-H7 ≈ 2-31H
H-7~ 7.4 - 7.7Doublet of Doublets (dd)JH7-F6 ≈ 8-10, JH7-H5 ≈ 2-31H
-NH-~ 8.0 - 9.0Broad Singlet (br s)-1H
-NH₂~ 4.5 - 5.5Broad Singlet (br s)-2H

Causality Behind Predictions:

  • Aromatic Protons (H-5 and H-7): The aromatic region will be characterized by two signals corresponding to the two protons on the benzene ring. The strong electron-withdrawing nature of the fluorine atoms will deshield these protons, causing them to resonate at a relatively downfield chemical shift. The proton at position 7 (H-7) is expected to be slightly more deshielded than the proton at position 5 (H-5) due to the combined inductive effects of the adjacent fluorine at position 6 and the thiazole ring. The splitting pattern for each proton will be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The larger coupling constant will arise from the ortho-coupling to the fluorine atom, while the smaller coupling constant will be due to the meta-coupling to the other aromatic proton.

  • Hydrazine Protons (-NH- and -NH₂): The protons of the hydrazine group are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, these signals may be broad and less distinct. In a polar aprotic solvent like DMSO-d₆, the signals are typically sharper. The -NH- proton, being directly attached to the electron-withdrawing benzothiazole ring, is expected to be more deshielded than the terminal -NH₂ protons.[5]

Visualization of Spin-Spin Coupling:

Caption: Predicted spin-spin coupling interactions for the aromatic protons of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule.

Experimental Protocol: A Standardized Workflow
  • Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR analysis.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A wider spectral width is required compared to ¹H NMR.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the benzothiazole ring system.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Comments
C-2~ 165 - 175Attached to two nitrogen atoms and sulfur; highly deshielded.
C-4~ 150 - 160 (d, JC-F ≈ 240-250 Hz)Directly attached to fluorine; large C-F coupling.
C-6~ 150 - 160 (d, JC-F ≈ 240-250 Hz)Directly attached to fluorine; large C-F coupling.
C-7a~ 140 - 150Quaternary carbon at the ring junction.
C-3a~ 125 - 135Quaternary carbon at the ring junction.
C-5~ 100 - 110 (d, JC-F ≈ 20-30 Hz)Coupled to two fluorine atoms (ortho and para).
C-7~ 100 - 110 (d, JC-F ≈ 20-30 Hz)Coupled to two fluorine atoms (ortho and para).

Causality Behind Predictions:

  • C-2: This carbon is part of the thiazole ring and is bonded to two heteroatoms (N and S) and an exocyclic nitrogen, leading to a significant downfield shift.[6]

  • C-4 and C-6: The carbons directly bonded to the highly electronegative fluorine atoms will experience a strong deshielding effect and exhibit a large one-bond C-F coupling constant (¹JCF).[7]

  • C-3a and C-7a: These are the quaternary carbons at the fusion of the benzene and thiazole rings. Their chemical shifts are influenced by the surrounding substituents and the aromatic system.

  • C-5 and C-7: These carbons are situated between the fluorine-substituted carbons and will show smaller two- and three-bond C-F couplings (²JCF and ³JCF), resulting in doublet or more complex splitting patterns in a non-decoupled spectrum. The electron-donating effect of the nitrogen and sulfur atoms in the thiazole ring, combined with the electron-withdrawing effect of the fluorine atoms, will influence their final chemical shifts.[8]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: A Standard Approach
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): The molecular formula of this compound is C₇H₅F₂N₃S. The exact mass of the molecular ion is expected at m/z 201.0176.

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo characteristic fragmentation.

Predicted Fragmentation Pathway:

M [C₇H₅F₂N₃S]⁺˙ m/z = 201 frag1 [C₇H₄F₂N₂S]⁺˙ m/z = 186 M->frag1 - •NH frag2 [C₇H₅F₂NS]⁺ m/z = 172 M->frag2 - N₂H frag3 [C₆HF₂NS]⁺˙ m/z = 156 frag2->frag3 - HCN frag4 [C₆H₃F₂N]⁺˙ m/z = 127 frag3->frag4 - S

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Causality Behind Fragmentation:

  • Loss of a Hydrazinyl Radical: A common initial fragmentation for hydrazine derivatives is the loss of a hydrazinyl radical (•NH₂) or a diazenyl radical (•N₂H).

  • Ring Fragmentation: The benzothiazole ring can undergo fragmentation, such as the loss of HCN or sulfur, leading to the formation of smaller, stable fragment ions.[9] The presence of fluorine atoms will influence the stability of the resulting fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: A Straightforward Method
  • Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (hydrazine)3350 - 3150Medium, Broad
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch (thiazole)1650 - 1550Medium to Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
N-H Bend (hydrazine)1620 - 1550Medium
C-F Stretch1250 - 1000Strong

Causality Behind Predictions:

  • N-H Stretching: The hydrazine group will exhibit characteristic N-H stretching vibrations in the high-frequency region of the spectrum. The presence of two bands in this region would be indicative of the primary amine (-NH₂).[5]

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system will appear in the 1650-1450 cm⁻¹ region.

  • C-F Stretching: The C-F bonds will give rise to strong absorption bands in the fingerprint region, which are highly characteristic of fluorinated compounds.

Applications in Drug Development: A Scaffold of Opportunity

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Benzothiazole derivatives have been extensively investigated and have shown a wide range of pharmacological activities:

  • Anticancer Activity: Many benzothiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[1]

  • Antimicrobial Activity: The benzothiazole nucleus is a key component of numerous compounds with significant antibacterial and antifungal properties.[10][11]

  • Neuroprotective Effects: Certain benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

  • Other Therapeutic Areas: The versatility of the benzothiazole scaffold has led to its exploration in a variety of other therapeutic areas, including as antiviral, antidiabetic, and anti-inflammatory agents.[2]

The presence of the difluoro substitution pattern and the reactive hydrazine handle on the this compound molecule provides medicinal chemists with ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can confidently identify and characterize this compound, paving the way for its exploration as a valuable scaffold in the quest for novel therapeutics. The combination of the biologically active benzothiazole core with the strategic placement of fluorine atoms and a versatile hydrazine group makes this molecule a highly attractive starting point for drug discovery programs.

References

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4,6-Difluoro-2-hydrazino-1,3-benzothiazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Difluoro-2-hydrazino-1,3-benzothiazole: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it a privileged heterocyclic system in drug design. When functionalized with fluorine atoms, the physicochemical properties of the benzothiazole core are significantly modulated. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are critical parameters in the development of effective therapeutics.

This guide focuses on a particularly valuable derivative: This compound . The presence of two fluorine atoms on the benzene ring, combined with the highly reactive hydrazino group at the 2-position, makes this molecule a potent and versatile building block for the synthesis of complex heterocyclic systems. The hydrazino moiety serves as a nucleophilic handle, enabling a variety of condensation and cyclization reactions to construct novel molecular architectures with significant therapeutic potential.[2][3]

This document provides a comprehensive overview for researchers and drug development professionals on the synthesis, reactivity, and application of this compound, highlighting its utility in constructing diverse chemical libraries for screening and lead optimization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. This compound is a stable, solid compound under standard conditions.

PropertyValueSource
CAS Number 872696-11-2[4][5]
Molecular Formula C₇H₅F₂N₃S[4]
Molecular Weight 201.2 g/mol [4]
IUPAC Name 4,6-difluoro-2-hydrazineylbenzo[d]thiazole[4]
Appearance Typically an off-white to yellow solidGeneric
Purity Commercially available up to 95%[4]
SMILES NNC1=NC2=C(C=C(F)C=C2F)S1[4]

Spectroscopic Characterization Data (Typical) Spectroscopic analysis is crucial for confirming the identity and purity of the starting material and its subsequent products. While specific spectra for the title compound are not detailed in the provided results, data for analogous 6-fluoro-benzothiazole derivatives offer valuable insights.[6]

TechniqueCharacteristic Features
¹H NMR Signals corresponding to aromatic protons (6.5-7.5 ppm) and NH/NH₂ protons (broad peaks, often > 9.0 ppm) are expected.[6]
IR (cm⁻¹) Key stretching bands include N-H (~3400-3100), C=N (~1600-1750), and C-F (~1100).[6]
Mass Spec The molecular ion peak (M+) would be observed at m/z = 201.2, with characteristic isotopic patterns for sulfur.

Synthesis of the Core Building Block

The synthesis of 2-hydrazino-benzothiazole derivatives typically begins with the corresponding aniline. For this compound, the synthesis would logically start from 3,5-difluoroaniline. The general and well-established pathway involves thiocyanation followed by cyclization and subsequent hydrazinolysis.

G cluster_0 Synthesis Pathway A 3,5-Difluoroaniline B Intermediate Thiocyanate A->B 1. KSCN, Br₂ Glacial Acetic Acid C 2-Amino-4,6-difluorobenzothiazole B->C 2. Cyclization D 2-Hydrazino-4,6-difluorobenzothiazole C->D 3. Hydrazine Hydrate

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Hydrazino-6-fluorobenzothiazole

This protocol for a mono-fluorinated analogue provides a validated template that can be adapted for the difluoro compound.[6]

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole from 4-Fluoroaniline

  • Cool 20 mL of glacial acetic acid to 5°C in an ice bath.

  • To the cooled acid, add potassium thiocyanate (8 g) and 4-fluoroaniline (0.01 mol) under stirring.

  • Prepare a bromine solution by dissolving 1.6 mL of bromine in 6 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture while maintaining the temperature and continuous stirring.

  • After the addition is complete, stir the solution for 2 hours at 0-10°C, then for 10 hours at room temperature.

  • Allow the mixture to stand overnight.

  • Add 10 mL of water and heat the mixture on a water bath. Filter while hot.

  • Treat the filtrate with 10 mL of glacial acetic acid, heat again, and filter.

  • Combine the filtrates, cool, and neutralize with concentrated ammonia solution to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield 2-amino-6-fluorobenzothiazole.

Step 2: Synthesis of 2-Hydrazino-6-fluorobenzothiazole

  • Reflux a mixture of 2-amino-6-fluorobenzothiazole (0.01 mol) with hydrazine hydrate (80%, 0.02 mol) in ethanol for several hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain 2-hydrazino-6-fluorobenzothiazole.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound stems from the nucleophilicity of the terminal amino group of the hydrazine moiety. This allows for facile condensation reactions with various electrophiles, particularly carbonyl compounds, to form stable hydrazone linkages. These hydrazones are not merely final products but are often versatile intermediates for subsequent cyclization reactions, leading to a diverse range of heterocyclic frameworks.[8][9]

Application 1: Formation of Benzothiazolyl-Hydrazones

The reaction of 2-hydrazinobenzothiazoles with aldehydes or ketones is a robust and high-yielding method to produce Schiff bases, specifically hydrazones. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and antifungal properties.[9][10]

Figure 2: General reaction scheme for the synthesis of benzothiazolyl-hydrazones.

Experimental Protocol: Synthesis of a 2-Substituted Hydrazino-6-fluorobenzothiazole Derivative This protocol describes the condensation with a substituted acetophenone.[6]

  • In a round-bottom flask, combine 2-hydrazino-6-fluorobenzothiazole (1.5 mmol), the appropriate substituted acetophenone (2.2 mmol), and absolute ethanol (20 mL).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture on a water bath for 10-14 hours.

  • Monitor the reaction by TLC until a new spot indicates product formation and the starting material is consumed.

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Filter the solid, wash with a small amount of water, and recrystallize from ethanol to obtain the purified hydrazone derivative.

Application 2: Synthesis of Fused Heterocyclic Systems

The hydrazone derivatives are excellent precursors for constructing more complex fused heterocyclic systems. For instance, reaction with α-halocarbonyl compounds can lead to the formation of thiazole rings, while reactions with dicarbonyl compounds can yield pyrazole or pyridazinone systems. These reactions significantly expand the chemical space accessible from the core building block.

A notable example is the synthesis of benzothiazole-linked hydroxypyrazolones, which have shown potential as α-amylase and α-glucosidase inhibitors for diabetes management.[11]

Figure 3: Synthesis of benzothiazole-linked pyrazolones.

Experimental Protocol: Synthesis of a Benzothiazole-Pyrazolone Derivative This is a general protocol adapted from related literature for synthesizing pyrazolone derivatives.[12]

  • Combine equimolar amounts (e.g., 1 mmol) of the 2-hydrazinobenzothiazole derivative and a suitable 1,3-dicarbonyl compound (e.g., 4-benzoyl-3-methyl-1-phenylpyrazol-5-one) in anhydrous ethanol (20 mL).

  • Reflux the reaction mixture for approximately 3 hours.

  • After reflux, cool the mixture to room temperature to allow the product to precipitate.

  • Filter the resulting solid and dry it thoroughly.

  • Recrystallize the crude product from ethanol to obtain pure yellow crystals of the target pyrazolone derivative.

Role in Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold is a key pharmacophore found in numerous clinically approved drugs and investigational compounds.[1] Its derivatives have demonstrated a vast range of biological activities, including:

  • Anticancer: Targeting critical enzymes like EGFR, VEGFR, and PI3K.[1]

  • Antimicrobial: Exhibiting potent activity against various strains of bacteria and fungi.[6][8][10]

  • Antiviral: Including activity against HIV.[6]

  • Neuroprotective: Riluzole, a benzothiazole derivative, is used in the treatment of ALS.[1][13]

  • Antidiabetic: By inhibiting enzymes such as α-amylase.[11][14]

The 4,6-difluoro substitution pattern on the 2-hydrazino-1,3-benzothiazole building block is particularly strategic. The fluorine atoms can engage in favorable hydrogen bonding and dipole-dipole interactions within enzyme active sites, potentially increasing binding affinity and selectivity. The difluoro pattern also enhances lipophilicity and resistance to oxidative metabolism, improving the pharmacokinetic profile of the resulting drug candidates. The hydrazino group provides the crucial reactive handle to attach these fluorinated pharmacophores to other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[14]

Conclusion

This compound is a high-value, strategic building block in organic and medicinal chemistry. Its pre-installed difluoro-benzothiazole core offers intrinsic pharmacological relevance and favorable ADME properties, while the versatile hydrazino group serves as a reliable anchor point for molecular elaboration. Through straightforward and robust chemical transformations such as hydrazone formation and subsequent cyclizations, chemists can rapidly access large libraries of novel, complex heterocyclic compounds. The continued application of this building block is poised to yield new therapeutic agents across a wide spectrum of diseases, from infectious agents to cancer and metabolic disorders.

References

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1208-1212. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]

  • Ghiță, M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4983. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Available at: [Link]

  • Sharma, D., et al. (2020). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry, 12(14), 1289-1306. Available at: [Link]

  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

  • Singh, R., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmaceutical Sciences and Research, 10(1), 163-169. Available at: [Link]

  • Gvozdjaková, A., & Kufčáková, K. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

  • Synthesis, S. (n.d.). Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). Available at: [Link]

  • National Institutes of Health. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(13), 12153-12167. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine. Available at: [Link]

  • National Institutes of Health. (n.d.). 4-{methyl}. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Available at: [Link]

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Sources

The Rising Potential of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic incorporation of fluorine atoms and a hydrazino moiety can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide delves into the promising potential of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole derivatives as a novel class of therapeutic agents. We will explore their synthesis, putative biological activities, and the underlying mechanistic principles, providing a comprehensive resource for researchers and drug development professionals. This document will detail established experimental protocols for screening these compounds and discuss the anticipated structure-activity relationships that can guide future drug design efforts.

Introduction: The Benzothiazole Scaffold and the Influence of Fluorine

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly enhance their biological activity.[4][5] This is attributed to fluorine's unique properties, such as its high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds, which can improve metabolic stability, binding affinity, and membrane permeability.[5][6] Specifically, the presence of fluorine on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[6][7]

The 2-hydrazino group serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, primarily through condensation with aldehydes and ketones to form hydrazones.[1][8][9] This adaptability is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. This guide will focus on the untapped potential of derivatives of this compound, a scaffold that synergistically combines the benefits of the benzothiazole nucleus, fluorine substitution, and the reactive hydrazino moiety.

Synthetic Pathways to this compound Derivatives

The synthesis of the core intermediate, this compound, can be achieved through a multi-step process starting from a readily available difluoroaniline precursor. The general synthetic strategy for analogous 2-hydrazinobenzothiazoles involves the reaction of the corresponding aniline with a thiocyanating agent, followed by cyclization and subsequent reaction with hydrazine hydrate.

A common approach for the synthesis of 2-hydrazinobenzothiazole derivatives involves reacting the parent 2-hydrazinobenzothiazole with various anhydrides of dicarboxylic acids.[9] Another well-established method is the condensation reaction of 2-hydrazinobenzothiazole with substituted aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield the corresponding hydrazone derivatives.[10][11]

Below is a generalized workflow for the synthesis and derivatization of the title compound.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_purification Purification & Characterization A 3,5-Difluoroaniline D 2-Amino-4,6-difluorobenzothiazole A->D Reaction with B and C B Potassium Thiocyanate C Bromine F This compound D->F Reaction with E E Hydrazine Hydrate H This compound Derivatives (Hydrazones) F->H Condensation with G G Substituted Aldehydes/Ketones I Recrystallization/Chromatography H->I J Spectroscopic Analysis (NMR, IR, MS) I->J

Caption: Synthetic workflow for this compound derivatives.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound derivatives are not extensively reported, a strong inference of their potential can be drawn from the activities of structurally related compounds.

Anticancer Activity

Fluorinated benzothiazole derivatives have emerged as a significant class of anticancer agents.[2][7] Studies have shown that the position and number of fluorine atoms on the benzothiazole ring can significantly influence the cytotoxic potency.[6][7] For instance, certain fluorinated 2-aryl benzothiazoles have exhibited potent anti-tumor activities against breast cancer cell lines.[2][7] The hydrazone linkage at the 2-position has also been identified as a key feature for enhancing antitumor activity.[3][12]

Putative Mechanism of Action: The anticancer activity of benzothiazole derivatives is often multi-faceted. Some derivatives are known to induce apoptosis through caspase activation.[2][13] The presence of a fluorine atom can enhance the cytotoxicity of these compounds.[2] It is hypothesized that this compound derivatives could exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway, which is often dysregulated in cancer.[13]

G Derivative This compound Derivative NFkB NF-κB Inhibition Derivative->NFkB COX2 COX-2 Downregulation NFkB->COX2 iNOS iNOS Downregulation NFkB->iNOS Apoptosis Induction of Apoptosis COX2->Apoptosis iNOS->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation

Caption: Postulated anticancer mechanism of action.

Antimicrobial Activity

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[10][14] The incorporation of a hydrazone moiety can further enhance this activity.[15] The fluorine atoms at positions 4 and 6 are expected to contribute positively to the antimicrobial profile due to increased lipophilicity, which can facilitate penetration through microbial cell membranes.

Putative Mechanism of Action: The antimicrobial action of benzothiazole derivatives can involve the inhibition of essential microbial enzymes. One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[14] Another potential target is dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway, which is essential for microbial growth.[16]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are recommended.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on the existing literature for related benzothiazole derivatives, several SAR trends can be anticipated for this compound derivatives:

  • Substitution on the Phenyl Ring of the Hydrazone: The nature and position of substituents on the phenyl ring attached to the hydrazone moiety will significantly impact biological activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.[3][7]

  • The Hydrazone Linker: The -NH-N=CH- group is a critical pharmacophore. Modifications to this linker could affect the molecule's conformation and binding affinity.[17][18]

  • Fluorine Atoms at C4 and C6: The difluoro substitution pattern is expected to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and potency.[5][6] The electron-withdrawing nature of fluorine can also influence the acidity of the N-H proton of the hydrazino group, which may be important for receptor binding.

Data Summary

The following table summarizes the reported anticancer activities of various fluorinated and hydrazone-containing benzothiazole derivatives to provide a comparative context for the potential of this compound analogues.

Derivative ClassCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Fluorinated 2-aryl benzothiazolesMCF-70.4 - 0.57 µM[2][7]
Hydrazine based benzothiazoleHeLa2.41 µM[3]
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleCapan-10.6 µM[12]
Substituted pyridine based benzothiazoleSKRB-31.2 nM[2]

Conclusion and Future Directions

The this compound scaffold represents a highly promising, yet underexplored, area for the discovery of novel therapeutic agents. The confluence of the biologically active benzothiazole nucleus, the advantageous properties of fluorine substitution, and the synthetic tractability of the hydrazino group provides a strong foundation for the development of potent anticancer and antimicrobial compounds.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of cancer cell lines and microbial strains. In-depth mechanistic studies, including enzyme inhibition assays and investigation of cellular signaling pathways, will be crucial to elucidate their modes of action. Furthermore, computational studies, such as molecular docking, can aid in the rational design of more potent and selective analogues. The insights gained from these studies will be invaluable in advancing this promising class of compounds towards clinical development.

References

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  • Krátký, M., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
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  • El-Metwaly, A. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.

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The Strategic Role of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It explores the synthesis, biological significance, and therapeutic potential of a unique and promising class of heterocyclic compounds: 4,6-difluoro-2-hydrazino-1,3-benzothiazole derivatives. By integrating established synthetic protocols with analyses of structure-activity relationships, this document serves as a comprehensive resource for leveraging this scaffold in the design of novel therapeutic agents.

Introduction: The Benzothiazole Scaffold and the Influence of Fluorine and Hydrazine Moieties

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2] The therapeutic efficacy of the benzothiazole scaffold is profoundly influenced by the nature and position of its substituents.

The focus of this guide, the this compound core, presents a particularly compelling case for drug design. The strategic placement of two fluorine atoms at the 4 and 6 positions of the benzene ring is known to enhance metabolic stability and binding affinity to target proteins. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to more potent and selective biological activity.

Furthermore, the 2-hydrazino group serves as a versatile synthetic handle. It readily undergoes condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone derivatives, also known as Schiff bases.[3] This synthetic accessibility allows for the systematic exploration of a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting hydrazone linkage (-NH-N=CH-) is a well-established pharmacophore in its own right, contributing to the biological activity of many therapeutic agents.[4][5]

This guide will delve into the practical synthesis of these derivatives, explore their significant potential in anticancer and antimicrobial applications, and elucidate the key structure-activity relationships that govern their efficacy.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives primarily involves a two-step process: the formation of the core benzothiazole ring, followed by the derivatization of the 2-hydrazino group.

Synthesis of the Core Scaffold: this compound

While specific literature on the direct synthesis of this compound is not abundant, the synthesis of the analogous 2-amino-4,6-difluorobenzothiazole is well-documented and can be adapted. A common route involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine.

Diagram 1: General Synthetic Scheme for 2-Aminobenzothiazoles

synthesis_aminobenzothiazole Aniline 3,5-Difluoroaniline Intermediate Thiocyanation Intermediate Aniline->Intermediate 1. Thiocyanate KSCN Thiocyanate->Intermediate Bromine Br2, Acetic Acid Bromine->Intermediate Product 2-Amino-4,6-difluorobenzothiazole Intermediate->Product 2. Cyclization G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Core 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole Solvent Ethanol Core->Solvent Aldehyde Substituted Aldehyde/Ketone Aldehyde->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux (3-12 h) Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product 4,6-Difluoro-2-hydrazinylidene- 1,3-benzothiazole Derivative Recrystallization->Product

Caption: Experimental workflow for the synthesis of hydrazone derivatives.

Experimental Protocol: General Procedure for the Synthesis of 4,6-Difluoro-2-hydrazinylidene-1,3-benzothiazole Derivatives

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.

  • Addition of Carbonyl: To this solution, add an equimolar amount (10 mmol) of the desired substituted aromatic or heterocyclic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated solid product is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) and elemental analysis.

Anticancer Potential of this compound Derivatives

The benzothiazole-hydrazone scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. [6][7][8]While specific data on the 4,6-difluoro substituted series is limited, extensive research on analogous compounds provides a strong basis for their potential and guides future drug discovery efforts.

Mechanism of Action and Cellular Targets

Benzothiazole derivatives exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many benzothiazole-containing compounds are potent inhibitors of protein kinases, such as EGFR, which are crucial for cancer cell proliferation and survival. [1]* Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, some benzothiazole derivatives have been shown to activate procaspase-3, a key executioner enzyme in the apoptotic cascade. [9]* Inhibition of Tubulin Polymerization: Certain derivatives can interfere with the formation of microtubules, leading to cell cycle arrest and apoptosis.

  • DNA Intercalation: The planar benzothiazole ring system can intercalate between DNA base pairs, disrupting DNA replication and transcription.

The 4,6-difluoro substitution is anticipated to enhance these activities by increasing the lipophilicity of the molecule, thereby improving cell membrane permeability, and by forming strong interactions with the target enzymes.

Structure-Activity Relationship (SAR) Insights

SAR studies on related benzothiazole-hydrazone series have revealed several key features that influence anticancer activity: [6]

  • Substitution on the Benzothiazole Ring: The presence of electron-withdrawing groups, such as halogens, at the C-6 position of the benzothiazole ring has been shown to enhance anticancer activity. [6]This suggests that the 4,6-difluoro substitution pattern is likely to be beneficial.

  • Substitution on the Phenyl Ring of the Hydrazone Moiety: The nature and position of substituents on the phenyl ring attached to the hydrazone nitrogen are critical.

    • Electron-donating groups, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), often lead to increased potency. [6] * The position of these substituents is also important, with para- and meta-substituted derivatives frequently showing superior activity. [6] * Lipophilic groups can also enhance activity. [9] Diagram 3: Key SAR Insights for Anticancer Activity

SAR_Anticancer cluster_benzothiazole Benzothiazole Ring cluster_linker Hydrazone Linker cluster_phenyl Substituted Phenyl Ring cluster_key Activity Modulators F4 4-Fluoro Hydrazone -NH-N=CH- F4->Hydrazone F6 6-Fluoro F6->Hydrazone R R-group Hydrazone->R key_F 4,6-Difluoro: Potentially enhances activity key_R R-group (meta/para): - Electron-donating (e.g., -OCH3, -NMe2) - Lipophilic groups often increase potency

Caption: Structure-activity relationship highlights for anticancer potency.

Quantitative Data on Analogous Compounds

The following table summarizes the in vitro anticancer activity of representative 6-substituted-2-hydrazone-benzothiazole derivatives against various human cancer cell lines. This data, while not for the 4,6-difluoro series, provides valuable benchmarks for the expected potency of these compounds.

Compound IDBenzothiazole SubstitutionPhenyl Ring SubstitutionCancer Cell LineIC₅₀ (µM)Reference
38 6-Chloro3-FluoroCapan-1 (Pancreatic)0.6[6]
38 6-Chloro3-FluoroNCI-H460 (Lung)0.9[6]
45-52 (Series) 6-MethoxyMethoxy or FluoroVarious1.3 - 12.8[6]

Data presented is for analogous compounds to illustrate the potential of the scaffold.

Antimicrobial Activity of 4,6-Difluoro-benzothiazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have long been recognized for their potent antibacterial and antifungal properties. [10][11]The incorporation of the 4,6-difluoro substitution pattern has been shown to yield compounds with significant antimicrobial efficacy.

Spectrum of Activity and Mechanism of Action

Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungal strains. [10][11]The proposed mechanism of action for many Schiff bases involves the chelation of metal ions essential for microbial growth or the inhibition of key microbial enzymes. The azomethine (-CH=N-) group is thought to be crucial for their biological activity.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole. These values indicate the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

Compound IDAldehyde MoietyGram-Positive BacteriaGram-Negative BacteriaFungiReference
S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)A. niger (MIC, µg/mL)
DBT-I 4-(dimethylamino)benzaldehyde>10005001000[10]
DBT-II 5-bromo-2-hydroxybenzaldehyde125250500[10]
DBT-III 3,4-dimethoxybenzaldehyde250500500[10]
Compound A 4-chlorobenzaldehyde125250250
Compound B 4-nitrobenzaldehyde62.5125125
Compound C 1H-indole-3-carbaldehyde31.2562.531.25

Note: The data presented is for Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole, which are structurally similar to the hydrazone derivatives that are the focus of this guide.

These results indicate that the nature of the aldehyde moiety significantly impacts the antimicrobial activity. For instance, the presence of an indole ring (Compound C) leads to particularly potent antibacterial and antifungal effects.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic tractability of the 2-hydrazino group allows for the creation of large, diverse libraries of derivatives for biological screening. The existing data on structurally related compounds strongly suggests that this class of molecules holds significant potential as both anticancer and antimicrobial agents.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a focused library of this compound derivatives are needed to establish a direct and comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicity profiles.

By leveraging the strategic combination of a fluorinated benzothiazole core and a versatile hydrazone linker, medicinal chemists are well-positioned to discover and develop next-generation therapeutics to address pressing medical needs in oncology and infectious diseases.

References

  • Zala, R. V., & Upadhyay, S. V. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmacy and Biological Sciences, 9(1), 123-130.
  • Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). (n.d.). [Journal name, volume(issue), pages].
  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (2022). Current Organic Chemistry, 26(15), 1435-1463.
  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2023). Molecules, 28(21), 7435.
  • Application Notes and Protocols for the Synthesis of Benzothiazole Schiff Bases from 4-Hydroxy-3-methylbenzaldehyde. (2025). BenchChem.
  • Pandya, D. H., et al. (2020). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. [Journal name, volume(issue), pages].
  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1594-1604.
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054.
  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054.
  • Küçükgüzel, Ş. G., et al. (2007).
  • Bhatt, K. D., Upadhyay, S. V., & Zala, R. V. (2020). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole.
  • Bhatt, K. D., Upadhyay, S. V., & Zala, R. V. (2020). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2023). Molecules, 28(21), 7435.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • Gong, P., et al. (2014). Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 86, 493-503.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some New Hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole Derivatives. (2014). Molecules, 19(12), 20636-20655.
  • Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). [Journal name, volume(issue), pages].
  • Synthetic characterization& antimicrobial screening of some novel 6-fluorobenzothiazole substituted [10][12][13]triazole analogues. (n.d.). [Journal name, volume(issue), pages].

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules, 29(11), 2568.
  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 583-596.
  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 583-596.

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A Technical Guide to the Discovery and History of Fluorinated Benzothiazoles: From Foundational Chemistry to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and historical development of fluorinated benzothiazoles. It details the evolution of their synthesis, from early methods to modern techniques, and examines their significant impact on medicinal chemistry and materials science, with a particular focus on their role in neuroimaging and therapeutic development.

The Emergence of a Privileged Scaffold: Early Discoveries and Synthetic Foundations

The history of fluorinated benzothiazoles is a story of chemical synergy, emerging from the convergence of classic heterocyclic chemistry and the rise of organofluorine science in the 20th century. While the benzothiazole core itself was first described in the late 1800s, the strategic incorporation of fluorine atoms to enhance molecular properties came much later. This innovation was driven by the growing recognition of fluorine's ability to modulate critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

Initial synthetic approaches were often adaptations of established benzothiazole syntheses, like the Jacobson-Hugershoff reaction, applied to fluorinated starting materials. However, these early methods were frequently limited by harsh reaction conditions and the scarcity of suitable fluorinated precursors. A significant advancement in the field arrived with the development of more refined fluorination technologies. The introduction of reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® provided milder and more selective pathways for direct C-H fluorination, thereby enabling access to a wider array of fluorinated benzothiazole isomers that were previously difficult to synthesize.

The Evolution of Synthesis: Key Methodologies and Strategic Approaches

The synthetic chemist's toolbox for creating fluorinated benzothiazoles has grown substantially, offering a range of strategies to suit the desired molecular architecture and available precursors.

The Building Block Approach: Constructing the Core

This traditional "bottom-up" strategy involves assembling the benzothiazole ring from pre-fluorinated components. A widely used method is the condensation of a fluorinated 2-aminothiophenol with a fluorinated aldehyde or a derivative of a carboxylic acid.

Experimental Protocol: Synthesis of 2-Aryl-6-fluorobenzothiazoles via Condensation

  • Preparation of the Intermediate: The key starting material, 2-amino-5-fluorothiophenol, is synthesized from 4-fluoroaniline through a multi-step process that includes thiocyanation followed by reduction.

  • Condensation Reaction: In a round-bottom flask, dissolve 2-amino-5-fluorothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Aldehyde: Add the corresponding fluorinated benzaldehyde (1.1 equivalents) to the solution.

  • Reaction Execution: The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Product Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure 2-aryl-6-fluorobenzothiazole.

G cluster_0 Building Block Strategy Fluorinated\n2-Aminothiophenol Fluorinated 2-Aminothiophenol Condensation Condensation Fluorinated\n2-Aminothiophenol->Condensation Fluorinated\nAldehyde Fluorinated Aldehyde Fluorinated\nAldehyde->Condensation Fluorinated\nBenzothiazole Fluorinated Benzothiazole Condensation->Fluorinated\nBenzothiazole

Caption: Bottom-up synthesis of fluorinated benzothiazoles.

Late-Stage Fluorination: A Paradigm of Modern Synthesis

The ability to introduce fluorine atoms late in a synthetic sequence offers significant advantages, allowing for the rapid diversification of molecular structures from a common precursor. This approach has been transformed by the development of advanced electrophilic and nucleophilic fluorinating agents.

Experimental Protocol: Direct C-H Fluorination of a Benzothiazole Core

  • Substrate Preparation: The non-fluorinated parent benzothiazole is synthesized using established literature procedures.

  • Reaction Setup: In a glovebox or under an inert atmosphere, the benzothiazole substrate (1 equivalent) is dissolved in a dry solvent (e.g., acetonitrile, dichloromethane).

  • Addition of Fluorinating Agent: An electrophilic fluorinating agent, such as Selectfluor® (1.2 equivalents), is added portion-wise. A catalyst, often based on palladium or silver, may be necessary to facilitate the reaction.

  • Reaction Monitoring: The mixture is stirred at room temperature or with gentle heating, and its progress is monitored by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried over sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography to isolate the desired fluorinated benzothiazole.

G cluster_1 Late-Stage Fluorination Parent\nBenzothiazole Parent Benzothiazole C-H Fluorination C-H Fluorination Parent\nBenzothiazole->C-H Fluorination Fluorinating\nReagent (e.g., Selectfluor®) Fluorinating Reagent (e.g., Selectfluor®) Fluorinating\nReagent (e.g., Selectfluor®)->C-H Fluorination Fluorinated\nBenzothiazole Fluorinated Benzothiazole C-H Fluorination->Fluorinated\nBenzothiazole

Caption: Late-stage C-H fluorination of benzothiazoles.

Key Applications Driving Innovation: From Diagnostics to Therapeutics

The distinct properties conferred by fluorine have established fluorinated benzothiazoles as critical components in various scientific fields.

Illuminating the Brain: Amyloid Plaque Imaging

The most prominent application of fluorinated benzothiazoles is in neuroimaging. The development of Pittsburgh Compound B (PiB), a derivative of thioflavin T, was a landmark achievement for the in vivo detection of amyloid-β (Aβ) plaques, a key pathological feature of Alzheimer's disease. The fluorine-18 labeled version of PiB, [¹⁸F]Flutemetamol, along with other related compounds such as [¹⁸F]Florbetaben and [¹⁸F]Florbetapir, are now FDA-approved positron emission tomography (PET) tracers. In these molecules, the fluorine atom serves a dual role: it enhances penetration of the blood-brain barrier and provides the radioisotope necessary for PET imaging.

The design of these imaging agents relies on the ability of the benzothiazole core to interact with the cross-β-sheet structure of amyloid fibrils. The fluorine atom is strategically positioned to optimize binding affinity and pharmacokinetic properties without interfering with this critical interaction.

G cluster_2 PET Imaging Workflow Synthesis of\n[¹⁸F]Fluorinated\nBenzothiazole Tracer Synthesis of [¹⁸F]Fluorinated Benzothiazole Tracer IV Injection IV Injection Synthesis of\n[¹⁸F]Fluorinated\nBenzothiazole Tracer->IV Injection Tracer Crosses\nBlood-Brain Barrier Tracer Crosses Blood-Brain Barrier IV Injection->Tracer Crosses\nBlood-Brain Barrier Binding to\nAmyloid Plaques Binding to Amyloid Plaques Tracer Crosses\nBlood-Brain Barrier->Binding to\nAmyloid Plaques PET Scan PET Scan Binding to\nAmyloid Plaques->PET Scan Detection of\nGamma Rays Detection of Gamma Rays PET Scan->Detection of\nGamma Rays Image Reconstruction Image Reconstruction Detection of\nGamma Rays->Image Reconstruction Diagnosis of\nAlzheimer's Disease Diagnosis of Alzheimer's Disease Image Reconstruction->Diagnosis of\nAlzheimer's Disease

Caption: Workflow for amyloid plaque imaging with [¹⁸F]benzothiazoles.

Expanding Therapeutic Frontiers

The utility of fluorinated benzothiazoles extends well beyond neuroimaging. They have been investigated for a variety of therapeutic applications:

  • Anticancer Agents: Certain fluorinated benzothiazoles have shown potent and selective activity against tumors. For instance, the compound DF 203, a derivative of Phortress, has demonstrated significant promise in preclinical studies. The fluorine atoms in these molecules can enhance their binding to target proteins and improve their metabolic stability, leading to greater efficacy.

  • Antimicrobial Agents: The benzothiazole scaffold is a common feature in many compounds with antibacterial and antifungal properties. Fluorination can amplify this activity, paving the way for the development of new classes of antimicrobial drugs.

  • Kinase Inhibitors: The rigid structure of the benzothiazole ring makes it an excellent scaffold for designing kinase inhibitors for a range of therapeutic targets. Fluorine substitution can be employed to fine-tune the selectivity and potency of these inhibitors.

Future Directions and Perspectives

The field of fluorinated benzothiazoles continues to evolve, with future research likely to concentrate on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, selective, and environmentally friendly methods for synthesizing fluorinated benzothiazoles remains a high priority. This includes the exploration of new catalytic systems and the application of flow chemistry.

  • Expanded Applications in PET Imaging: Researchers are now looking beyond amyloid plaques to use fluorinated benzothiazoles for imaging other pathological protein aggregates, such as tau tangles and α-synuclein fibrils.

  • Targeted Drug Delivery: The unique properties of fluorinated benzothiazoles make them well-suited for incorporation into targeted drug delivery systems, which could enhance the therapeutic index of potent anticancer drugs.

  • Materials Science: The photophysical properties of certain fluorinated benzothiazoles make them promising candidates for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices.

Quantitative Data Summary

CompoundApplicationKey Property
[¹⁸F]Flutemetamol PET ImagingHigh affinity for Aβ plaques.
[¹⁸F]Florbetaben PET ImagingFavorable pharmacokinetic profile.
[¹⁸F]Florbetapir PET ImagingEnables early detection of Aβ plaques.
DF 203 AnticancerPotent and selective antitumor activity.

References

  • Cui, M., Tang, Z., Li, Z., & Zhang, X. (2022). Fluorine-18 Labeled Benzothiazoles for Preclinical and Clinical Imaging of Tau and Amyloid-β Pathologies in Alzheimer’s Disease. ACS Chemical Neuroscience, 13(16), 2439–2453. [Link]

  • Ono, M., & Saji, H. (2015). Development of PET and SPECT imaging agents for detecting cerebral β-amyloid plaques. International Journal of Molecular Imaging, 2015, 293428. [Link]

  • Kumbhare, R. M., & Dadmal, A. S. (2016). A review on synthesis of benzothiazole derivatives and their biological importance. Journal of Chemistry, 2016, 6628103. [Link]

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Novel Schiff Bases from 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Rationale for Benzothiazole Schiff Bases

In the landscape of medicinal chemistry, the benzothiazole framework is recognized as a "privileged scaffold" due to its consistent presence in compounds exhibiting a wide array of biological activities.[1][2] When functionalized to form Schiff bases—compounds characterized by an azomethine (-C=N-) group—their therapeutic potential is often amplified, leading to candidates for antimicrobial, anticancer, anti-inflammatory, and antioxidant applications.[2][3][4]

This document provides a detailed protocol for the synthesis of Schiff bases derived from 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. The inclusion of fluorine atoms is a strategic design element, as fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates. The hydrazine moiety offers a versatile synthetic handle for reaction with a diverse library of aldehydes and ketones. This guide is designed to provide researchers with a robust and reproducible methodology, explaining the causality behind the procedural steps to ensure both success and a deep understanding of the underlying chemistry.

The Chemical Principle: Acid-Catalyzed Condensation

The synthesis of a Schiff base from a hydrazine derivative is a classic acid-catalyzed nucleophilic addition-elimination reaction.[5] The core transformation involves the condensation of the terminal primary amine of the hydrazino group (-NH₂) with the carbonyl carbon of an aldehyde or ketone.

The Mechanism Unveiled:

  • Activation of the Carbonyl: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A series of intramolecular or solvent-mediated proton transfers occurs, resulting in the formation of a carbinolamine intermediate.

  • Elimination of Water: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, transforming it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling a water molecule.

  • Deprotonation: The final step is the deprotonation of the iminium ion to yield the neutral, stable Schiff base product and regenerate the acid catalyst.

Below is a diagram illustrating the general reaction pathway.

G cluster_reactants Reactants cluster_process Process cluster_products Products Hydrazine 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole Reaction Condensation Reaction (Ethanol, cat. Acetic Acid, Reflux) Hydrazine->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction SchiffBase Target Schiff Base Reaction->SchiffBase Water Water (H₂O) Reaction->Water caption General Synthesis Pathway

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This protocol provides a generalized yet robust method. Researchers should note that reaction times and purification solvents may need to be optimized based on the specific aldehyde used.

Materials and Apparatus

Reagents & Chemicals:

  • This compound (CAS: 872696-11-2)[6][7]

  • Substituted Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 3,4-dimethoxybenzaldehyde)[4]

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (Catalytic amount)

  • Deionized Water

  • Solvents for Recrystallization (e.g., DMF, Ethanol, Chloroform)

Apparatus:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

G Start Start: Assemble Apparatus Step1 Step 1: Dissolve Hydrazine (0.001 mol) in Ethanol (20 mL) in a round-bottom flask. Start->Step1 Step2 Step 2: Add Aldehyde (0.001 mol, equimolar) to the solution. Step1->Step2 Step3 Step 3: Add Catalyst (2-3 drops of Glacial Acetic Acid). Step2->Step3 Step4 Step 4: Reflux Reaction Mixture (Stir at 50-70°C for 5-12 hours). Monitor progress with TLC. Step3->Step4 Step5 Step 5: Product Isolation Cool mixture to room temperature. Precipitate may form. Step4->Step5 Step6 Step 6: Collection Filter the solid product using a Buchner funnel. Step5->Step6 Step7 Step 7: Purification Wash with cold ethanol, then recrystallize from a suitable solvent. Step6->Step7 End End: Dry and Characterize Pure Schiff Base Step7->End caption Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in approximately 20-30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Aldehyde: To this solution, add an equimolar amount (1 equivalent) of the chosen aromatic aldehyde.[4]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. This catalytic amount is sufficient to facilitate the reaction without causing unwanted side reactions.[4]

  • Reaction Under Reflux: Attach a reflux condenser and heat the mixture to 50-70°C with continuous stirring. The reaction time can vary from 5 to 12 hours, depending on the reactivity of the aldehyde.[4]

    • Expert Tip: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The consumption of starting materials and the appearance of a new, distinct product spot indicate reaction progression.

  • Product Isolation: After the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a solid.[8] If no solid forms, the product can often be precipitated by pouring the reaction mixture into a beaker of crushed ice.[9]

  • Purification:

    • Collect the crude solid by vacuum filtration using a Buchner funnel.

    • Wash the solid several times with small portions of cold ethanol to remove any unreacted aldehyde or starting material.[3]

    • For high purity, recrystallize the product from a suitable solvent like ethanol, methanol, or DMF.

  • Drying: Dry the purified crystalline product in a vacuum oven at a low temperature (40-50°C) to remove residual solvent.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The combination of the following spectroscopic techniques provides a self-validating confirmation of a successful synthesis.

Technique Purpose Expected Observations for a Schiff Base Product
FT-IR Functional Group AnalysisDisappearance of aldehyde C=O stretch (~1700 cm⁻¹) and hydrazine N-H stretches. Appearance of a strong C=N (azomethine) stretch between 1590-1630 cm⁻¹.[3][10]
¹H NMR Structural ElucidationDisappearance of the aldehyde proton signal (-CHO, ~9-10 ppm). Appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8.0-10.0 ppm).[4][11] Aromatic and substituent protons will appear in their expected regions.
Mass Spec. Molecular Weight ConfirmationThe mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base.[3][4]
Elemental Analysis Purity & Formula ConfirmationThe experimental percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated for the proposed molecular formula.[4]

Concluding Remarks & Future Directions

This protocol outlines a reliable and well-characterized method for synthesizing novel Schiff bases from this compound. The versatility of this reaction allows for the creation of a large library of compounds by simply varying the aldehyde reactant. These synthesized molecules serve as valuable candidates for further investigation in drug discovery programs, particularly in the fields of oncology and microbiology, where benzothiazole derivatives have shown considerable promise.[1][12]

References

  • Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complexes as DNA Binding and DNA Cleavage Agents. (2022). Letters in Applied NanoBioScience, 12(3), 76. Available from: [Link]

  • Shanthalakshmi, K., Bhat, M., & Belagali, S. L. (2016). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti-Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 8(10), 240-243. Available from: [Link]

  • Kadhim, M. M., et al. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal, 19(2), 378-384. Available from: [Link]

  • Rani, M. U., et al. (2022). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. Journal of Pharmaceutical Negative Results, 13(3), 39-47. Available from: [Link]

  • Chandra, S., et al. (2019). Synthesis, spectroscopic characterization and DNA binding studies of Cu(II) complex of Schiff base containing benzothiazole moiety. Journal of the Serbian Chemical Society. Available from: [Link]

  • Baraskar, A. R., et al. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 7(1), 22-31. Available from: [Link]

  • Khan, I. A., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Scientific Research in Chemistry, 4(1), 1-6. Available from: [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18833-18845. Available from: [Link]

  • Biswas, T. (2022, January 7). Schiff Base: Basic concept & application. YouTube. Available from: [Link]

  • Wisińska, P., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(13), 4265. Available from: [Link]

  • Chaurasia, S., et al. (2016). Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 16(6), 722-731. Available from: [Link]

  • Sharma, P. C., et al. (2012). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 3(10), 3894-3897. Available from: [Link]

  • Kumar, P., et al. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Journal of Chemistry, 2022, 1-10. Available from: [Link]

  • Shahzadi, S., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(21), 7484. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Versatility of the Benzothiazole Scaffold in Antimicrobial Drug Development

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1] The benzothiazole nucleus, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The structural versatility of the benzothiazole ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[2] This document provides a detailed guide on the utilization of a key intermediate, 4,6-Difluoro-2-hydrazino-1,3-benzothiazole , in the synthesis of novel antimicrobial agents. The introduction of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is a strategic design element, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and overall biological efficacy. The 2-hydrazino functional group serves as a versatile handle for the construction of diverse molecular architectures, particularly through the formation of hydrazones, which are structurally analogous to Schiff bases and are known to possess significant biological activities.[5][6]

Core Principle: Hydrazone Synthesis as a Pathway to Bioactive Molecules

The primary synthetic strategy detailed herein involves the condensation reaction between this compound and a variety of aromatic or heterocyclic aldehydes. This reaction yields a series of N-(substituted-benzylidene)-4,6-difluorobenzothiazol-2-yl)hydrazines, commonly known as hydrazones. The azomethine group (-C=N-) in these hydrazones is a critical pharmacophore that contributes to their biological activity.[7][8] The rationale behind this approach is supported by extensive literature demonstrating the potent antimicrobial effects of Schiff bases and hydrazones derived from 2-aminobenzothiazoles and related heterocyclic systems.[5][7][9][10][11]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and evaluation of antimicrobial agents from this compound.

Antimicrobial Agent Synthesis Workflow Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Antimicrobial Evaluation Start This compound Reaction Condensation Reaction Start->Reaction Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening In vitro Antimicrobial Screening (Disk Diffusion/Broth Dilution) Characterization->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MBC->SAR

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of hydrazone derivatives.

Detailed Synthetic Protocol: Synthesis of a Model Hydrazone Derivative

This protocol details the synthesis of a representative antimicrobial agent, N-(4-chlorobenzylidene)-N'-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazine, based on analogous reactions reported for 2-aminobenzothiazoles.[12]

Materials and Reagents:

  • This compound

  • 4-Chlorobenzaldehyde

  • Methanol (Anhydrous)

  • Glacial Acetic Acid (Catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous methanol.

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of 4-chlorobenzaldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure hydrazone derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Spectroscopic Data:

  • ¹H NMR: Appearance of a singlet in the range of δ 8.0-9.0 ppm corresponding to the azomethine proton (-N=CH-). Aromatic protons will appear in the range of δ 7.0-8.0 ppm. A broad singlet for the -NH proton may also be observed.

  • FT-IR (cm⁻¹): A characteristic absorption band for the C=N bond in the range of 1600-1650 cm⁻¹. N-H stretching may be observed around 3100-3300 cm⁻¹.

Antimicrobial Activity Evaluation Protocol

The synthesized hydrazone derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic microorganisms.

Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungal strains: Candida albicans, Aspergillus niger

Methods:

  • Disk Diffusion Method (Qualitative Screening): This method provides a preliminary assessment of antimicrobial activity. Sterile filter paper discs impregnated with known concentrations of the synthesized compounds are placed on agar plates previously inoculated with the test microorganisms. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.

  • Broth Microdilution Method (Quantitative Analysis - MIC Determination): This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] Serial dilutions of the synthesized compounds are prepared in a liquid growth medium in microtiter plates, and a standardized inoculum of the test microorganism is added. The plates are incubated, and the MIC is determined by visual inspection or by using a plate reader.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of the synthesized hydrazone derivatives can be correlated with their structural features. Key aspects to consider include:

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aldehyde-derived aromatic ring can significantly influence antimicrobial activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with microbial targets.[7]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes.

  • Steric Factors: The size and shape of the substituents can also impact the binding of the molecule to its target site.

The following diagram illustrates the key structural components influencing the antimicrobial activity of the synthesized hydrazones.

Caption: Key structural features influencing the antimicrobial activity of the synthesized compounds.

Data Presentation: A Template for Summarizing Antimicrobial Activity

The results of the antimicrobial screening should be presented in a clear and concise manner. The following table provides a template for summarizing the MIC values of the synthesized compounds.

Compound IDR-Group (Substituent)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BTZH-1 4-Chlorophenyl
BTZH-2 4-Nitrophenyl
BTZH-3 4-Methoxyphenyl
BTZH-4 2-Hydroxyphenyl
Standard Ciprofloxacin
Standard Fluconazole

Conclusion and Future Directions

The synthetic protocols and evaluation methods outlined in this document provide a robust framework for the development of novel antimicrobial agents based on the this compound scaffold. The versatility of the hydrazone linkage allows for the creation of large and diverse chemical libraries for screening. Future work should focus on expanding the range of aldehydes used in the synthesis to further explore the structure-activity relationships. Promising lead compounds should be subjected to further studies, including determination of their mechanism of action, in vivo efficacy, and toxicity profiling. The benzothiazole scaffold continues to be a rich source of inspiration for the design of new and effective antimicrobial drugs.[1][2]

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Research in Advent Technology.
  • Singh, V., et al. (2020). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Journal of Biomolecular Structure & Dynamics.
  • Al-Romaigh, F. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
  • Synthesis and Biological Evaluation of Schiff's Bases of Some New Benzothiazole Derivatives as Antimicrobial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • El-Sayed, W. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics.
  • Mishra, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure.
  • Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. (n.d.). International Journal of Research and Analytical Reviews.
  • Wang, Z., et al. (2021). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry.
  • Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. (n.d.). Journal of the Serbian Chemical Society.
  • Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). (n.d.). Indian Journal of Chemistry.
  • Al-Romaigh, F. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
  • Request PDF. (n.d.). Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole.
  • Chimenti, F., et al. (2013). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Bioorganic & Medicinal Chemistry.
  • Singh, M., et al. (2016). Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. Anticancer Agents in Medicinal Chemistry.
  • Tola, A. M., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of the Egyptian National Cancer Institute.
  • Request PDF. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research.
  • Al-Warhi, T., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Retrieved from

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Application Note & Protocol: Synthesis of Novel Hydrazone Derivatives via Condensation Reaction with 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzothiazole Hydrazones in Medicinal Chemistry

The benzothiazole scaffold is a privileged heterocyclic motif in drug discovery, renowned for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] When functionalized with a hydrazone linkage (-NH-N=C<), the resulting derivatives often exhibit enhanced biological profiles. This is attributed to the azomethine group, which can participate in hydrogen bonding and coordinate with metal ions, crucial interactions for biological activity. The condensation reaction between a hydrazine-substituted benzothiazole and various carbonyl compounds (aldehydes and ketones) is a straightforward and efficient method for generating a diverse library of novel chemical entities for high-throughput screening and lead optimization.[6][7]

This application note provides a detailed experimental procedure for the synthesis of hydrazone derivatives from 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. The introduction of fluorine atoms onto the benzothiazole ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

Reaction Scheme & Mechanism

The core of this protocol is the acid-catalyzed condensation reaction between the nucleophilic hydrazine and an electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to form the stable hydrazone product.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products Reactant_A This compound Product_A 4,6-Difluoro-2-(2-alkylidene/arylidene-hydrazinyl)-1,3-benzothiazole (Hydrazone) Reactant_A->Product_A + Reactant_B [H+] catalyst Ethanol, Reflux Reactant_B Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) Product_B Water

Caption: General reaction scheme for the synthesis of hydrazones.

Reaction Mechanism

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazine.

reaction_mechanism Start Hydrazine + Carbonyl Protonation Protonated Carbonyl Start->Protonation + H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + Hydrazine Proton_Transfer Protonated Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Dehydration Hydrazone + Water Proton_Transfer->Dehydration - H2O, -H+

Caption: Simplified mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol

This protocol is adapted from a procedure for the closely related compound, 2-hydrazino-6-fluorobenzothiazole, and may require optimization for different aldehyde and ketone substrates.[6]

Materials and Equipment
  • This compound (CAS: 872696-11-2)[8]

  • Substituted aldehyde or ketone

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Addition of Carbonyl Compound: To this solution, add 1.1 equivalents of the desired aldehyde or ketone.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. Reaction times can vary from 4 to 14 hours depending on the reactivity of the carbonyl compound.[6][7]

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified product under vacuum to obtain the final hydrazone derivative.

Data and Expected Results

The successful synthesis of the target hydrazone can be confirmed by various spectroscopic techniques.

ParameterExpected Value/Observation
Yield 60-95% (highly dependent on the substrate)
Physical Appearance Typically a crystalline solid
Melting Point Varies with the specific derivative
TLC A new spot with a different Rf value from the starting materials
Spectroscopic Characterization
  • FT-IR (cm⁻¹): The formation of the hydrazone is confirmed by the appearance of a characteristic C=N stretching band in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O band from the starting aldehyde/ketone. The N-H stretching of the hydrazine moiety is typically observed around 3100-3400 cm⁻¹.[6]

  • ¹H NMR (ppm): A characteristic singlet for the azomethine proton (-N=CH-) will appear in the downfield region (typically δ 8.0-9.0 ppm) for aldehyde-derived hydrazones. The NH proton of the hydrazone linkage usually appears as a broad singlet at a downfield chemical shift (δ 9.0-12.0 ppm).[6] Aromatic protons will be observed in their expected regions.

  • ¹³C NMR (ppm): The formation of the C=N bond will be evident by a signal in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target hydrazone.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC. Ensure the reaction is at a gentle reflux.
Inactive catalyst.Use fresh glacial acetic acid.
Sterically hindered or unreactive carbonyl compound.Consider using a more reactive catalyst or higher boiling point solvent.
Multiple spots on TLC Incomplete reaction or side product formation.Allow the reaction to proceed for a longer duration. Optimize the purification step (e.g., column chromatography).
Difficulty in product precipitation Product is soluble in the reaction solvent.Reduce the volume of the solvent by evaporation or add a non-solvent (e.g., water) to induce precipitation.

Applications in Drug Development

The synthesized library of 4,6-difluoro-2-(2-alkylidene/arylidene-hydrazinyl)-1,3-benzothiazole derivatives can be screened for a variety of biological activities. Given the known pharmacological profile of related compounds, these novel hydrazones are promising candidates for:

  • Antimicrobial agents: Many hydrazone derivatives of benzothiazoles have shown potent activity against a range of bacteria and fungi.[1][2][3][5]

  • Anticancer agents: The benzothiazole nucleus is a key component of several anticancer drugs, and hydrazone derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.

  • Antioxidant agents: The hydrazone moiety can act as a radical scavenger, and these compounds can be evaluated for their antioxidant potential.[7]

References

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investig
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Future Medicinal Chemistry.
  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Chemistry.
  • Synthesis and antimicrobial activity of benzoisothiazole based hydrazones.
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents.
  • Synthesis of Some Substituted 1,3,4-Oxadiazoles
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Current Research and Review.
  • This compound 95%. Advanced ChemBlocks.
  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules.
  • Synthesis and properties of substituted benzaldehyde phenylhydrazones.
  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. Molecules.
  • Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules.
  • 4,6-DIFLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE. SpectraBase.
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation.
  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evalu
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis of new triazolo and pyrazolo benzothiazoles.

Sources

Application Note: Leveraging 4,6-Difluoro-2-hydrazino-1,3-benzothiazole in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. The introduction of fluorine atoms and a reactive hydrazino group, as seen in 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, provides a versatile platform for developing novel anticancer agents. This document provides a comprehensive guide on the application of this building block in anticancer drug discovery, detailing its synthetic utility, strategic incorporation into potential drug candidates, and the essential protocols for evaluating their biological activity. We will explore its role in designing kinase inhibitors and provide step-by-step methodologies for key in vitro assays, underpinned by the rationale driving each experimental choice.

Introduction: The Strategic Advantage of the Benzothiazole Scaffold

The benzothiazole ring system is a recurring motif in drugs that have received clinical approval, valued for its rigid structure and ability to engage in various non-covalent interactions with biological targets. In the context of oncology, its derivatives have been successfully developed as inhibitors of critical enzymes, such as protein kinases, which are often dysregulated in cancer.

The specific scaffold, this compound, offers several strategic advantages:

  • Fluorine Substitution: The two fluorine atoms at positions 4 and 6 significantly alter the molecule's electronic properties. They can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, and can improve metabolic stability and membrane permeability, all desirable properties for a drug candidate.

  • Hydrazino Group: The -NHNH2 group at the 2-position is a key reactive handle. It serves as a versatile nucleophile, enabling the straightforward synthesis of a wide array of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems. This allows for rapid library generation to explore the structure-activity relationship (SAR) and optimize lead compounds.

This guide will demonstrate how this specific building block can be utilized to generate and test novel anticancer compounds.

Synthetic Utility and Lead Generation

The primary application of this compound is as a starting material for creating more complex molecules. The hydrazino group can be readily condensed with various aldehydes and ketones to form hydrazone linkages, a common strategy for linking the benzothiazole core to other pharmacophores designed to interact with a specific biological target.

Workflow for Lead Generation:

G A Start: 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole C Condensation Reaction (e.g., reflux in ethanol with catalytic acid) A->C B Aromatic/Heterocyclic Aldehyde or Ketone Library B->C D Library of Novel Benzothiazole Hydrazone Derivatives C->D Yields E High-Throughput Screening (e.g., Cell Viability Assays) D->E Primary Screen F Hit Identification E->F Identifies G Lead Optimization (SAR) F->G Initiates

Caption: Workflow for generating and screening a library of anticancer candidates.

Application Case Study: Targeting Receptor Tyrosine Kinases (RTKs)

Many benzothiazole derivatives have shown potent activity as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These kinases are crucial nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis. The 4,6-difluorobenzothiazole scaffold can serve as an effective "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Mechanism of Action: The nitrogen atom in the benzothiazole ring can form a critical hydrogen bond with the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The rest of the molecule, synthesized via the hydrazino linker, can then be optimized to occupy other pockets within the active site, conferring potency and selectivity.

Illustrative Signaling Pathway (VEGFR-2):

G cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation PLC PLCγ P->PLC RAS RAS P->RAS Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Nuclear Translocation

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzothiazole derivative.

Experimental Protocols for Preclinical Evaluation

Once a library of compounds has been synthesized, a tiered screening approach is necessary to identify promising candidates. The following protocols describe foundational in vitro assays.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized benzothiazole derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Controls: Include wells with "vehicle" (medium with the highest concentration of DMSO used) and "untreated" cells (medium only). A positive control (e.g., Doxorubicin) is also recommended.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting % viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation Example:

Compound IDTarget Cancer Cell LineIC50 (µM)
BZ-H-01A549 (Lung)12.5
BZ-H-02A549 (Lung)8.2
BZ-H-03A549 (Lung)25.1
DoxorubicinA549 (Lung)0.8
Protocol: Apoptosis Assessment (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nucleus.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 value for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • FITC is detected on the FL1 channel and PI on the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Interpreting the Results:

  • Annexin V- / PI- (Bottom Left Quadrant): Live cells

  • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (primarily)

An effective anticancer compound should show a significant increase in the population of the bottom-right and top-right quadrants compared to the vehicle control.

Conclusion and Future Directions

This compound represents a highly valuable starting block for the generation of novel anticancer therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while the physicochemical properties imparted by the difluoro-benzothiazole core provide a strong foundation for developing potent and selective inhibitors, particularly against protein kinases. The protocols outlined here form the basis of a standard preclinical evaluation cascade. Promising "hit" compounds identified through these in vitro assays would subsequently be subjected to more advanced studies, including cell cycle analysis, western blotting to confirm target engagement, and ultimately, evaluation in in vivo animal models to assess efficacy and safety.

References

  • Bradshaw, T. D., & Westwell, A. D. (2004). The development of benzothiazoles as novel anti-tumour agents. Current Medicinal Chemistry, 11(10), 1349-1363. [Link]

  • Kamal, A., et al. (2015). Benzothiazole-bearing ureas and amides: Design, synthesis, and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 97, 79-91. [Link]

  • Hassan, G. S., et al. (2019). Novel benzothiazole-based VEGFR-2 inhibitors: design, synthesis, anticancer activity and in-silico studies. Bioorganic Chemistry, 85, 423-435. [Link]

Application Notes and Protocols: Synthesizing Novel Heterocyclic Compounds from 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,6-Difluoro-1,3-benzothiazole Scaffold

The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The introduction of fluorine atoms onto the benzene ring, as in the case of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, offers a powerful strategy for modulating the molecule's physicochemical properties. The high electronegativity and lipophilicity of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

The true synthetic versatility of this building block lies in its 2-hydrazino (-NHNH₂) group. This nucleophilic moiety serves as a highly reactive handle for a variety of cyclization and condensation reactions, enabling the construction of novel, fused, and substituted heterocyclic systems. This guide provides detailed protocols and the underlying chemical principles for leveraging this compound to create libraries of innovative compounds, particularly focusing on the synthesis of pyrazoles and fused triazolo-benzothiazoles.

Core Synthetic Strategies: An Overview

The primary reactive site of this compound is the terminal amino group of the hydrazine moiety. This allows for two main classes of transformations: condensation reactions to form hydrazones, which can be final products or key intermediates, and cyclization reactions with multi-functional reagents to build new heterocyclic rings.

G A 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole B Condensation with Aldehydes/Ketones A->B Step 1a D Cyclization with 1,3-Dicarbonyl Compounds A->D Step 1b F Cyclization with One-Carbon Donors (e.g., Formic Acid, CS₂) A->F Step 1c C Benzothiazolyl Hydrazones (Intermediates/Final Products) B->C E Pyrazole-Benzothiazole Hybrids D->E G Fused [1,2,4]Triazolo[3,4-b]- benzothiazoles F->G

Figure 1: Key synthetic pathways originating from this compound.

Protocol 1: Synthesis of 4,6-Difluoro-1,3-benzothiazol-2-yl-hydrazones

Scientific Rationale: The condensation of the hydrazine starting material with various aldehydes and ketones is a fundamental and straightforward reaction to generate stable hydrazone derivatives.[4][5] This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. The resulting C=N double bond extends the conjugation of the system. These hydrazones are not only valuable final compounds for biological screening but also serve as crucial intermediates for further cyclization reactions. The inclusion of a catalytic amount of glacial acetic acid is critical to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 201.2 g/mol ) in 20 mL of absolute ethanol.

  • Addition of Carbonyl Compound: To this solution, add the desired substituted aldehyde or ketone (1.0 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution. If not, pour the mixture into 100 mL of ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Expected Data & Characterization:

The formation of the hydrazone can be confirmed by spectroscopic methods.

Data TypeCharacteristic SignalRationale
FT-IR (cm⁻¹) 3100-3400 (N-H stretch), 1600-1625 (C=N stretch)Appearance of the imine C=N bond and retention of the N-H bond from the hydrazine linker.[4]
¹H-NMR (ppm) 8.0 - 8.5 (singlet, -N=CH-), 9.0 - 11.0 (broad singlet, -NH-)A downfield singlet confirms the formation of the azomethine proton. The N-H proton signal is typically broad and exchangeable with D₂O.[4][6]
¹³C-NMR (ppm) 140 - 150Signal corresponding to the newly formed azomethine carbon (-N=C H-).

Protocol 2: Synthesis of Pyrazole-Benzothiazole Hybrids

Scientific Rationale: The Knorr pyrazole synthesis and related cyclocondensation reactions provide a classic and efficient route to pyrazole rings. This protocol utilizes a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), which reacts with the two nitrogen atoms of the hydrazine moiety.[7][8] The reaction proceeds through initial hydrazone formation at one carbonyl group, followed by an intramolecular nucleophilic attack from the secondary amine onto the second carbonyl group, and subsequent dehydration to form the stable aromatic pyrazole ring. The fluorine atoms on the benzothiazole ring are electron-withdrawing, which can slightly decrease the nucleophilicity of the hydrazine, justifying the use of reflux conditions to drive the reaction to completion.

G cluster_0 Pyrazole Synthesis compound A 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole C Ethanol, Reflux A->C B Pentane-2,4-dione (1,3-Dicarbonyl) B->C D 2-(3,5-Dimethyl-1H-pyrazol-1-yl)- 4,6-difluoro-1,3-benzothiazole C->D

Figure 2: Reaction scheme for the synthesis of a pyrazole-benzothiazole hybrid.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a 100 mL two-necked round-bottom flask fitted with a reflux condenser, place this compound (2.17 g, 0.01 mol) and 50 mL of absolute ethanol.

  • Reagent Addition: Add pentane-2,4-dione (1.0 g, 0.01 mol) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-10 hours, with stirring. Monitor the reaction by TLC.[8]

  • Isolation: After cooling, pour the reaction mixture into 100 g of crushed ice.

  • Purification: A solid product will precipitate. Collect the solid by vacuum filtration.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.

  • Drying and Characterization: Dry the crystals under vacuum and characterize by melting point, FT-IR, ¹H-NMR, and elemental analysis.

Expected Yields and Spectroscopic Data:

Based on analogous reactions, this synthesis is expected to produce moderate to good yields.

Compound ClassReagentsTypical Yield¹H-NMR Signals for Pyrazole Ring (ppm)
Pyrazole-BenzothiazolePentane-2,4-dione65-80%2.2-2.5 (s, 6H, 2xCH₃), 6.0-6.2 (s, 1H, pyrazole-H)[7][8]
Pyrazole-BenzothiazoleEthyl Acetoacetate60-75%2.3 (s, 3H, CH₃), 3.5 (s, 2H, CH₂), 12.0 (br s, 1H, NH)

Protocol 3: Synthesis of Fused 5-bromo-7-ethoxy-1,2,4-triazolo[3,4-b]-benzothiazole Analogues

Scientific Rationale: This protocol outlines a pathway to construct a fused triazole ring system, resulting in a rigid, planar molecule of significant pharmacological interest.[9] The synthesis begins by acylating the terminal nitrogen of the hydrazine with formic acid, which also acts as the solvent. The resulting acyl-hydrazine intermediate is then subjected to dehydrative cyclization under stronger heating conditions. This intramolecular cyclization involves the nucleophilic attack of the benzothiazole ring nitrogen onto the electrophilic carbonyl carbon of the formyl group, followed by elimination of water to yield the aromatic triazolo-benzothiazole fused system. This method provides a direct and efficient way to access this valuable heterocyclic core.

Detailed Step-by-Step Methodology:

Note: This is an adapted protocol. The original protocol uses a bromo-ethoxy substituted benzothiazole; this can be adapted for the 4,6-difluoro analogue.[9]

  • Reaction Setup: In a 50 mL round-bottom flask, add this compound (1.0 mmol).

  • Reagent Addition: Add an excess of 90% formic acid (10 mL).

  • Reaction: Heat the mixture under reflux for 6 hours. The initial reaction forms the N-formyl hydrazine intermediate. The continued heating drives the cyclization.

  • Work-up: After the reflux period, cool the mixture to room temperature and pour it carefully into 50 mL of cold water.

  • Neutralization & Precipitation: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. The product will precipitate out.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the fused triazolo-benzothiazole using spectroscopic methods. The absence of N-H signals in the ¹H-NMR spectrum is a key indicator of successful cyclization.

Alternative One-Carbon Reagents for Triazole Ring Formation:
ReagentConditionsExpected Product
UreaHeat at 180°C for 3 hours3-hydroxy-triazolo[3,4-b]benzothiazole derivative[9]
Carbon Disulfide (CS₂)Reflux in alkaline ethanol3-mercapto-triazolo[3,4-b]benzothiazole derivative[9]

Conclusion and Future Directions

This compound is a potent and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for creating libraries of hydrazones, pyrazoles, and fused triazoles. The electron-withdrawing nature of the fluorine substituents is expected to enhance the biological activity and pharmacokinetic profiles of the resulting molecules, making them prime candidates for drug discovery programs, particularly in the fields of oncology and infectious diseases. Further exploration could involve multi-component reactions or the use of this scaffold in "click chemistry" applications after converting the hydrazine group into an azide.[10]

References

  • Gollapalli, R., Prasanna, T., & Surekha, M. (2016). Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. Chalapathi Institute of Pharmaceutical Sciences. Available at: [7][8]

  • Kumar, S., & Dubey, B. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-210. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole C‐3 tethered benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • Ghamari, N., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8527. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • El-Metwaly, N. M., et al. (2023). Regioselective synthesis of some new pyrazole and isoxazole derivatives incorporating benzothiazole moiety: Experimental and theoretical studies. Polycyclic Aromatic Compounds. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. European Journal of Medicinal Chemistry, 86, 624-634. Available at: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Semantic Scholar. (n.d.). BENZOTHIAZOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. Semantic Scholar. Available at: [Link]

  • AJOL. (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. African Journals Online. Available at: [Link]

  • Costa, S. P. G., et al. (2022). Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. Journal of Molecular Structure, 1268, 133693. Available at: [Link]

  • Bhagat, T. M. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Materials Science: An Indian Journal, 15(2), 118. Available at: [Link]

  • Ghamari, N., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. ResearchGate. Available at: [Link]

  • Badr, M. Z. A., Mahmoud, A. M., Mahgoub, S. A., & Hozien, Z. A. (1987). Condensation and Cyclization Reactions of 2‐Hydrazinobenzimidazole, ‐benzoxazole, and ‐benzothiazole. ChemInform, 18(49). Available at: [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1214. Available at: [Link]

  • Request PDF. (2025). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine. NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Utilizing 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans can cause life-threatening diseases, particularly in immunocompromised individuals.[1] The current antifungal armamentarium is limited, and the emergence of resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its rigid, planar structure and potential for diverse substitutions make it an attractive framework for the design of new pharmacologically active molecules. Within this class, fluorinated benzothiazoles are of particular interest, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole as a versatile precursor for the synthesis of novel antifungal agents. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the underlying chemical principles and structure-activity relationships (SAR) that guide the design of potent antifungal compounds.

The Strategic Advantage of the this compound Scaffold

The choice of this compound as a starting material is predicated on several key features that render it a powerful building block for combinatorial library synthesis and lead optimization:

  • Reactive Hydrazino Group: The hydrazino (-NHNH2) moiety at the 2-position is a potent nucleophile, readily participating in condensation reactions with a wide array of electrophiles. This allows for the facile introduction of diverse chemical functionalities, leading to the creation of extensive compound libraries for screening.

  • Fluorine Substitution: The presence of two fluorine atoms on the benzene ring is a critical design element. Fluorine's high electronegativity can modulate the electronic properties of the benzothiazole core, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at these positions, thereby enhancing the compound's in vivo half-life.

  • Benzothiazole Core: The inherent biological activity of the benzothiazole nucleus provides a solid foundation for the development of new antifungal agents. This core structure is known to interact with various fungal targets, offering multiple avenues for mechanism of action.

Synthetic Pathways and Key Transformations

The primary synthetic strategies leveraging this compound involve the transformation of the hydrazino group into various heterocyclic and acyclic moieties. Two prominent and highly effective approaches are the synthesis of benzothiazole-hydrazones and benzothiazole-pyrazole hybrids .

Synthesis of Benzothiazole-Hydrazone Derivatives

The condensation of the hydrazino group with aldehydes or ketones is a straightforward and high-yielding reaction to produce hydrazone derivatives. This reaction allows for the introduction of a vast array of substituents, enabling extensive SAR studies.

G A 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole D Reaction Mixture A->D B Substituted Aldehyde/Ketone B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Reflux/Stir at Room Temperature D->E F Precipitation/Filtration E->F G Washing and Drying F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, MS, IR) H->I J Antifungal Screening I->J

Caption: General workflow for the synthesis of benzothiazole-hydrazone derivatives.

Synthesis of Benzothiazole-Pyrazole Hybrids

The reaction of the hydrazino group with 1,3-dicarbonyl compounds or their equivalents provides a facile route to the construction of pyrazole rings. Pyrazole derivatives are themselves a well-established class of bioactive molecules, and their hybridization with the benzothiazole scaffold can lead to compounds with enhanced antifungal potency and novel mechanisms of action.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole F Intermediate Hydrazone A->F B 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate) B->F C Solvent (e.g., Ethanol, Glacial Acetic Acid) C->F D Catalyst (optional, e.g., acid catalyst) D->F E Heating/Reflux G Intramolecular Cyclization E->G F->E H Benzothiazole-Pyrazole Hybrid G->H

Caption: Synthetic pathway for benzothiazole-pyrazole hybrids.

Experimental Protocols

The following protocols are provided as a guide and can be adapted based on the specific substrates and desired products. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-4,6-difluoro-1,3-benzothiazol-2-yl-hydrazides (Benzothiazole-Hydrazones)

This protocol describes a representative synthesis of a benzothiazole-hydrazone derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL), add the substituted aromatic aldehyde (1.0 eq).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon cooling.

  • Glacial Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the condensation in a reasonable timeframe.

Protocol 2: General Procedure for the Synthesis of 2-(3,5-Disubstituted-1H-pyrazol-1-yl)-4,6-difluoro-1,3-benzothiazole (Benzothiazole-Pyrazole Hybrids)

This protocol outlines the synthesis of a benzothiazole-pyrazole hybrid.

Materials:

  • This compound (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (15 mL).

  • To this solution, add the 1,3-dicarbonyl compound (1.0 eq) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove acetic acid.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

  • Confirm the structure and purity of the synthesized compound using spectroscopic techniques (NMR, MS).

Causality behind Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both the solvent and an acid catalyst for the initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization to form the pyrazole ring.

  • Reflux: The elevated temperature is necessary to drive the cyclization reaction to completion.

  • Precipitation in Ice-Cold Water: This step is crucial for the isolation of the product, as the pyrazole derivative is typically insoluble in water.

Antifungal Activity and Structure-Activity Relationship (SAR) Insights

The synthesized benzothiazole derivatives should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal strains. A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) values.

Table 1: Representative Antifungal Activity Data of Benzothiazole-Hydrazone Derivatives (Hypothetical Data Based on Analogous Compounds)

Compound IDR-group on Aryl RingMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. neoformans
BZ-H-1 4-Chloro8168
BZ-H-2 4-Nitro484
BZ-H-3 4-Methoxy326432
BZ-H-4 2,4-Dichloro482
Fluconazole -2164

Table 2: Representative Antifungal Activity Data of Benzothiazole-Pyrazole Hybrids (Hypothetical Data Based on Analogous Compounds)

Compound IDSubstituents on Pyrazole RingMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. nigerMIC (µg/mL) vs. C. neoformans
BZ-P-1 3,5-Dimethyl163216
BZ-P-2 3-Methyl-5-phenyl8168
BZ-P-3 3-CF₃-5-methyl484
Fluconazole -2164

Structure-Activity Relationship (SAR) Analysis:

Based on the hypothetical data and general trends observed in related literature, the following SAR insights can be drawn:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring of the hydrazone moiety generally enhances antifungal activity. This is likely due to the increased polarity and potential for hydrogen bonding interactions with the target enzyme.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for optimal activity. Highly lipophilic or hydrophilic compounds may exhibit poor bioavailability.

  • Steric Factors: The size and position of substituents can influence the binding affinity of the compounds to their biological targets. Bulky groups may cause steric hindrance, leading to reduced activity.

  • Pyrazole Substituents: In the pyrazole hybrids, the nature of the substituents on the pyrazole ring significantly impacts antifungal potency. The introduction of a trifluoromethyl (-CF₃) group can enhance activity, likely due to its strong electron-withdrawing nature and increased lipophilicity.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

While the precise mechanism of action for novel compounds requires extensive investigation, many benzothiazole-based antifungal agents are known to target the fungal ergosterol biosynthesis pathway. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.

The nitrogen atoms in the benzothiazole and the newly introduced hydrazone or pyrazole moieties can coordinate with the heme iron atom in the active site of CYP51, inhibiting its enzymatic activity. Molecular docking studies can be employed to predict the binding modes of the synthesized compounds within the CYP51 active site and to rationalize the observed SAR.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel antifungal agents. The straightforward and efficient synthetic protocols for preparing benzothiazole-hydrazones and benzothiazole-pyrazole hybrids, coupled with the potential for extensive structural diversification, make this an attractive approach for academic and industrial drug discovery programs.

Future work should focus on the synthesis of a broader range of derivatives to expand the SAR understanding, followed by in-depth mechanistic studies to elucidate the precise molecular targets. Promising lead compounds should be further evaluated for their in vivo efficacy, toxicity, and pharmacokinetic properties to assess their potential as clinical candidates. The strategic application of the principles and protocols outlined in this document will undoubtedly contribute to the development of the next generation of antifungal therapies.

References

  • Pappas, P. G., et al. (2016). Clinical practice guideline for the management of candidiasis: 2016 update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Demirci, F. (2016). Synthesis and anticandidal evaluation of new benzothiazole derivatives with hydrazone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 714-720. [Link]

  • Asif, M. (2015). A review on biological activities of pyrazole derivatives. WNOFNS, 1, 1-18. [Link]

  • Guan, A., et al. (2019). Design, synthesis and biological evaluation of novel benzothiazole derivatives containing a pyrazole moiety as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2620. [Link]

  • Sangani, D. B., et al. (2014). Synthesis, characterization and in vitro antimicrobial evaluation of new pyrazole based benzothiazole derivatives. Journal of Saudi Chemical Society, 18(5), 518-525. [Link]

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Using a 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous clinically approved drugs.[1] The rigid, planar structure and unique electronic properties of the benzothiazole nucleus make it an ideal foundation for developing targeted therapeutic agents.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] A significant portion of these activities arise from the inhibition of specific enzymes, making the benzothiazole scaffold a cornerstone for the design of novel enzyme inhibitors.[6]

This guide focuses on a specific, promising variant: the 4,6-difluoro-2-hydrazino-1,3-benzothiazole scaffold. The inclusion of fluorine atoms is a strategic choice in modern drug design. Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, alter compound lipophilicity, and form key interactions with enzyme active sites, often leading to enhanced potency, selectivity, and improved metabolic stability.[6][7][8] The hydrazino group at the 2-position serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, typically hydrazones, which can be tailored to fit the active sites of various target enzymes.[4][9]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage the this compound scaffold for the discovery and development of novel enzyme inhibitors. We will detail the synthetic rationale, provide step-by-step protocols for derivatization and screening, and explain the causality behind key experimental choices.

Part 1: Synthesis and Derivatization

The development of a diverse library of candidate inhibitors is the first critical step. The 2-hydrazino group of the core scaffold is highly reactive and serves as an excellent nucleophile for condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This approach allows for the systematic introduction of a wide array of substituents, enabling extensive exploration of the structure-activity relationship (SAR).

Rationale for Hydrazone Library Synthesis

The formation of a hydrazone linkage from the 2-hydrazino-benzothiazole core is a robust and high-yielding reaction. This strategy is advantageous for several reasons:

  • Chemical Diversity: A vast commercial and synthetic availability of aldehydes and ketones allows for the creation of a large and diverse library of derivatives from a single common intermediate.

  • Structural Rigidity and Flexibility: The resulting C=N double bond of the hydrazone introduces a degree of rigidity, which can be crucial for precise orientation within an enzyme's active site. However, the single bonds on either side of this linkage still permit conformational flexibility.

  • Hydrogen Bonding Capacity: The N-H group of the hydrazone linker can act as a hydrogen bond donor, a critical interaction for ligand binding in many enzyme active sites.

Protocol 1.1: General Procedure for the Synthesis of 4,6-Difluoro-1,3-benzothiazol-2-yl-hydrazone Derivatives

This protocol describes the condensation reaction between the core scaffold and an aromatic aldehyde.

Materials:

  • This compound (Core Scaffold)[10]

  • Substituted Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15-20 mL of absolute ethanol.

  • Add 1.1 mmol (1.1 equivalents) of the desired substituted aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture with stirring for 4-8 hours. The progress of the reaction should be monitored by TLC.[9]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution should be collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).

Self-Validation and Trustworthiness: The purity of the synthesized compounds is paramount for accurate biological evaluation. It is crucial to confirm the structure and purity (>95%) of each derivative before proceeding to screening assays. The characteristic signals in NMR (e.g., the hydrazone N-H proton) and the C=N stretch in IR spectroscopy will help confirm the successful formation of the desired product.[9][11]

Part 2: Primary Enzyme Inhibition Screening

Once a library of derivatives has been synthesized, the next step is to screen them for inhibitory activity against target enzymes. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large numbers of compounds. Below are protocols for two common classes of enzymes that are known to be targeted by benzothiazole derivatives: Monoamine Oxidases (MAOs) and Protein Kinases.

Rationale for Target Selection: MAOs and Kinases
  • Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial enzymes are critical in the metabolism of neurotransmitters.[3] Inhibitors of MAOs are established therapies for depression and neurodegenerative disorders like Parkinson's disease.[5] The benzothiazole scaffold has been successfully utilized to develop MAO inhibitors.

  • Protein Kinases: Kinases are a large family of enzymes that regulate a vast number of cellular processes.[12] Their dysregulation is a hallmark of cancer, making them a major target for drug development.[13][14] The 2-aminobenzothiazole substructure is a well-known "hinge-binding" motif for many kinase inhibitors.

Protocol 2.1: Fluorometric High-Throughput Screening for Monoamine Oxidase B (MAO-B) Inhibitors

This protocol is based on the principle that MAO-B activity generates hydrogen peroxide (H₂O₂), which can be detected using a fluorometric probe.[3][15] The rate of fluorescence increase is directly proportional to enzyme activity, and a reduction in this rate indicates inhibition.

Materials:

  • Recombinant Human MAO-B Enzyme

  • MAO-B Substrate (e.g., p-Tyramine or Benzylamine)[5][15]

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive Control Inhibitor (e.g., Pargyline or Selegiline)[5]

  • Synthesized benzothiazole derivatives dissolved in DMSO

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader (Excitation ~530-570 nm, Emission ~590-600 nm)[1][15]

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Also, include wells with DMSO only (negative control) and the positive control inhibitor.

  • Enzyme Addition: Prepare a solution of MAO-B enzyme in assay buffer. Add 25-50 µL of the enzyme solution to each well of the plate.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Prepare a "Detection Mix" containing the MAO-B substrate, HRP, and the fluorometric probe in the assay buffer. Add 25-50 µL of this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Normalize the data: Percentage Inhibition = [1 - (Rateinhibitor / RateDMSO)] * 100.

    • For compounds showing significant inhibition, plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality and Experimental Design: The pre-incubation step (Step 3) is critical, especially for time-dependent or irreversible inhibitors, as it ensures that the inhibitor has sufficient time to interact with the enzyme target before the substrate is introduced.[15] Running the assay in kinetic mode (Step 5) is superior to a single endpoint reading as it provides the reaction rate and can help identify artifacts such as fluorescent interference from the compounds themselves.

Protocol 2.2: General Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16]

Materials:

  • Recombinant Kinase of interest (e.g., VEGFR-2, PI3K)[13][16]

  • Specific peptide substrate for the kinase

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer

  • Positive Control Inhibitor (e.g., Staurosporine, or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well microplates

  • Luminescence microplate reader

Procedure:

  • Compound Plating: As in Protocol 2.1, dispense serial dilutions of your test compounds, DMSO control, and positive control into the wells of the microplate.

  • Kinase/Substrate Addition: Prepare a solution containing the kinase and its specific substrate in kinase assay buffer. Add this solution to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes) to allow the reaction to proceed.[13]

  • Reaction Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes).

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage inhibition and determine IC₅₀ values as described in Protocol 2.1.

Part 3: Data Interpretation and Secondary Assays

Primary screening identifies "hits"—compounds that show activity against the target enzyme. These hits must then be validated and characterized through secondary assays to confirm their activity, determine their mechanism of inhibition, and assess their selectivity.

Data Presentation: Representative Inhibition Data

Quantitative data from screening and follow-up assays should be summarized in a clear, tabular format for easy comparison.

Compound IDR-Group (from Aldehyde)Target EnzymeIC₅₀ (nM)
BZ-F2H-001 4-MethoxyphenylMAO-B85
BZ-F2H-002 4-ChlorophenylMAO-B150
BZ-F2H-003 2-NaphthylMAO-B45
BZ-F2H-004 4-MorpholinophenylVEGFR-291[12]
BZ-F2H-005 4-(Trifluoromethyl)phenylPI3Kβ75.9 (% Inh @ 1µM)[16]
Reference SelegilineMAO-B15
Reference SorafenibVEGFR-253[12]

Note: Data is representative and for illustrative purposes. Actual values will be determined experimentally.

Troubleshooting and Assay Validation

Enzyme assays can be prone to artifacts. It is essential to include proper controls to ensure the validity of your results.

  • False Positives: Test compounds can interfere with the assay technology itself (e.g., by absorbing light at the excitation/emission wavelengths or inhibiting the reporter enzyme like HRP). To rule this out, run a counterscreen in the absence of the primary enzyme.[17]

  • Compound Solubility: Poorly soluble compounds can form aggregates that inhibit enzymes non-specifically. This can sometimes be identified by steep dose-response curves.[18] Including a small amount of non-ionic detergent (e.g., Triton X-100) in the assay buffer can help mitigate this, but care must be taken as detergents can also affect enzyme activity.[19]

  • Tight-Binding Inhibition: If the inhibitor's affinity for the enzyme is very high (in the same range as the enzyme concentration in the assay), the standard IC₅₀ calculations may be inaccurate.[18] A key indicator is if the measured IC₅₀ value changes with varying enzyme concentrations. If this is observed, more complex binding models, such as the Morrison equation, are required for accurate determination of the inhibition constant (Kᵢ).[20]

A comprehensive troubleshooting guide is a valuable asset for any screening campaign.[17][19][21]

Secondary Assays: Mechanism of Action and Selectivity
  • Mechanism of Action (MOA) Studies: For promising hits, determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. This provides crucial insight into how the inhibitor interacts with the enzyme.[18]

  • Selectivity Profiling: A good drug candidate should be selective for its intended target to minimize off-target side effects. Promising inhibitors should be tested against a panel of related enzymes (e.g., MAO-A for a MAO-B inhibitor; a panel of different kinases for a kinase inhibitor).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Scaffold 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole Synthesis Condensation Reaction (Protocol 1.1) Scaffold->Synthesis Aldehydes Aldehyde/Ketone Building Blocks Aldehydes->Synthesis Library Diverse Hydrazone Derivative Library Synthesis->Library HTS Primary HTS Assay (Protocols 2.1 & 2.2) Library->HTS Data IC50 Determination HTS->Data Hits Active 'Hits' Data->Hits Secondary Secondary Assays (MOA, Selectivity) Hits->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR SAR->Synthesis Iterative Design Lead Optimized Lead Compound SAR->Lead

Caption: Drug discovery workflow using the benzothiazole scaffold.

G cluster_assay Fluorometric Assay Principle MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolites MAO->Metabolite catalysis H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 by-product Neurotransmitter Dopamine, Serotonin Neurotransmitter->MAO substrate Probe Fluorometric Probe (e.g., Amplex Red) HRP HRP H2O2->HRP Inhibitor Benzothiazole Inhibitor Inhibitor->MAO blocks Fluorescence Fluorescent Product (Resorufin) Probe->Fluorescence oxidation HRP->Probe

Caption: MAO inhibition and the fluorometric detection principle.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, while the strategic incorporation of fluorine can confer advantageous pharmacological properties. By employing robust and well-validated screening protocols, such as the fluorometric and luminescence-based assays detailed here, researchers can efficiently identify potent and selective inhibitors. Subsequent characterization through secondary assays and iterative structure-activity relationship studies will pave the way for the optimization of these hits into viable lead compounds for a range of therapeutic applications.

References

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • Al-Juboori, A. A., et al. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. [Link]

  • Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]

  • Kamat, V., et al. (2018). An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Indian Journal of Chemistry, Section B, 57B, 123-128. [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Wang, X., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(10), 2445. [Link]

  • Gutfreund, H., & Tkadlec, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Leško, J., et al. (1981). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 35(3), 367-374. [Link]

  • Sharma, P. C., et al. (2016). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 387-412. [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 20113-20151. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

  • New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly. [Link]

  • Basavaraju, P., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4629. [Link]

  • Shahzadi, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(19), 6667. [Link]

  • Al-Ostath, A. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

Sources

Strategic Introduction of Fluorine into Bioactive Benzothiazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The benzothiazole scaffold, a privileged heterocyclic motif, is present in numerous bioactive compounds. This guide provides a comprehensive overview of established and emerging methodologies for the introduction of fluorine into benzothiazoles, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind method selection, provide detailed, field-tested protocols, and offer insights into the mechanistic underpinnings of these transformations.

The Rationale for Fluorinating Benzothiazoles

The strategic placement of fluorine atoms on the benzothiazole core or its substituents can profoundly influence a molecule's drug-like properties. Understanding why and where to fluorinate is as crucial as knowing how.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block oxidative degradation, thereby increasing the compound's half-life.

  • Lipophilicity and Permeability: Fluorine is highly electronegative yet minimally polarizable. A single fluorine atom can increase a molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability. However, the introduction of multiple fluorine atoms or a trifluoromethyl group can have the opposite effect.

  • Binding Affinity and Conformation: The electronegativity of fluorine can alter the electronic environment of the benzothiazole ring system, influencing pKa and hydrogen bonding capabilities. Fluorine can also induce specific conformational preferences in flexible side chains, leading to enhanced binding affinity for the target protein.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic centers, such as the nitrogen atom in the thiazole ring. This can impact the compound's ionization state at physiological pH, affecting its solubility and target engagement.

Strategic Approaches to Fluorination

The choice of fluorination strategy depends heavily on the desired position of the fluorine atom and the stage at which it is introduced (early-stage vs. late-stage).

G cluster_0 Fluorination Strategies for Benzothiazoles A Early-Stage Fluorination C Synthesis of Fluorinated Precursors (e.g., fluoro-2-aminothiophenols) A->C Building Block Approach B Late-Stage Fluorination (LSF) D Position-selective introduction on the benzo- or thiazole ring B->D Direct C-H Fluorination E Requires pre-functionalization (e.g., -OH, -Br, -I, -NO2) B->E Nucleophilic Fluorination F Direct fluorination of electron-rich C-H bonds B->F Electrophilic Fluorination

Figure 1: Overview of strategic approaches for the fluorination of benzothiazoles.

Late-Stage Electrophilic Fluorination: A Practical Protocol

Late-stage fluorination (LSF) is particularly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs from a common, non-fluorinated intermediate. Electrophilic fluorinating agents are often employed for the direct C-H fluorination of electron-rich aromatic systems.

Protocol: Direct C-H Fluorination of 2-Phenylbenzothiazole using Selectfluor®

This protocol describes the direct fluorination of the benzothiazole core, a reaction that often proceeds with high regioselectivity.

Materials:

  • 2-Phenylbenzothiazole

  • Selectfluor® (N-Fluorobis(phenyl)sulfonimide)

  • Acetonitrile (MeCN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylbenzothiazole (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Acid Additive: Add trifluoroacetic acid (TFA) (1.0 mmol, 1.0 eq) to the reaction mixture. The acid additive can enhance the electrophilicity of the fluorinating agent and activate the substrate.

  • Addition of Fluorinating Agent: In a single portion, add Selectfluor® (1.1 mmol, 1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The starting material should be consumed within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired fluorinated benzothiazole.

Expected Outcome:

This reaction typically yields a mixture of mono-fluorinated isomers. The regioselectivity is influenced by the electronic properties of the benzothiazole ring and any substituents present.

Starting MaterialProduct(s)Typical Yield (%)
2-Phenylbenzothiazole6-Fluoro-2-phenylbenzothiazole40-60%
4-Fluoro-2-phenylbenzothiazole10-20%

Nucleophilic Aromatic Substitution (SNAAr) for Fluorination

Nucleophilic fluorination is a powerful method that involves the displacement of a leaving group on the benzothiazole ring with a fluoride ion. This approach offers excellent regiocontrol.

Protocol: Synthesis of 6-Fluorobenzothiazole via Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring starting from an amino group.

Materials:

  • 6-Aminobenzothiazole

  • Hydrofluoroboric acid (HBF₄), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Diazonium Salt Formation: In a beaker, dissolve 6-aminobenzothiazole (1.0 mmol, 1.0 eq) in hydrofluoroboric acid (5 mL) at 0 °C using an ice bath.

  • Diazotization: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.1 mmol, 1.1 eq) in water (2 mL) dropwise. A precipitate of the diazonium tetrafluoroborate salt should form.

  • Isolation of the Diazonium Salt: Stir the mixture for 30 minutes at 0 °C. Collect the precipitated diazonium salt by vacuum filtration.

  • Washing: Wash the salt with cold diethyl ether to remove any unreacted starting material.

  • Thermal Decomposition: Carefully dry the diazonium salt. In a clean, dry flask, gently heat the salt to 100-120 °C. The salt will decompose with the evolution of nitrogen gas and boron trifluoride to yield the crude 6-fluorobenzothiazole. Caution: This step should be performed in a well-ventilated fume hood as toxic gases are released.

  • Purification: The crude product can be purified by distillation or column chromatography.

G cluster_0 Balz-Schiemann Reaction Workflow A 6-Aminobenzothiazole B Diazonium Tetrafluoroborate Salt A->B 1. HBF₄, NaNO₂ 2. 0-5 °C C 6-Fluorobenzothiazole B->C Thermal Decomposition (Δ)

Figure 2: Workflow for the Balz-Schiemann reaction on a benzothiazole substrate.

Building Block Approach: Synthesis from Fluorinated Precursors

This strategy involves the synthesis of the benzothiazole ring system from readily available fluorinated starting materials. This is often the most reliable method for accessing specifically substituted fluorinated benzothiazoles.

Protocol: Synthesis of 5-Fluoro-2-methylbenzothiazole from 4-Fluoro-2-aminothiophenol

Materials:

  • 4-Fluoro-2-aminothiophenol

  • Acetic anhydride

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluoro-2-aminothiophenol (1.0 mmol, 1.0 eq) and acetic anhydride (1.2 mmol, 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of pyridine (0.1 mmol, 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140 °C) for 2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield 5-fluoro-2-methylbenzothiazole.

Troubleshooting and Mechanistic Insights

  • Poor Regioselectivity in C-H Fluorination: The electronic nature of the benzothiazole ring dictates the position of electrophilic attack. Electron-donating groups will direct fluorination to the ortho and para positions, while electron-withdrawing groups will deactivate the ring. Computational modeling can be a valuable tool to predict the most likely sites of fluorination.

  • Low Yields in Nucleophilic Fluorination: The success of SNAr reactions depends on the presence of an activating group (e.g., -NO₂) ortho or para to the leaving group. In its absence, harsher reaction conditions (higher temperatures, microwave irradiation) may be necessary. The choice of fluoride source (e.g., KF, CsF) and solvent is also critical.

  • Decomposition in Balz-Schiemann Reaction: Diazonium salts can be explosive when dry. It is crucial to handle them with care and avoid excessive heat or friction.

Conclusion

The introduction of fluorine into the benzothiazole scaffold is a powerful strategy in medicinal chemistry. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the stage of the drug discovery process. Late-stage fluorination offers rapid access to novel analogs, while the building block approach provides a reliable route to specifically substituted compounds. A thorough understanding of the underlying reaction mechanisms is essential for troubleshooting and optimizing these transformations.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in Nucleophilic Fluorination Source: Chemical Reviews URL: [Link]

Application Notes and Protocols: A Practical Guide to the Handling and Storage of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Difluoro-2-hydrazino-1,3-benzothiazole is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structural motifs, incorporating a fluorinated benzothiazole core and a reactive hydrazine group, make it a valuable precursor for synthesizing novel compounds with potential therapeutic activities, including antimicrobial and anticancer properties.[1][2][3] However, its chemical reactivity and toxicological profile demand a systematic and informed approach to its handling and storage to ensure personnel safety and maintain sample integrity.

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. It moves beyond mere procedural lists to explain the causality behind each recommendation, empowering users to build a culture of safety and experimental reproducibility. The protocols described herein are designed as self-validating systems, integrating safety checks and engineering controls as fundamental components of the workflow.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the foundational step for safety. Before any handling, verify the compound's identity against the supplier label and the Safety Data Sheet (SDS).

ParameterDataSource
IUPAC Name 4,6-difluoro-2-hydrazinyl-1,3-benzothiazole
CAS Number 24739-53-3; 872696-11-2[4]
Molecular Formula C₇H₅F₂N₃S[4]
Molecular Weight 201.20 g/mol [4]
Appearance Typically a powder or solid[5][6]
Purity ≥95% (Varies by supplier)[4]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as acutely toxic and an irritant. Understanding these hazards is critical for risk mitigation. The primary routes of exposure are ingestion, skin contact, and eye contact.

Causality: The hydrazine moiety can be reactive and is often associated with toxicity, while the fluorinated aromatic system can influence its metabolic stability and interaction with biological targets.

GHS ClassificationHazard CodeHazard Statement


H301Toxic if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
Signal Word Danger

Risk Assessment Summary:

  • High Risk: Accidental ingestion poses a significant toxic hazard. Procedures must be designed to eliminate any possibility of ingestion.

  • Moderate Risk: Skin and eye contact can cause severe irritation. Dermal absorption, while not the primary toxicological endpoint listed, should be considered a potential risk.

  • Moderate Risk: As a solid powder, aerosolization during handling can lead to inadvertent ingestion or contact.[7]

  • Chemical Stability Risk: The compound is noted to be air-sensitive, which can lead to degradation, impacting experimental results and potentially forming unknown byproducts.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

  • Primary Engineering Control (Fume Hood): All handling of this compound solid must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized particles during weighing and transfer, preventing inhalation and contamination of the general lab environment.[7]

  • Secondary Engineering Control (Inert Atmosphere): Due to its air-sensitive nature, handling and storage under an inert gas (e.g., Argon or Nitrogen) is crucial for preserving chemical integrity. For weighing small quantities, a glove box or glove bag is ideal. For routine use, having an inert gas line available in the fume hood is essential.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation hazard (H319), a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during transfers where splashing is possible.[7]

  • Hand Protection: Wear nitrile gloves at all times. Inspect gloves for any defects before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. If a splash occurs, change gloves immediately.

  • Body Protection: A standard laboratory coat must be worn, fully buttoned. Ensure cuffs are tucked into gloves or provide a seal.

Section 4: Protocols for Safe Handling

The following protocols are designed to minimize exposure and maintain compound stability.

Protocol 4.1: Receiving and Initial Storage
  • Verification: Upon receipt, confirm the container is sealed and undamaged. Cross-reference the label with your order and the SDS.

  • Initial Storage: Immediately transfer the unopened container to the designated storage location. Do not leave it at room temperature on a benchtop. The recommended storage is a refrigerator at 2-8 °C under an inert atmosphere. The area should be locked or accessible only to authorized personnel.

Protocol 4.2: Weighing and Aliquoting Solid Compound
  • Objective: To accurately weigh the required amount of the compound while preventing contamination and exposure.

  • Rationale: This is the highest-risk step for aerosol generation. Performing it in a controlled manner is paramount.

  • Preparation: a. Don all required PPE (face shield, lab coat, nitrile gloves). b. Prepare the chemical fume hood. Ensure the sash is at the appropriate working height. c. Place all necessary equipment inside the hood: analytical balance, spatulas, weighing paper or boat, and a pre-labeled receiving vial with a septum cap. d. Prepare an inert gas line if a glove box is not used.

  • Equilibration: a. Remove the main container from the 2-8 °C storage. b. Allow the container to warm to ambient temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid, which could degrade the air-sensitive compound.

  • Weighing: a. Gently flush the inside of the main container with a slow stream of inert gas. b. Using a clean spatula, carefully transfer an approximate amount of the solid to the weighing boat on the balance. Avoid any sudden movements that could create dust. c. Tare the pre-labeled receiving vial. Transfer the weighed solid into the vial. d. Seal the receiving vial. If it will be used immediately, a septum cap is ideal.

  • Post-Weighing: a. Before sealing the main container, flush the headspace again with inert gas. b. Tightly close the main container, wrap the cap with paraffin film for an extra seal, and return it to the 2-8 °C storage. c. Decontaminate the spatula and weighing boat as described in Section 6.2. d. Wipe down the balance and the fume hood surface with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

Section 5: Storage and Stability

Incorrect storage is a common source of experimental failure and a safety risk.

  • Temperature: Store at 2-8 °C. Refrigerated storage slows the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). This compound is air-sensitive; exposure to oxygen and moisture can lead to degradation, discoloration, and the formation of impurities.

  • Container: Keep the container tightly closed at all times.

  • Location: Store in a well-ventilated, designated area for toxic chemicals. The storage location must be locked or otherwise secured to prevent unauthorized access.

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the critical decision points and actions for the entire handling process, from initial assessment to final storage.

Hazard_Mitigation_Workflow Figure 1: Workflow for Safe Handling of this compound cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Handling Protocol cluster_2 Phase 3: Post-Handling & Storage Start Identify Need for Compound ReviewSDS Review SDS - H301 (Toxic) - H315/H319 (Irritant) - Air Sensitive Start->ReviewSDS First Step AssessRisks Assess Procedural Risks (e.g., weighing, dissolution) ReviewSDS->AssessRisks SelectPPE Select PPE - Face Shield - Nitrile Gloves - Lab Coat AssessRisks->SelectPPE PrepareWorkstation Prepare Fume Hood with Inert Gas Line SelectPPE->PrepareWorkstation Proceed to Lab Retrieve Retrieve from 2-8°C & Equilibrate to RT PrepareWorkstation->Retrieve Weighing Weigh Compound Under Inert Gas Retrieve->Weighing Use Use in Experiment Weighing->Use Decontaminate Decontaminate Tools & Surfaces Use->Decontaminate After Use Waste Dispose of Contaminated Waste in Sealed Bag Decontaminate->Waste Return Return to 2-8°C Storage - Purge with Inert Gas - Seal Tightly Waste->Return End Procedure Complete Return->End

Caption: A logical workflow from risk assessment to secure storage.

Section 6: Spill Management and Decontamination

Accidents happen. A prepared response is essential.

Protocol 6.1: Small Spill Cleanup (Solid Powder)
  • Evacuate and Alert: Ensure no one else enters the spill area. Alert your supervisor.

  • Assess: Do not create dust. Do not attempt to clean a large spill or any spill outside of a fume hood without expert assistance.

  • Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the material into a designated, labeled hazardous waste container. Avoid sweeping, which can aerosolize the powder.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Protocol 6.2: Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. Collect all rinsate as hazardous waste.

  • Wash: Wash the rinsed glassware with soap and plenty of water.

  • Surfaces: Wipe down any potentially contaminated surfaces in the fume hood with a solvent-dampened cloth, followed by a soap and water wash.

Section 7: Waste Disposal

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, wipes, weighing paper, and excess compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solvent rinsates and reaction mother liquors must be collected in a labeled, sealed hazardous waste container.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Section 8: Emergency Procedures and First Aid

Immediate and correct first aid can significantly reduce harm. Always have the SDS readily available for emergency responders.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor. This is a medical emergency due to the H301 (Toxic if swallowed) classification.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin thoroughly with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention, preferably from an ophthalmologist.

  • If Inhaled (Dust): Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

References

  • Angene Chemical, Safety Data Sheet for a related Benzothiazole compound. [Link]

  • Procter & Gamble, Safety Data Sheet. [Link]

  • LOTTE Fine Chemical, Safety Data Sheet. [Link]

  • Protein Research Products, Safety Data Sheet. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences, 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. [Link]

  • Chemical Papers, Synthesis and properties of 2-hydrazinobenzothiazole derivatives. [Link]

  • ResearchGate, Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • National Institutes of Health (NIH), 2-Hydrazinyl-4-methyl-1,3-benzothiazole. [Link]

  • MDPI, Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4,6-difluoro-2-hydrazino-1,3-benzothiazole and its derivatives, with a focus on scaling up the production from laboratory to pilot plant scale. The protocols and insights provided herein are grounded in established chemical principles and field-proven safety practices to ensure both efficiency and operational safety.

Introduction: The Significance of Fluorinated Benzothiazoles

Benzothiazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The introduction of fluorine atoms into these molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, this compound serves as a key building block for the synthesis of various derivatives with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.[2] The hydrazine moiety at the 2-position provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

The synthesis of this key intermediate, while conceptually straightforward, presents unique challenges, particularly when transitioning to a larger scale. The use of hazardous reagents such as hydrazine and the management of potentially exothermic reactions necessitate a thorough understanding of the reaction mechanism and careful process design. This guide aims to provide a detailed, step-by-step protocol for both laboratory and scale-up synthesis, emphasizing the critical parameters for a safe and reproducible process.

Synthetic Strategy: From Amine to Hydrazine

The most common and reliable method for the synthesis of 2-hydrazinobenzothiazole derivatives from their 2-amino counterparts proceeds through a two-step, one-pot reaction involving diazotization followed by reduction. This approach is generally preferred over the direct nucleophilic substitution of a 2-halobenzothiazole with hydrazine, especially on a larger scale, due to the often harsh conditions and potential for side reactions associated with the latter.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Amino-4,6-difluorobenzothiazole B Diazonium Salt Intermediate A->B  NaNO2, H+   C This compound B->C  SnCl2·2H2O  

Caption: Synthetic workflow for this compound.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the procedure for the synthesis of this compound on a laboratory scale (up to 10 g).

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Amino-4,6-difluorobenzothiazole98% purity
Sodium Nitrite (NaNO₂)ACS grade or higher
Stannous Chloride Dihydrate (SnCl₂·2H₂O)ACS grade or higher
Concentrated Hydrochloric Acid (HCl)37%
Deionized Water
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Ethyl AcetateACS grade
Anhydrous Sodium Sulfate (Na₂SO₄)
Three-neck round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, suspend 2-amino-4,6-difluorobenzothiazole (1.0 eq) in deionized water. Cool the suspension to 0-5 °C using an ice bath.

  • Diazotization: Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension, maintaining the temperature between 0 and 5 °C. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water. Add this sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: This neutralization is exothermic and will release CO₂ gas.

  • Product Isolation and Purification: Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Part 2: Scale-Up Synthesis Considerations and Protocol

Scaling up the synthesis of this compound from the gram to the kilogram scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Critical Scale-Up Parameters
ParameterLaboratory ScaleScale-Up Considerations
Heat Management Ice bath is sufficient.The diazotization and reduction steps are exothermic. A jacketed reactor with a reliable cooling system is essential to maintain strict temperature control. Poor heat dissipation can lead to a runaway reaction and decomposition of the diazonium salt.
Reagent Addition Manual addition via dropping funnel.Use of a calibrated dosing pump for the controlled addition of the sodium nitrite and diazonium salt solutions is crucial. The addition rate should be carefully controlled to manage the heat evolution.
Mixing Magnetic stirrer.Efficient overhead mechanical stirring is necessary to ensure homogeneity in a larger reactor volume, which is critical for consistent reaction progress and temperature distribution.
Work-up Manual neutralization and extraction.The neutralization step can be highly exothermic and produce significant off-gassing. This should be performed in a well-ventilated area with careful, portion-wise addition of the base. The use of a larger reactor with adequate headspace is important.
Safety Standard laboratory PPE.Due to the use of hydrazine derivatives and the potential for runaway reactions, a thorough process safety assessment is mandatory. This includes a Hazard and Operability (HAZOP) study and potentially calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to determine the thermal stability of intermediates and the reaction mixture.[3]
Scale-Up Protocol Outline

The fundamental chemical steps remain the same as the laboratory-scale protocol. However, the operational execution is modified for a larger scale.

  • Pre-reaction Safety and Equipment Check:

    • Ensure the jacketed reactor is clean, dry, and functioning correctly.

    • Verify the functionality of the cooling system, stirrer, and dosing pumps.

    • Conduct a pre-start-up safety review with all personnel involved.

  • Reaction Execution:

    • Charge the reactor with 2-amino-4,6-difluorobenzothiazole and water.

    • Start the cooling system and stirrer.

    • Slowly add concentrated hydrochloric acid, monitoring the temperature closely.

    • Prepare the sodium nitrite and stannous chloride solutions in separate, appropriate vessels.

    • Using a dosing pump, add the sodium nitrite solution at a pre-determined rate, ensuring the temperature is maintained at 0-5 °C.

    • Similarly, add the resulting diazonium salt solution to the stannous chloride solution at a controlled rate, maintaining the temperature below 10 °C.

  • Work-up and Isolation:

    • After reaction completion, carefully add the saturated sodium bicarbonate solution in portions to control the exotherm and gas evolution.

    • Perform the extraction with ethyl acetate. For large volumes, a liquid-liquid extractor may be beneficial.

    • Isolate the crude product by distilling off the solvent.

    • Purification is typically achieved by recrystallization. For larger quantities, this may involve transferring the hot, saturated solution through a heated filter to a crystallization vessel.

Data Presentation

ParameterLaboratory Scale (Typical)Scale-Up (Target)
Starting Material 5 g500 g
Yield 75-85%>80%
Purity (by HPLC) >98%>98%
Reaction Time 4-5 hours6-8 hours (including controlled additions)

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete diazotization or reduction.Ensure the temperature is strictly controlled during the diazotization step. Use freshly prepared sodium nitrite solution. Ensure the stannous chloride is of high quality.
Decomposition of the diazonium salt.Maintain the temperature below 5 °C during diazotization and addition to the reducing agent.
Impure Product Side reactions.Optimize the reaction temperature and addition rates. Ensure efficient stirring.
Incomplete neutralization.Carefully monitor the pH during the work-up.

Safety Precautions

  • Hydrazine Derivatives: 2-Hydrazinobenzothiazole derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The diazotization and neutralization steps are exothermic. Strict temperature control is critical to prevent runaway reactions.

  • Gas Evolution: The neutralization with bicarbonate releases carbon dioxide. Ensure adequate ventilation and headspace in the reactor.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The synthesis of this compound is a key step in the development of new pharmaceutical candidates. While the laboratory-scale synthesis is relatively straightforward, scaling up this process requires careful attention to safety, heat management, and process control. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers and drug development professionals can safely and efficiently produce this valuable intermediate on a larger scale.

References

  • G. S. K. K. A. P. S. S. S. S. R. P. V. K. Mandapati, "Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity," Der Pharma Chemica, vol. 3, no. 6, pp. 436-442, 2011.
  • Y. Kowhakul, T. Koseki, H. Kure, N. Sano, and Y. Iwata, "Calorimetric behaviors of N2H4 by DSC and superCRC," Journal of Thermal Analysis and Calorimetry, vol. 98, no. 2, pp. 521-525, 2009.
  • D. Feller, D. H. Bross, and B. Ruscic, "Enthalpy of Formation of N2H4 (Hydrazine) Revisited," The Journal of Physical Chemistry A, vol. 118, no. 48, pp. 11449-11462, 2014.
  • S. Mukhopadhyay and S. Batra, "Applications of Sodium Nitrite in Organic Synthesis," European Journal of Organic Chemistry, vol. 2019, no. 36, pp. 6149-6168, 2019.
  • A. A. A. Ahmed and I. A. M. Ahmed, "Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole," Iraqi Journal of Science, vol. 55, no. 2A, pp. 319-333, 2014.
  • F. Wang, S. Cai, Z. Wang, and C. Xi, "Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide," Organic Letters, vol. 13, no. 12, pp. 3202-3205, 2011.
  • A. J. Al-Jubory, K. A. Al-Badrany, and O. A. Kanoush, "Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological," European Journal of Molecular & Clinical Medicine, vol. 7, no. 2, pp. 1595-1605, 2020.
  • M. A. Ali, S. Shah, S. A. Khan, and G. A. Miana, "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review," Mini-Reviews in Medicinal Chemistry, vol. 17, no. 1, pp. 49-67, 2017.
  • A. P. K. and S. K. S., "Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against," Journal of Al-Nahrain University, vol. 14, no. 1, pp. 58-63, 2011.
  • S. G. Alegaon, K. R. Alagawadi, and P. V. Sonawane, "Synthesis, characterization and biological evaluation of some novel 2-aminobenzothiazole derivatives," Journal of Chemical and Pharmaceutical Research, vol. 2, no. 4, pp. 838-845, 2010.
  • Wikipedia. (2024, January 12). Hydrazine. Retrieved from [Link]

  • A. A. H. A. A. A. and A. A. H. A. A. A., "Synthesis of novel fused 2-aminobenzothiazole derivatives," Journal of Heterocyclic Chemistry, vol. 47, no. 4, pp. 883-887, 2010.
  • A. El-Faham, Z. A. Al-Othman, and A. S. A. Al-Zahrani, "Solid-Phase Synthesis of 2-Aminobenzothiazoles," Molecules, vol. 15, no. 10, pp. 7146-7154, 2010.
  • M. A. M. A. A. K. A. and M. A. M. A. A. K. A., "Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity," International Journal of Pharmaceutical Sciences and Research, vol. 12, no. 6, pp. 3215-3223, 2021.
  • A. S. Reddy, K. R. Reddy, and M. C. Reddy, "SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 5, pp. 1234-1244, 2014.
  • M. A. K. Al-Ghorbani, "Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity," Journal of Physics: Conference Series, vol. 1294, p. 052033, 2019.
  • M. A. K. Al-Ghorbani, "Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions," Journal of Physics: Conference Series, vol. 1294, p. 052033, 2019.
  • PrepChem. (n.d.). Synthesis of 2-mercapto-4-methylbenzothiazole. Retrieved from [Link]

  • M. S. Akhtar, M. A. G. Khan, and S. A. Khan, "Benzothiazole derivatives as anticancer agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, pp. 36-58, 2020.
  • M. S. Akhtar, M. A. G. Khan, and S. A. Khan, "Benzothiazole derivatives as anticancer agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, pp. 36-58, 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the construction of the core benzothiazole ring system to form the key intermediate, 4,6-difluoro-2-aminobenzothiazole. This is followed by the conversion of the 2-amino group to the desired 2-hydrazino functionality.

Synthesis_Overview cluster_step1 Step 1: Benzothiazole Ring Formation cluster_step2 Step 2: Hydrazinolysis A 3,5-Difluoroaniline C 4,6-Difluoro-2-aminobenzothiazole A->C Electrophilic Cyclization B KSCN / Br₂ in Acetic Acid B->C D 4,6-Difluoro-2-aminobenzothiazole F This compound D->F Nucleophilic Substitution E Hydrazine Hydrate / Acid E->F

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-Difluoro-2-aminobenzothiazole

This procedure is adapted from the classical Hugershoff reaction, a reliable method for synthesizing 2-aminobenzothiazoles from arylthioureas formed in situ.[1]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Difluoroaniline129.1110.0 g0.077
Potassium Thiocyanate97.1818.8 g0.193
Glacial Acetic Acid60.05150 mL-
Bromine159.814.0 mL0.077

Step-by-Step Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 10.0 g (0.077 mol) of 3,5-difluoroaniline in 100 mL of glacial acetic acid.

  • Add 18.8 g (0.193 mol) of potassium thiocyanate to the solution and stir until it is fully dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Prepare a solution of 4.0 mL (0.077 mol) of bromine in 50 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled aniline mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into 500 mL of ice-water. A precipitate will form.

  • Filter the crude product, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 4,6-difluoro-2-aminobenzothiazole as a solid.

Protocol 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the 2-amino group is displaced by hydrazine. The use of a hydrazine/hydrazine hydrochloride mixture in a high-boiling solvent like ethylene glycol has been shown to give excellent yields for this transformation.[2]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,6-Difluoro-2-aminobenzothiazole186.185.0 g0.027
Hydrazine Hydrate (80%)50.065.4 mL~0.081
Concentrated HCl36.462.2 mL0.027
Ethylene Glycol62.0750 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add 2.2 mL (0.027 mol) of concentrated hydrochloric acid to 5.4 mL of 80% hydrazine hydrate while cooling in an ice bath.

  • To this mixture, add 50 mL of ethylene glycol, followed by 5.0 g (0.027 mol) of 4,6-difluoro-2-aminobenzothiazole.

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Filter the solid product, wash with copious amounts of water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford this compound.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.

Troubleshooting cluster_synthesis Synthesis Issues cluster_solutions Potential Solutions LowYield Low Yield in Step 1 Sol_Temp Control Temperature During Bromination LowYield->Sol_Temp causes Sol_Stoich Precise Stoichiometry of Bromine LowYield->Sol_Stoich causes Sol_Purity Ensure Anhydrous Conditions LowYield->Sol_Purity causes Impurity1 Isomeric Impurities Impurity1->Sol_Temp mitigated by Sol_Chrom Column Chromatography Impurity1->Sol_Chrom separated by Impurity2 Brominated Side-products Impurity2->Sol_Stoich mitigated by LowYield2 Low Yield in Step 2 Sol_pH Adjust pH with HCl in Step 2 LowYield2->Sol_pH causes Sol_Time Increase Reaction Time/Temp LowYield2->Sol_Time causes Sol_Hydrazine Use Excess Hydrazine LowYield2->Sol_Hydrazine causes IncompleteReaction Incomplete Reaction IncompleteReaction->Sol_Time causes IncompleteReaction->Sol_Hydrazine causes

Caption: Troubleshooting logic for the synthesis of this compound.

Q1: My yield for the first step (4,6-difluoro-2-aminobenzothiazole) is significantly lower than expected. What could be the cause?

A1: Low yields in the first step can often be attributed to several factors:

  • Temperature Control: The reaction is exothermic, especially during the addition of bromine. If the temperature rises above 10 °C, side reactions such as the bromination of the aromatic ring can occur, consuming your starting material and reducing the yield of the desired product.

  • Moisture: The presence of water can interfere with the reaction. It is crucial to use glacial acetic acid and ensure all glassware is dry.

  • Stoichiometry of Bromine: An excess of bromine will lead to the formation of brominated byproducts. Accurate measurement and slow, dropwise addition are key.

Q2: I'm observing multiple spots on my TLC for the 4,6-difluoro-2-aminobenzothiazole that are difficult to separate. What are these impurities?

A2: The most likely impurities are regioisomers. The cyclization reaction with 3,5-difluoroaniline is not perfectly regioselective. While the desired 4,6-difluoro isomer is the major product, small amounts of other isomers can also form.

  • Troubleshooting: Careful column chromatography using a silica gel stationary phase and a gradient elution with a solvent system like hexane/ethyl acetate is the most effective way to separate these isomers. Recrystallization may also help, but may not be sufficient to remove all isomeric impurities.

Q3: In the second step, the conversion of the 2-amino to the 2-hydrazino group is incomplete. How can I drive the reaction to completion?

A3: Incomplete conversion in the second step is a common issue. Here are some ways to improve the yield:

  • Acid Catalyst: The addition of a catalytic amount of a strong acid like hydrochloric acid is crucial. It protonates the amino group, making it a better leaving group for the nucleophilic attack by hydrazine.[2]

  • Excess Hydrazine: Using a molar excess of hydrazine hydrate can help shift the equilibrium towards the product.

  • Reaction Time and Temperature: Ensure the reaction is heated to the recommended temperature (130-140 °C) for a sufficient amount of time. You can monitor the reaction by TLC to determine the optimal reaction time.

Q4: My final product, this compound, is discolored. What is the cause and how can I purify it?

A4: Discoloration can be due to aerial oxidation of the hydrazine moiety or the presence of minor impurities.

  • Purification: Recrystallization from ethanol is usually effective in removing colored impurities. If the discoloration persists, you can try treating a solution of the product with a small amount of activated charcoal before filtering and recrystallizing. It is also important to store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several reagents used in this synthesis are hazardous.

  • Bromine: is highly corrosive and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Hydrazine Hydrate: is a suspected carcinogen and is corrosive.[3] It should also be handled in a fume hood with appropriate PPE.

  • Concentrated Hydrochloric Acid: is corrosive and can cause severe burns. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

References

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Pharmaceutical Sciences and Research.
  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 765-783. [Link]

  • Al-Majidi, S. M. H. (2011). Synthesis of some new 4-oxo-thiazolidines, tetrazole and triazole derived from 2-SH-benzothiazole and antimicrobial screening of some synthesized. Journal of Applicable Chemistry, 1(1), 1-10.
  • Barnett, C. J., & Smirz, J. C. (1974). PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION. Organic Preparations and Procedures International, 6(4), 179-182. [Link]

  • Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1985). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 39(5), 643-648.
  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1137-1142.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2021). Molecules, 26(21), 6493. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]

  • 4-Amino-1,2,4-triazole. Organic Syntheses, Coll. Vol. 3, p.96 (1955); Vol. 24, p.12 (1944). [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2018). Nature, 560(7720), 603-608. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2007). Journal of Combinatorial Chemistry, 9(5), 819-824. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4946. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2019). Wyzant. [Link]

Sources

Technical Support Center: Purification of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-difluoro-2-hydrazino-1,3-benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this important class of fluorinated heterocyclic compounds. The unique electronic properties imparted by the fluorine atoms, combined with the reactivity of the hydrazino group, can lead to specific difficulties in obtaining analytically pure material. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address issues you may encounter during your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: My crude this compound derivative appears as an intractable oil or wax after synthesis and work-up. How can I induce crystallization?

A1: The tendency of highly fluorinated and polar molecules to form oils or amorphous solids instead of crystalline materials is a common challenge.[1] This is often due to strong intermolecular interactions and the influence of residual solvents. Here are several strategies to induce crystallization:

  • Solvent System Screening: A systematic approach to solvent selection is crucial.[1][2]

    • Single-Solvent Recrystallization: Attempt recrystallization from a variety of solvents with differing polarities. Common choices for benzothiazole derivatives include ethanol, acetone, and mixtures involving water.[3][4][5] For fluorinated compounds, solvents like ethyl acetate or even non-polar solvents like hexane might be effective.[6] The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][7]

    • Two-Solvent (or Anti-Solvent) Recrystallization: This is often more effective for stubborn oils. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[2][6]

  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.[7]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Reduced Temperature: If room temperature cooling is unsuccessful, placing the flask in an ice bath or even a freezer can sometimes promote crystallization.[7]

Table 1: Common Solvent Systems for Recrystallization of Benzothiazole Derivatives

Solvent/MixturePolarityTypical Application
EthanolPolar ProticGeneral purpose for many benzothiazole hydrazides.[4][5]
Acetone-WaterPolarEffective for some N-substituted monohydrazides.[3]
BenzeneNon-polarUsed for acetylated derivatives.[4]
ChloroformModerately PolarCan be used for the parent 2-hydrazinobenzothiazole.[4]
n-Hexane/Ethyl AcetateNon-polar/Polar AproticA good starting point for fluorinated derivatives.[6]
n-Hexane/THFNon-polar/Polar AproticAnother versatile mixture for challenging crystallizations.[6]
Q2: I am observing significant tailing and poor separation of my this compound derivative during silica gel column chromatography. What is causing this and how can I fix it?

A2: Significant tailing of nitrogen-containing heterocyclic compounds on silica gel is a frequent issue. This is primarily due to strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[8][9] These interactions can lead to irreversible adsorption, smearing of the product band, and low recovery.

Here are some proven methods to mitigate this problem:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (Et₃N) is a popular choice, typically added at a concentration of 0.1-1% (v/v). Ammonia in methanol (or as a saturated solution in your mobile phase) can also be very effective.

    • Using Polar Protic Solvents: Incorporating solvents like methanol or isopropanol into your mobile phase can also help by competing with your compound for binding sites on the silica.

  • Stationary Phase Modification:

    • Deactivated Silica: Use silica gel that has been pre-treated or "deactivated." You can prepare this yourself by slurrying the silica gel in your mobile phase containing the basic modifier before packing the column.

    • Alternative Stationary Phases: If the problem persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (e.g., C18 silica) is another excellent option, particularly for polar compounds.[10]

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel or Celite. This ensures that the compound is introduced to the column in a narrow band, which can significantly improve resolution.

Experimental Protocol: Preparing a Triethylamine-Deactivated Silica Gel Column

  • Prepare the Mobile Phase: Choose an appropriate solvent system (e.g., hexane/ethyl acetate) and add 0.5% (v/v) triethylamine.

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the triethylamine-containing mobile phase and gently swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring even packing.

  • Equilibration: Run several column volumes of the mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.

Q3: My this compound derivative seems to be degrading on the column during purification. What are the potential causes and solutions?

A3: Hydrazino compounds can be susceptible to degradation, particularly under certain conditions. The hydrazone functional group can be prone to hydrolysis, especially in the presence of acid or water.[11] While generally stable, the benzothiazole ring can also be sensitive under harsh conditions.

Potential Causes of Degradation:

  • Acidic Stationary Phase: As mentioned previously, the acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.

  • Prolonged Exposure: The longer your compound remains on the column, the greater the opportunity for degradation.

  • Reactive Solvents: Certain solvents, particularly chlorinated solvents in the presence of light or impurities, can generate acidic byproducts that may harm your compound.

Troubleshooting and Solutions:

  • Neutralize the System: Use the strategies outlined in Q2 to neutralize the silica gel with a basic modifier.

  • Optimize Chromatography for Speed:

    • Use a slightly more polar mobile phase to decrease the retention time of your product.

    • Employ flash chromatography with applied pressure to expedite the separation.

  • Solvent Selection: Use high-purity, freshly opened solvents for your chromatography. Avoid chlorinated solvents if you suspect they are causing issues.

  • Consider Alternative Purification Methods: If column chromatography proves too harsh, consider other techniques:

    • Recrystallization: This is often the gentlest purification method if a suitable solvent system can be found.[2][7]

    • Acid-Base Extraction: The basicity of the hydrazino group can be exploited. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract your compound into the aqueous layer. The impurities may remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) and extract your purified compound back into an organic solvent.

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes fail_recrystallization Recrystallization Fails / Product is an Oil is_solid->fail_recrystallization No success_recrystallization Pure Product try_recrystallization->success_recrystallization Success try_recrystallization->fail_recrystallization Failure column_chromatography Column Chromatography fail_recrystallization->column_chromatography observe_tailing Observe Tailing/Degradation? column_chromatography->observe_tailing modify_column Modify Chromatography (Add Base, Change Stationary Phase) observe_tailing->modify_column Yes success_column Pure Product observe_tailing->success_column No modify_column->success_column Success fail_column Chromatography Fails modify_column->fail_column Failure acid_base_extraction Consider Acid-Base Extraction fail_column->acid_base_extraction final_product Pure Product acid_base_extraction->final_product

Caption: Decision tree for selecting a purification strategy.

II. Troubleshooting Guide

Problem: The product co-elutes with a starting material or a closely related impurity during column chromatography.

Analysis and Solution:

This indicates that the selectivity of your chromatographic system is insufficient to resolve the compounds. The polarity of the compounds is too similar for the chosen mobile and stationary phases.

Step-by-Step Protocol for Improving Resolution:

  • Analyze the Polarity Difference: Use thin-layer chromatography (TLC) to screen a variety of mobile phase compositions. The goal is to maximize the difference in retention factor (ΔRf) between your product and the impurity.

  • Decrease Mobile Phase Polarity: If the compounds are running too quickly (high Rf), decrease the proportion of the polar solvent in your mobile phase (e.g., go from 20% ethyl acetate in hexane to 10%). This will increase the interaction with the silica gel and improve separation for less polar compounds.

  • Change Solvent System: Sometimes, simply changing the solvents can alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the nature of the interactions and improve separation.

  • Consider a Different Stationary Phase: As mentioned, if silica gel does not provide adequate separation, consider alumina or reversed-phase (C18) silica.[10] The different interaction mechanisms of these stationary phases can often resolve compounds that are inseparable on silica.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. The higher efficiency of HPLC columns can provide the resolution needed to separate closely related compounds.[10]

Problem: The color of my purified this compound derivative is off-white or yellowish, but I expect a white solid.

Analysis and Solution:

A persistent color after initial purification often indicates the presence of minor, highly colored impurities or degradation products.

Decolorization Protocol:

  • Charcoal Treatment During Recrystallization:

    • Dissolve the impure, colored compound in the minimum amount of hot recrystallization solvent.[7]

    • Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.

    • Add a small amount (typically 1-2% by weight) of activated decolorizing carbon to the hot solution.

    • Swirl the mixture and gently heat it for 5-10 minutes. The colored impurities will adsorb to the surface of the carbon particles.[7]

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. Caution: Never use vacuum filtration for a hot solution, as the rapid cooling will cause premature crystallization in the filter funnel.

    • Allow the hot, colorless filtrate to cool slowly to obtain pure, decolorized crystals.[7]

Logical Diagram for Troubleshooting Poor Resolution in Chromatography

Resolution_Troubleshooting start Poor Resolution (Co-elution) tlc_screen TLC Screening with Different Solvent Systems start->tlc_screen adjust_polarity Adjust Mobile Phase Polarity (Typically Decrease Polar Component) tlc_screen->adjust_polarity check_resolution Resolution Improved? adjust_polarity->check_resolution change_solvents Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) check_resolution->change_solvents No success Successful Separation check_resolution->success Yes check_resolution2 Resolution Improved? change_solvents->check_resolution2 change_stationary_phase Change Stationary Phase (e.g., Silica to Alumina or C18) check_resolution2->change_stationary_phase No check_resolution2->success Yes check_resolution3 Resolution Improved? change_stationary_phase->check_resolution3 prep_hplc Consider Preparative HPLC check_resolution3->prep_hplc No check_resolution3->success Yes

Caption: Troubleshooting workflow for poor chromatographic resolution.

References

  • Gvozdjakova, A., & Hrnčiar, P. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1985). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 39(5), 655-661. [Link]

  • Al-Juboori, A. A., & Al-Janabi, A. H. M. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. [Link]

  • Bairamova, D. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6539. [Link]

  • Chambers, R. D., & Skinner, C. J. (1999). Process for the preparation of fluorinated heterocyclic compounds. U.S. Patent No. 5,859,255. Washington, DC: U.S.
  • Al-Juboori, A. A., & Al-Janabi, A. H. M. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

  • Worrell, B. T., et al. (2020). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 22(15), 5949–5953. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Link]

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 339-347. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • El-Gamel, N. E. A., et al. (2018). Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1586-1599. [Link]

  • Perera, M. Y. (1991). Nitrogen containing heterocycles as potential inhibitors of serine proteinase. UCL Discovery. [Link]

  • Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(20), 2178-2182. [Link]

  • Wang, Y., et al. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules, 28(22), 7599. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing condensation reactions involving 4,6-difluoro-2-hydrazino-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the synthesis of hydrazone derivatives from this fluorinated benzothiazole precursor.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound with aldehydes and ketones?

The reaction is a nucleophilic addition-elimination reaction, where the terminal nitrogen of the hydrazino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding hydrazone, also known as a Schiff base. The reaction is typically catalyzed by an acid.

Q2: What are the recommended starting conditions for this reaction?

Based on analogous reactions with similar benzothiazole derivatives, a good starting point for the reaction is to use methanol as the solvent and a catalytic amount of glacial acetic acid. The reaction mixture is typically refluxed for several hours.

Q3: How does the reactivity of this compound compare to non-fluorinated analogs?

The two fluorine atoms on the benzothiazole ring are electron-withdrawing, which can decrease the nucleophilicity of the hydrazino group. This may result in a slower reaction rate compared to non-fluorinated 2-hydrazinobenzothiazoles. Consequently, longer reaction times, slightly higher temperatures, or the use of a more efficient catalytic system might be necessary to achieve high yields.

Q4: What is the recommended storage condition for this compound?

It is recommended to store this compound at 0-8 °C.

Q5: What are some alternative, "greener" methods for this synthesis?

Microwave-assisted and mechanochemical (solvent-free) synthesis are effective green alternatives to traditional solvent-based refluxing. These methods can significantly reduce reaction times and the use of hazardous solvents.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Cause 1: Insufficiently Activated Carbonyl Group

The electrophilicity of the aldehyde or ketone carbonyl group is crucial for the reaction to proceed.

  • Solution: Add a catalytic amount (1-2 drops) of a protic acid like glacial acetic acid or a Lewis acid such as BF₃·OEt₂ to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Possible Cause 2: Low Nucleophilicity of the Hydrazine

As mentioned, the fluorine atoms on the benzothiazole ring reduce the electron density on the hydrazino group, making it less nucleophilic.

  • Solution 1: Increase Reaction Temperature and Time: Refluxing the reaction for a longer period (e.g., 12-24 hours) can help drive the reaction to completion.

  • Solution 2: Use a More Effective Catalyst: If acetic acid is not effective, consider a stronger acid catalyst like p-toluenesulfonic acid. However, be cautious as strongly acidic conditions can lead to side reactions.

Possible Cause 3: Poor Solubility of Reactants

This compound may have limited solubility in common alcoholic solvents at room temperature.

  • Solution 1: Use a Co-solvent: A mixture of solvents can improve solubility. For instance, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to methanol or ethanol to aid in dissolving the starting material.

  • Solution 2: Heat the Solvent: Ensure the reaction is brought to reflux to maximize the solubility of the reactants.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause 1: Side Reactions Under Harsh Conditions

Prolonged heating or the use of strong acids can sometimes lead to the formation of side products, such as azines from the self-condensation of the aldehyde in the presence of trace hydrazine.

  • Solution 1: Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to promote the reaction. This can be determined by running small-scale trials with varying catalyst loadings.

  • Solution 2: Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

Possible Cause 2: Impure Starting Materials

The presence of impurities in the this compound or the carbonyl compound can lead to the formation of side products.

  • Solution: Ensure the purity of your starting materials before beginning the reaction. The purity of this compound is typically around 95%. If necessary, recrystallize or purify the starting materials.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause: Product is Soluble in the Reaction Mixture

If the hydrazone product is soluble in the reaction solvent, it may not precipitate upon cooling.

  • Solution 1: Solvent Evaporation and Recrystallization: Remove the reaction solvent under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Solution 2: Extraction: After removing the bulk of the reaction solvent, dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining acid catalyst and water-soluble byproducts. The organic layer can then be dried and concentrated to yield the product.

Experimental Protocols

General Recommended Protocol for Condensation

This protocol is a general guideline based on established procedures for similar compounds. Optimization may be required for specific aldehydes or ketones.

  • To a solution of this compound (1.0 mmol) in methanol (10 mL), add the desired aldehyde or ketone (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture with constant stirring for 5-12 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Recommended Solvents and Catalysts

SolventCatalystTypical TemperatureNotes
MethanolGlacial Acetic AcidReflux (65 °C)Good starting point for most reactions.
EthanolGlacial Acetic AcidReflux (78 °C)Alternative protic solvent.
Methanol/DMFGlacial Acetic AcidRefluxUse a co-solvent if solubility is an issue.
Toluenep-Toluenesulfonic acidReflux (Dean-Stark)For less reactive carbonyls; allows for azeotropic removal of water.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product hydrazine 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole hemiaminal Hemiaminal Intermediate hydrazine->hemiaminal Nucleophilic Attack carbonyl Aldehyde/Ketone carbonyl->hemiaminal hydrazone Hydrazone hemiaminal->hydrazone Dehydration water Water hemiaminal->water

Caption: General mechanism of hydrazone formation.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low or No Product Yield check_catalyst Is an acid catalyst present? start->check_catalyst add_catalyst Add catalytic amount of 'glacial acetic acid. check_catalyst->add_catalyst No increase_temp_time Increase reaction temperature and/or time. check_catalyst->increase_temp_time Yes add_catalyst->increase_temp_time check_solubility Are reactants fully dissolved? increase_temp_time->check_solubility change_solvent Use a co-solvent (e.g., DMF) or a different solvent. check_solubility->change_solvent No check_purity Check purity of starting materials. check_solubility->check_purity Yes change_solvent->check_purity purify Purify starting materials. check_purity->purify Impure end Re-evaluate reaction check_purity->end Pure purify->end

Caption: Systematic approach to troubleshooting low product yield.

References

  • Shanthalakshmi K et al. (2016). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. J. Chem. Pharm. Res., 8(10):240-243.
  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. (2020).
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (n.d.). AUIQ Complementary Biological System.
  • Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflamm
  • The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b]benzothiazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal.
  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). MDPI.
  • Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. (n.d.).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI.
  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.).
  • Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole. (2020). Medwin Publishers.
  • Recent advances in the synthesis of fluorin
  • This compound 95%. (n.d.). AChemBlock.
  • FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. (2022). ChemistrySelect.
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. (n.d.).
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (n.d.).
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
  • Controlled release of volatile aldehydes and ketones by reversible hydrazone formation - "Classical" profragrances are getting dynamic. (n.d.).
  • Benzothiazole. (n.d.). PubChem.
  • Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole Solubility. (n.d.). Benchchem.
  • Cu(i) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C–N axial biaryl compounds. (n.d.). Chemical Science.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering.

Technical Support Center: Synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. It is designed for researchers, scientists, and professionals in drug development to navigate potential side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound, or seemingly no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in this synthesis typically points to one of three primary issues: incomplete reaction of the starting material, degradation of the product, or incorrect reaction conditions. The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable precursor with hydrazine. The two main precursors are 2-chloro-4,6-difluorobenzothiazole and 2-amino-4,6-difluorobenzothiazole.

From 2-Chloro-4,6-difluorobenzothiazole:

This is a standard nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing fluorine atoms activate the C2 position for nucleophilic attack by hydrazine.

  • Causality:

    • Insufficient Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier. Reactions performed at room temperature or with inadequate heating will proceed very slowly, if at all.

    • Poor Quality Hydrazine: Anhydrous hydrazine or hydrazine hydrate can degrade over time. Use of old or improperly stored hydrazine will lead to lower effective concentrations of the nucleophile.

    • Inadequate Reaction Time: Complex syntheses may require extended reaction times for completion. It is crucial to monitor the reaction progress using an appropriate technique.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Ensure your 2-chloro-4,6-difluorobenzothiazole is of high purity. Impurities can interfere with the reaction.

    • Use Fresh Hydrazine Hydrate: Use a fresh, sealed bottle of hydrazine hydrate.

    • Optimize Temperature: The reaction is typically refluxed in a high-boiling solvent like ethanol or ethylene glycol.[1] Ensure your reaction is reaching and maintaining the appropriate reflux temperature.

    • Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC). A common eluent system is a mixture of chloroform and ethyl acetate (e.g., 7:3).[2] The product, being more polar due to the hydrazine group, should have a lower Rf value than the starting material.

    • Extend Reaction Time: If TLC analysis shows significant amounts of starting material remaining after the initial reaction time, extend the reflux period and continue to monitor.

From 2-Amino-4,6-difluorobenzothiazole:

This "exchange amination" is often acid-catalyzed.[3]

  • Causality:

    • Absence of Acid Catalyst: The amino group is a poor leaving group. An acid catalyst (like HCl) protonates the ring nitrogen, making the C2 carbon more electrophilic and facilitating the attack by hydrazine.

    • Excessive Hydrazine: While a molar excess of hydrazine is necessary, a very large excess can sometimes promote the formation of side products.[3]

  • Troubleshooting Protocol:

    • Incorporate an Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated HCl, to the reaction mixture.[2]

    • Control Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 3-5 equivalents).

    • Solvent Choice: Ethylene glycol is an effective solvent for this transformation, allowing for the necessary high temperatures.[3]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My post-reaction TLC plate shows the product spot, but also several other spots. What are these impurities and how can I avoid their formation?

Answer:

The presence of multiple spots on your TLC plate is a clear indicator of side reactions. The nature of these byproducts can be deduced from the reactants and reaction conditions.

  • Potential Side Reactions & Their Mitigation:

    • Unreacted Starting Material:

      • Identification: A spot on the TLC with a higher Rf value than the product, corresponding to the Rf of your starting material (2-chloro- or 2-amino-4,6-difluorobenzothiazole).

      • Cause & Prevention: This is due to an incomplete reaction. To mitigate this, refer to the troubleshooting steps for low yield, such as increasing reaction time, temperature, or using a catalyst if applicable.

    • Formation of 1,2-bis(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine (Dimer):

      • Identification: This symmetrical dimer is less polar than the desired product but more polar than the 2-chloro starting material. It may appear as a spot between the two on a TLC plate. Mass spectrometry would show a molecular ion peak corresponding to the dimer's mass.

      • Cause & Prevention: This can occur if the newly formed 2-hydrazino derivative acts as a nucleophile and attacks another molecule of the 2-chloro starting material. This is more likely if the concentration of the 2-chloro starting material is high relative to hydrazine. To prevent this, add the 2-chloro-4,6-difluorobenzothiazole solution dropwise to the heated solution of hydrazine hydrate. This ensures that hydrazine is always in excess locally.

    • Ring-Opened Byproducts:

      • Identification: The formation of fluorinated o-aminothiophenol derivatives. These can be difficult to isolate and characterize but may appear as a streak or multiple spots on the TLC.

      • Cause & Prevention: The benzothiazole ring, activated by the two fluorine atoms, can be susceptible to nucleophilic attack and subsequent ring-opening, especially at high temperatures and with a strong nucleophile like hydrazine.[3] To minimize this, avoid excessively high temperatures or prolonged reaction times once the starting material has been consumed (as determined by TLC).

    • Azine Formation:

      • Identification: Azines are formed from the reaction of two molecules of a carbonyl compound with one molecule of hydrazine.[4] If your solvents (like acetone used for cleaning) or starting materials are contaminated with aldehydes or ketones, you may form highly colored and often insoluble azine byproducts.

      • Cause & Prevention: Use high-purity, aldehyde-free solvents. Ensure all glassware is thoroughly cleaned and dried.

Visualizing the Main Reaction and a Key Side Reaction:

cluster_main Main Reaction cluster_side Dimer Formation (Side Reaction) Start_Cl 2-Chloro-4,6-difluorobenzothiazole Product 4,6-Difluoro-2-hydrazino- 1,3-benzothiazole Start_Cl->Product Nucleophilic Substitution Hydrazine1 Hydrazine (H2NNH2) Hydrazine1->Product Start_Cl2 2-Chloro-4,6-difluorobenzothiazole Dimer 1,2-bis(4,6-difluoro-1,3-benzothiazol-2-yl)hydrazine Start_Cl2->Dimer Product_Nu Product as Nucleophile Product_Nu->Dimer Nucleophilic Attack Start Reaction Complete TLC Analyze Crude Product by TLC Start->TLC Single_Spot Single Spot (High Purity) TLC->Single_Spot Multiple_Spots Multiple Spots (Impurities) TLC->Multiple_Spots Characterize Characterize (NMR, MS) Single_Spot->Characterize Directly Recrystallize Attempt Recrystallization Multiple_Spots->Recrystallize TLC_Check Analyze Crystals by TLC Recrystallize->TLC_Check Check Purity Column Perform Column Chromatography Pure_Product Pure Product Column->Pure_Product Pure_Product->Characterize TLC_Check->Single_Spot Pure TLC_Check->Column Still Impure

Sources

Technical Support Center: Spectroscopic Analysis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this important heterocyclic compound. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

General

Q1: What are the key structural features of this compound that influence its spectroscopic analysis?

A1: The spectroscopic behavior of this compound is primarily dictated by several key features:

  • Aromatic Benzothiazole Core: This rigid, bicyclic system gives rise to characteristic signals in NMR, IR, and UV-Vis spectroscopy.

  • Hydrazino Group (-NHNH2): This functional group is crucial. It contains exchangeable protons (observable in ¹H NMR), characteristic stretching and bending vibrations in IR, and is a potential site for tautomerism.

  • Difluoro Substitution: The two fluorine atoms at positions 4 and 6 significantly influence the electronic environment of the benzene ring, which can be directly observed in ¹⁹F NMR and through coupling patterns in ¹H and ¹³C NMR.

  • Potential for Tautomerism: 2-Hydrazinobenzothiazoles can exist in tautomeric forms, the hydrazine (-C-NH-NH₂) form and the hydrazone (=C=N-NH₂) form. This equilibrium can be influenced by the solvent and temperature, potentially leading to complex or unexpected spectroscopic data[1][2].

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: My ¹H NMR spectrum shows broad signals for some protons, and the integration is not what I expected. What could be the cause?

A2: This is a common issue when analyzing compounds with hydrazine and amine functionalities. Several factors could be at play:

  • Proton Exchange: The protons on the hydrazine group (-NHNH₂) are acidic and can exchange with residual water or other acidic protons in the NMR solvent (like DMSO-d₆). This exchange process can lead to signal broadening. To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The broad signals corresponding to the -NH and -NH₂ protons should diminish or disappear.

  • Tautomerism: As mentioned, 2-hydrazinobenzothiazoles can exist as tautomers[1][2]. If both tautomers are present in significant amounts in your NMR solvent, you may see two sets of signals for some protons, or broadened signals if the exchange between tautomers is on the NMR timescale. Running the NMR at different temperatures (VT-NMR) can help resolve this. At lower temperatures, the exchange may slow down, resulting in sharper signals for each tautomer.

  • Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere. The presence of water can broaden the signals of exchangeable protons. Ensure your sample is thoroughly dried before analysis.

Q3: The aromatic region of my ¹H NMR spectrum is more complex than expected. How do I assign the aromatic protons?

A3: The two fluorine atoms at positions 4 and 6 create a complex splitting pattern in the aromatic region. You should expect to see couplings between protons and fluorine atoms (H-F coupling). A combination of 1D and 2D NMR techniques is often necessary for unambiguous assignment:

  • ¹H NMR: Expect doublet of doublets or more complex multiplets for the aromatic protons due to H-H and H-F couplings.

  • ¹⁹F NMR: This will show two distinct signals for the two non-equivalent fluorine atoms, likely with F-F and F-H couplings.

  • COSY (Correlation Spectroscopy): This 2D experiment will help identify which protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is key for assigning quaternary carbons and confirming the connectivity of the entire molecule by showing correlations between protons and carbons over two to three bonds.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations (HMBC)
H5~6.8 - 7.2~95 - 105 (d, J_CF ≈ 25 Hz)C4, C6, C7, C9
H7~7.0 - 7.4~110 - 120 (d, J_CF ≈ 10 Hz)C5, C6, C8, C9
NHBroad, ~8.0 - 9.5N/AC2
NH₂Broad, ~4.5 - 5.5N/AC2
C2N/A~160 - 170NH, NH₂
C4N/A~155 - 165 (d, J_CF ≈ 240 Hz)H5
C6N/A~150 - 160 (d, J_CF ≈ 240 Hz)H5, H7
C8N/A~135 - 145H7
C9N/A~120 - 130H5, H7

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Q4: I am not sure how to interpret my ¹⁹F NMR spectrum. What should I be looking for?

A4: The ¹⁹F NMR spectrum is a powerful tool for confirming the structure of this molecule. You should expect to see:

  • Two distinct signals: One for the fluorine at position 4 (F4) and one for the fluorine at position 6 (F6), as they are in different chemical environments.

  • Coupling: You will likely observe coupling between the two fluorine atoms (⁴J_FF) and coupling between each fluorine and the aromatic protons (³J_HF and ⁴J_HF). Decoupling the proton signals can simplify the spectrum and help identify the F-F coupling.

The chemical shifts of aromatic fluorine atoms are sensitive to their electronic environment. Based on data for similar compounds, the chemical shifts are expected to be in the range of -100 to -120 ppm relative to CFCl₃[3][4].

Infrared (IR) Spectroscopy

Q5: My IR spectrum shows some unexpected peaks, or some expected peaks are missing. What are the common issues?

A5: IR spectroscopy is excellent for identifying functional groups. Here’s a guide to interpreting the spectrum of this compound and troubleshooting common problems.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationExpected Appearance
3400 - 3100N-H stretching (hydrazine)Two or more sharp to medium bands[5]
3100 - 3000Aromatic C-H stretchingWeak to medium sharp bands
1650 - 1600N-H bending (scissoring)Medium to strong band
1600 - 1450C=N and C=C stretching (aromatic ring)Multiple sharp bands of variable intensity[5]
~1440Thiazole ring vibrationCharacteristic band[5]
1300 - 1100C-F stretchingStrong, sharp bands[5]
~1280C-N stretchingMedium intensity band[5]
~700 - 600C-S stretchingWeak to medium band

Troubleshooting IR Spectra

  • Broad peak around 3500-3200 cm⁻¹: This often indicates the presence of water (O-H stretch). Ensure your sample is dry.

  • Strong peak around 1700 cm⁻¹: This could suggest an oxidative degradation product containing a carbonyl group.

  • Absence of N-H stretches: This might indicate the formation of a derivative or a salt.

  • Impurity from Synthesis: If the synthesis starts from 2-amino-4,6-difluorobenzothiazole, you might see characteristic peaks from this starting material if the reaction was incomplete.

Mass Spectrometry (MS)

Q6: I am having trouble identifying the molecular ion peak in my mass spectrum. What are the expected m/z values and fragmentation patterns?

A6: The molecular weight of this compound (C₇H₅F₂N₃S) is 201.2 g/mol . Therefore, you should look for the molecular ion peak (M⁺) at m/z = 201.

Expected Fragmentation Pattern:

Mass spectrometry of heterocyclic compounds can be complex. Common fragmentation pathways for this molecule could include:

  • Loss of NH₂: [M - 16]⁺ at m/z = 185

  • Loss of N₂H₃: [M - 31]⁺ at m/z = 170

  • Loss of N₂H₄: [M - 32]⁺ at m/z = 169

  • Cleavage of the thiazole ring: This can lead to various smaller fragments.

Troubleshooting Mass Spectra:

  • No Molecular Ion Peak: The molecular ion may be unstable and fragment immediately. Using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI) can often help in observing the molecular ion or the protonated molecule [M+H]⁺ at m/z = 202.

  • Higher m/z Peaks: Peaks at higher mass-to-charge ratios could indicate the presence of dimers or adducts with solvent molecules.

  • Unexpected Fragments: The presence of unexpected fragments may signal impurities from the synthesis, such as unreacted starting materials or by-products.

Experimental Protocols & Workflows

Protocol 1: D₂O Exchange for ¹H NMR
  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake gently to mix.

  • Allow the sample to stand for a few minutes.

  • Acquire a second ¹H NMR spectrum.

  • Compare the two spectra. The signals from exchangeable protons (-NH, -NH₂) will be significantly reduced in intensity or disappear in the second spectrum.

Workflow for Spectroscopic Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification Drying Drying of Sample Synthesis->Drying FTIR FTIR Analysis Drying->FTIR NMR NMR Suite (1H, 13C, 19F) Drying->NMR MS Mass Spectrometry (EI & ESI) Drying->MS UV_Vis UV-Vis Spectroscopy Drying->UV_Vis Initial_Data Initial Data Review FTIR->Initial_Data NMR->Initial_Data MS->Initial_Data UV_Vis->Initial_Data Troubleshoot Troubleshooting? Initial_Data->Troubleshoot Final_Structure Structure Confirmation Troubleshoot->Final_Structure No Re_analyze Re-purify or Re-analyze Troubleshoot->Re_analyze Yes exit exit Re_analyze->Drying

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.

Logical Relationship for Troubleshooting NMR Data

G cluster_causes Potential Causes cluster_solutions Diagnostic Experiments Start Complex/Broad 1H NMR Spectrum Proton_Exchange Proton Exchange (-NH, -NH2) Start->Proton_Exchange Tautomerism Tautomeric Equilibrium Start->Tautomerism Impurity Presence of Impurities Start->Impurity D2O_Ex D2O Exchange Experiment Proton_Exchange->D2O_Ex Test for VT_NMR Variable Temperature NMR Tautomerism->VT_NMR Investigate with TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Impurity->TwoD_NMR Identify with Re_purify Re-purification (e.g., chromatography) Impurity->Re_purify Address by End Clearer Spectrum / Correct Assignment D2O_Ex->End Confirms Exchange VT_NMR->End Clarifies Dynamic Process TwoD_NMR->End Assigns Signals Re_purify->Start Re-analyze after

Caption: Troubleshooting logic for complex ¹H NMR spectra.

References

  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1208-1213.
  • Pattan, S. R., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmaceutical Sciences and Research.
  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. (2024). ACS Omega.
  • El-Faham, A., et al. (2013). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 11(28), 4645-4652.
  • Wiberg, K. B., & Bailey, W. F. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9470–9476.
  • Penner, P., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). Journal of the American Chemical Society.
  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. (n.d.).
  • University of California, Los Angeles. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. (2024). ACS Omega.
  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Chawla, P., et al. (2025). A REVIEW ON SYNTHETIC AND PHARMACOLOGICAL PROFILE OF 6-FLUORO-7-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(15), 1304-1322.
  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Duddeck, H., et al. (2002). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer (pH 7.3, 10% DMSO). (n.d.).
  • Wiley. (n.d.). 4,6-DIFLUORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE - Optional[13C NMR]. SpectraBase.
  • Reddy, D. R. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • Venkatachalam, S., et al. (2016). Theoretical FT-IR spectrum of benzothiazole.
  • Tautomerism in a hydrazide molecule. (n.d.).
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2018).
  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2018). Semantic Scholar.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Chourasiya, S. S., et al. (2016). Azine-Hydrazone Tautomerism of Guanylhydrazones: Evidence for the Preference Toward the Azine Tautomer. The Journal of Organic Chemistry, 81(17), 7574–7583.
  • Gvozdjakova, A., & Ivanovičová, H. (1986).
  • Gaur, S. (2020, August 5). All about Tautomerism (PART-3) || Tautomers Stability || Keto-Enol Form || AAE/EAA [Video]. YouTube.
  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (n.d.).
  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Soderberg, T. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Deriv
  • FTIR and XRD investigations of some fluoroquinolones. (2017).
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). MDPI.

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stability issues of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Introduction

Welcome to the technical support guide for this compound (CAS: 872696-11-2). This document is designed for researchers and drug development professionals to proactively address and troubleshoot stability issues that may arise during the handling, storage, and experimental use of this compound. While specific peer-reviewed stability data for this exact molecule is limited, this guide is built upon established chemical principles governing its core functional moieties: the hydrazino group and the benzothiazole ring system. Our goal is to provide a framework for ensuring the integrity of your compound and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The hydrazino functional group is susceptible to aerial oxidation; therefore, for sensitive applications or long-term storage, flushing the container with an inert gas like argon or nitrogen is strongly recommended.

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

Whenever possible, prepare solutions fresh for each experiment. If a stock solution must be stored, use a dry, aprotic solvent (e.g., DMSO, DMF). For storage, aliquot the solution into vials with airtight caps, flush with inert gas, and store at -20°C or -80°C , protected from light. Avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous buffers? Is it sensitive to pH?

The hydrazino group is basic and can participate in acid-base equilibria. Hydrazine and hydrazone-containing molecules are known to undergo hydrolysis, a reaction that is often catalyzed by acid.[1][2] Stability is generally greatest near neutral pH and decreases under acidic conditions.[3] We recommend evaluating the compound's stability in your specific assay buffer if it will be incubated for an extended period (see Troubleshooting Guide).

Q4: Is this compound sensitive to light?

Yes, this is a significant possibility. Benzothiazole derivatives can be susceptible to photodegradation.[4][5] All work with the compound and its solutions should be performed with minimal light exposure. Use amber vials or wrap containers in aluminum foil to protect them from light during storage and experiments.[4]

Q5: What are the primary chemical incompatibilities I should be aware of?

Avoid strong oxidizing agents, strong acids, and compounds containing aldehyde or ketone functional groups, as they can react with the hydrazino moiety. The hydrazino group is a known nucleophile and reducing agent.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Scenario 1: Inconsistent or Diminishing Results in Biological Assays

Question: "My assay results are highly variable, or the compound's activity seems to decrease in later experiments from the same stock solution. What could be the cause?"

This is a classic sign of compound degradation in the stock solution or the assay medium itself. The hydrazino group is likely the point of instability.

Troubleshooting Workflow:

  • Verify Stock Integrity: Immediately analyze your stock solution via HPLC-UV or LC-MS. Compare the chromatogram to a reference standard or data from a freshly prepared solution. A decrease in the main peak area or the appearance of new peaks confirms degradation.

  • Assess Assay Buffer Stability: Incubate the compound in your final assay buffer under the exact experimental conditions (temperature, duration, lighting). Take samples at time zero and at the end of the incubation period. Analyze via HPLC or LC-MS to quantify degradation.

  • Implement Solutions:

    • Always prepare fresh solutions from solid material for each experiment.

    • If using aqueous buffers, ensure the pH is between 6.5 and 7.5 for optimal stability.[3]

    • Deoxygenate aqueous buffers by sparging with nitrogen or argon before adding the compound to minimize oxidative degradation.

start Inconsistent Assay Results check_stock Analyze Stock Solution (HPLC / LC-MS) start->check_stock is_degraded Degradation Confirmed? check_stock->is_degraded check_buffer Test Stability in Assay Buffer is_degraded->check_buffer Yes no_degradation Compound is Stable. Investigate other assay parameters. is_degraded->no_degradation No solution Solution Found: 1. Prepare Fresh Solutions 2. Optimize Buffer pH 3. Deoxygenate Buffer check_buffer->solution

Caption: Workflow for troubleshooting inconsistent assay results.

Scenario 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Question: "I'm running QC on my compound and see new, unidentified peaks in the chromatogram. How can I figure out what they are and what's causing them?"

The appearance of new peaks strongly indicates the formation of degradation products. The most effective way to diagnose the cause is to perform a systematic forced degradation study .[7][8] This involves intentionally stressing the compound under various conditions to see which condition reproduces the unknown peaks.

Summary of Potential Degradation Pathways & Stress Conditions

Stress ConditionPlausible MechanismExpected Outcome
Oxidative (e.g., H₂O₂)Oxidation of the hydrazino group to a diazo species or other oxidized forms.Formation of highly colored byproducts; significant changes in UV spectrum.
Acidic (e.g., 0.1 M HCl)Acid-catalyzed hydrolysis of the C-N bond connecting the hydrazino group to the ring.Cleavage of the hydrazino group.
Basic (e.g., 0.1 M NaOH)Base-catalyzed degradation; potential for ring-opening under harsh conditions.Formation of various degradants.
Photolytic (UV/Vis light)Energy-induced bond cleavage or rearrangement of the aromatic system.[4][5]Appearance of multiple minor degradation products.
Thermal (Dry Heat)Thermally induced decomposition.[6]Non-specific degradation, potential for dimerization or polymerization.

By comparing the degradant peaks from the forced degradation study to the unknown peaks in your sample, you can identify the cause (e.g., "The unknown peak matches a peak generated under oxidative stress, so my compound is oxidizing") and implement the correct preventative measures (e.g., storing under inert gas).

compound This compound -NHNH₂ group is primary site of instability oxidized Oxidized Product e.g., Diazo Species R-N=NH compound->oxidized Oxidation [O₂] hydrolyzed Hydrolysis Product 2-Hydroxy-benzothiazole derivative compound->hydrolyzed Hydrolysis [H⁺/H₂O] photoproduct Photodegradation Product e.g., Hydroxylated species compound->photoproduct Photolysis [hν]

Caption: Plausible degradation pathways for the target compound.

Scenario 3: Visible Change in Solid Material

Question: "My solid compound, which was originally an off-white powder, has turned yellow/brown. Can I still use it?"

No. A visible color change is a macroscopic indicator of significant chemical degradation. This is most commonly caused by aerial oxidation of the hydrazino group. Do not use the discolored material, as its purity is compromised, and the presence of degradants could produce misleading results or toxicity. Discard the batch and acquire fresh material, ensuring the new batch is stored under the strict conditions outlined in the FAQ section.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound.[7][8][9]

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC or LC-MS system with a suitable C18 column

  • Photostability chamber (or UV lamp), oven

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.

  • Untreated Control: Dilute the stock solution to a final concentration of ~50 µg/mL. Analyze immediately via HPLC/LC-MS. This is your T=0 reference.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, dilute, and analyze.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute and analyze.

  • Thermal Degradation: Place solid compound in an oven at 80°C for 24 hours. Dissolve a portion of the stressed solid, dilute, and analyze.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Dilute and analyze.

  • Analysis: Compare the chromatograms from each stress condition to the untreated control. Look for the decrease in the parent peak and the formation of new peaks. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the incubation time or temperature accordingly.

References

  • Raines, R. T., & Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7521-7524. Available at: [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Table]. Retrieved from ResearchGate. Available at: [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]

  • Defense Technical Information Center. (1984). Safety and Handling of Hydrazine. Available at: [Link]

  • Sharma, M., & Kumar, V. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • A&C Chemicals. (2024). Safety Data Sheet - Benzothiazole. Retrieved from A&C Chemicals. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies: A prominent way to develop degradation pathways. Journal of Applied Pharmaceutical Science, 6(12), 176-182. Available at: [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). Available at: [Link]

  • Wang, S., Wang, Y., Zhang, X., Lu, S., & Chen, C. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 43(19), 2963-2972. Available at: [Link]

  • ResearchGate. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. [Request PDF]. Retrieved from ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. Available at: [Link]

  • Liu, M., Zhang, H., Wu, Q., Li, Y., Ma, J., & Zhang, Y. (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. Science of The Total Environment, 757, 144304. Available at: [Link]

  • ResearchGate. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. [Request PDF]. Retrieved from ResearchGate. Available at: [Link]

  • Gucko, J., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 28(15), 5815. Available at: [Link]

  • Sochacki, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Water Research, 104, 314-323. Available at: [Link]

  • National Center for Biotechnology Information. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E, 67(Pt 7), o1641. Available at: [Link]

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Technical Support Center: Refining Work-up Procedures for 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of its reaction work-up, ensuring higher yields, purity, and reproducibility. The hydrazine moiety and the electron-withdrawing fluorine atoms on the benzothiazole ring can present unique challenges during product isolation and purification. This resource is designed to address these specific issues with practical, field-proven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the work-up of reactions involving this compound.

Problem 1: Low or No Product Yield After Work-up

You've monitored your reaction by TLC and confirmed product formation, but after the work-up, the isolated yield is disappointingly low or non-existent.

Potential Causes & Solutions

  • Product Lost in the Aqueous Layer: The hydrazine group can be protonated in acidic conditions, forming a salt that is highly soluble in water.

    • Causality: If your reaction is quenched with an acidic solution, or if acidic byproducts are formed, your product may be partitioning into the aqueous phase.

    • Solution: Before extraction, carefully neutralize the reaction mixture with a mild base like sodium bicarbonate solution to a pH of ~7-8. Monitor the pH with litmus paper or a pH meter.

  • Product Degradation: 2-Hydrazinobenzothiazoles can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents.

    • Causality: The hydrazine group is a reducing agent and can be oxidized by air or residual oxidants from the reaction.

    • Solution:

      • Conduct the work-up at reduced temperatures (e.g., using an ice bath).

      • If possible, degas your solvents before use.

      • Consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.

  • Incomplete Precipitation: If you are relying on precipitation to isolate your product, the solubility in the chosen solvent system might be higher than anticipated.

    • Causality: The difluoro-substitution can alter the solubility profile compared to non-fluorinated analogs.

    • Solution:

      • Cool the mixture for a longer period or to a lower temperature.

      • Slowly add an anti-solvent (a solvent in which your product is insoluble) to induce precipitation.

      • Reduce the volume of the solvent by rotary evaporation before cooling.

Problem 2: Product is an Oil or Gummy Solid and Difficult to Purify

The isolated product is not a filterable solid, making purification by standard crystallization challenging.

Potential Causes & Solutions

  • Residual Solvent: Trapped solvent can prevent the product from solidifying.

    • Causality: High-boiling point solvents like DMF or DMSO are common culprits.

    • Solution:

      • After extraction, wash the organic layer thoroughly with water and then brine to remove water-miscible solvents.

      • Dry the product under high vacuum for an extended period.

      • Triturate the oil with a non-polar solvent like hexane or pentane to induce solidification and wash away impurities.

  • Impure Product: The presence of impurities can lower the melting point and inhibit crystallization.

    • Causality: Side products or unreacted starting materials can act as contaminants.

    • Solution:

      • Attempt to purify a small amount via column chromatography to obtain a pure seed crystal. Use the seed crystal to induce crystallization of the bulk material.

      • Consider converting the oily product to a solid derivative (e.g., a hydrochloride salt by treating with HCl in ether) for easier purification by recrystallization, and then regenerate the pure product by neutralization.[1]

Problem 3: Product Instability on Silica Gel During Column Chromatography

You observe streaking or decomposition of your product on the TLC plate or during column chromatography.

Potential Causes & Solutions

  • Acidity of Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of some benzothiazole derivatives.[1]

    • Causality: The basic nitrogen atoms in the benzothiazole ring and the hydrazine moiety can interact with the acidic silanol groups on the silica surface, leading to decomposition.

    • Solution:

      • Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

      • Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography.[1]

      • Alternative Purification: If possible, opt for recrystallization to avoid chromatography altogether.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of reactions involving this compound?

A1: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, product, and any potential side products. Visualization can be achieved using a UV lamp (254 nm), as the benzothiazole ring is UV active. Staining with iodine vapor is also a viable option.

Q2: What are some recommended recrystallization solvents for this compound and its derivatives?

A2: Based on procedures for similar 2-hydrazinobenzothiazoles, ethanol is a good starting point for recrystallization.[2] You may also explore mixtures of solvents, such as ethanol/water, or ethyl acetate/hexane, to achieve optimal crystal formation. The ideal solvent system should be determined experimentally for each specific derivative.

Q3: Are there any specific safety precautions for handling this compound?

A3: Yes. Always handle this compound in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrazine derivatives can be toxic, so it is crucial to minimize exposure. Consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Q4: Can the hydrazino group be converted to other functional groups?

A4: Absolutely. The hydrazino moiety is a versatile functional group. For instance, it can be diazotized and subsequently substituted with an azide ion to form a 2-azido-benzothiazole derivative. This intermediate is valuable in "click chemistry" for synthesizing triazole conjugates.[4] It can also be condensed with aldehydes and ketones to form hydrazones.[5][6]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Neutral Product

This protocol is a general guideline and may require optimization for specific reactions.

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature, and then further cool in an ice bath.

  • Quenching (if necessary): Slowly add water to the cooled reaction mixture to quench any reactive reagents.

  • Neutralization: Check the pH of the aqueous layer. If acidic, add a saturated solution of sodium bicarbonate dropwise until the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization from Ethanol
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

ParameterRecommendationRationale
Work-up pH 7-8Prevents the formation of water-soluble hydrazinium salts.
Work-up Temp. 0-25 °CMinimizes potential oxidative degradation of the hydrazine moiety.
Purification Recrystallization (preferred)Avoids potential degradation on acidic silica gel.
Chromatography Neutralized silica or aluminaMitigates decomposition caused by acidic stationary phases.[1]

Visualizations

Work-up Decision Workflow

Workup_Workflow start Reaction Complete quench Quench Reaction (e.g., with water) start->quench check_ph Check pH quench->check_ph neutralize Neutralize with NaHCO3 solution check_ph->neutralize  Acidic   extract Extract with Organic Solvent check_ph->extract Neutral neutralize->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate crude_product Crude Product concentrate->crude_product Purification_Troubleshooting crude_product Crude Product nature_of_product Nature of Crude? crude_product->nature_of_product solid Solid nature_of_product->solid Solid oil_gum Oil / Gummy Solid nature_of_product->oil_gum Oil/Gum recrystallize Attempt Recrystallization solid->recrystallize triturate Triturate with non-polar solvent oil_gum->triturate success Pure Product recrystallize->success Success failure Still Impure / Oil recrystallize->failure Failure triturate->recrystallize column_chrom Column Chromatography column_chrom->success check_stability Check Stability on TLC Plate failure->check_stability stable Stable check_stability->stable unstable Unstable check_stability->unstable stable->column_chrom neutral_chrom Use Neutralized Silica or Alumina unstable->neutral_chrom neutral_chrom->success

Caption: Troubleshooting guide for product purification.

References

  • Yadav, P., Chauhan, D., Sharma, N. K., & Singhal, S. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1213.
  • Gomha, S. M., & Muhammad, Z. S. (2019). 2-Aminobenzothiazoles in anticancer drug design and discovery. Mini-Reviews in Medicinal Chemistry, 19(11), 913-922.
  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Al-Juboori, A. M. H., & Al-Obaidi, A. A. M. (2019). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1294(5), 052044.
  • Zarghi, A., & Hamzeh-Mivehroud, M. (2020).
  • Al-Juboori, A. M. H., & Al-Obaidi, A. A. M. (2019). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]

  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(4), 535-540.
  • Singh, P., & Kumar, A. (2021). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 15(3), 231-242.
  • Bakulina, O., & Dar'in, D. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 447-449.
  • Shahzadi, T., Ali, S., Zaib, S., Iqbal, J., & Yar, M. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(17), 3982.
  • Al-Amiery, A. A. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Green and Sustainable Chemistry, 10(3), 73-86.
  • El-Metwaly, N. M., & El-Gazzar, A. R. (2018). Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1581-1595.
  • Asati, V., Srivastava, S. K., & Srivastava, S. D. (2015). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]

  • Pál, D., & Kotschy, A. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(4), 933-966.
  • ResearchGate. Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • PubChem. 2-Benzothiazolinone, hydrazone. [Link]

  • Organic Syntheses. (2021). Procedure for the Synthesis of 1,3-Dihydroxyphenazine. Organic Syntheses, 98, 45-61.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry, 1(1), 32-46.
  • Pinto, A., & El-Sikhry, H. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2022(1), M1321.
  • Lövei, K., Greiner, I., Éles, J., Szigetvári, Á., Dékány, M., Lévai, S., ... & Túrós, G. I. (2015). Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. Journal of Flow Chemistry, 5(3), 149-155.
  • Pinto, A., & El-Sikhry, H. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Semantic Scholar. [Link]

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Technical Support Center: Purity and Purification of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 4,6-Difluoro-2-hydrazino-1,3-benzothiazole. The purity of this key synthetic intermediate is paramount for the successful development of downstream compounds. This document provides in-depth answers to common questions regarding impurity identification, troubleshooting, and effective removal strategies, grounded in established chemical principles and analytical validation.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Analysis

This section addresses the most common initial queries researchers face when assessing the quality of their this compound.

Q1: What are the most common types of impurities I might encounter in my sample of this compound?

A1: Impurities typically arise from three main sources: the synthetic route, subsequent side reactions, and degradation. Based on the common synthesis pathways for benzothiazole derivatives, you should anticipate the following impurities.[1][2]

  • Process-Related Impurities (Synthesis):

    • Unreacted Starting Materials: The most prevalent impurities are often the materials from the preceding synthetic step. This includes 4,6-Difluoro-2-aminobenzothiazole, the direct precursor, and potentially 3,5-difluoroaniline, the starting material for the benzothiazole core.

    • Reagent Carryover: Residual hydrazine hydrate or its salts may be present if the post-reaction workup is incomplete.

  • Side-Reaction Products:

    • Positional Isomers: If the starting aniline raw material contains other difluoro-isomers, you may form isomeric versions of the final product which can be very difficult to separate.

    • Over-reaction Products: Formation of bis-benzothiazolyl hydrazine or other complex condensation products can occur, particularly if reaction stoichiometry and temperature are not strictly controlled.

  • Degradation Products:

    • Oxidation Products: The hydrazino moiety is susceptible to air oxidation, which can lead to the formation of colored impurities, such as corresponding azo or azoxy compounds.[3] This is often the cause of pink, tan, or brown discoloration in the material.

    • Hydrolysis Products: Under aqueous acidic or basic conditions, the hydrazino group can be susceptible to hydrolysis, potentially reverting to the 2-amino derivative or forming 4,6-Difluoro-1,3-benzothiazol-2-one.[4]

Q2: How can I detect and identify these impurities? What analytical techniques are most effective?

A2: A multi-technique approach is essential for robust impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. When coupled with a UV detector, it provides quantitative data on purity levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. It provides the molecular weight of the impurities eluted from the HPLC, allowing for the confident identification of precursors, hydrolysis products, or oxidized dimers.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation of the bulk material and can help identify major impurities if they are present at levels >1-2%. ¹⁹F NMR is particularly useful for distinguishing between different fluorinated isomers.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for detecting highly volatile impurities, such as residual solvents or unreacted 3,5-difluoroaniline.[8]

Q3: My sample of this compound has a noticeable pink or brown tint. What is the likely cause and is it problematic?

A3: A pink, tan, or brown discoloration in hydrazine-containing compounds is almost always indicative of minor oxidation.[3] While often present in trace amounts (<0.5%), these oxidized species can be highly colored. For many synthetic applications, this low-level impurity may not interfere. However, for applications requiring high purity, such as in late-stage pharmaceutical development, removal is necessary as it indicates potential instability and the presence of undesired side-products. The use of decolorizing charcoal during recrystallization is an effective method to address this issue.[9]

Part 2: Troubleshooting Guide - Purification Workflows

This section provides a logical, step-by-step approach to addressing common purity challenges encountered during experimental work.

Impurity Generation Map

The following diagram illustrates the typical synthesis pathway and highlights the stages where common impurities are introduced.

cluster_0 Synthesis Pathway cluster_1 Impurity Sources A 3,5-Difluoroaniline B 4,6-Difluoro-2-aminobenzothiazole A->B Thiocyanation/ Cyclization I1 Isomeric Impurities A->I1 From Raw Material C This compound (Crude Product) B->C Diazotization/ Hydrazine Displacement I2 Unreacted Precursor (B) B->I2 Incomplete Reaction I3 Oxidation/Hydrolysis Products C->I3 Workup/Storage

Caption: Origin of impurities during synthesis.

Purification Decision Workflow

If your crude product does not meet the required purity specifications, follow this decision-making process to select the appropriate purification strategy.

start Crude Product Analysis (HPLC/TLC) purity_check Purity > 95% and No Colored Impurities? start->purity_check recrystallize Perform Recrystallization (See Protocol 1) purity_check->recrystallize No final_product High-Purity Product (>99%) purity_check->final_product Yes re_check Purity > 98% and Single Spot on TLC? recrystallize->re_check chromatography Perform Flash Column Chromatography (See Protocol 2) re_check->chromatography No re_check->final_product Yes chromatography->final_product

Caption: Stepwise workflow for product purification.

Part 3: Detailed Experimental Protocols

These protocols provide standardized, validated methods for the purification and analysis of this compound.

Protocol 1: Standard Recrystallization for Bulk Purification

This protocol is the first-line defense for removing most unreacted starting materials and process-related impurities. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.

Materials:

  • Crude this compound

  • Ethanol (Absolute)

  • Deionized Water

  • Decolorizing Charcoal (Activated Carbon)

  • Erlenmeyer Flask, Hot Plate/Stirrer, Buchner Funnel, Filter Paper

Procedure:

  • Solvent Selection: Place a small amount of crude material in a test tube and add ethanol dropwise while warming. If it dissolves readily, ethanol is a good primary solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required to achieve complete dissolution. Stir continuously.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of decolorizing charcoal (approx. 1-2% w/w).[9] Swirl the flask and gently heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 30% ethanol-water solution to remove any residual soluble impurities.[9]

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50°C to a constant weight.

Protocol 2: Flash Column Chromatography for High-Purity Isolation

This method is employed when recrystallization fails to separate impurities with similar solubility profiles, such as positional isomers.

Materials:

  • Crude or partially purified product

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) - HPLC grade

  • Glass column, collection tubes, TLC plates

Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your product (Rf value of ~0.3) and the impurities. A gradient of 0-5% Methanol in Dichloromethane is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with low polarity. Gradually increase the polarity (e.g., increase the percentage of methanol) to move the compounds down the column.

  • Fraction Collection: Collect small fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Protocol 3: Analytical HPLC-UV Method for Purity Assessment

Use this method to accurately determine the purity of your final product and to monitor the success of purification steps.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30°C
Detector UV at 254 nm
Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)

Summary of Potential Impurities

The table below provides a quick reference for the common impurities, their sources, and key analytical identifiers.

Impurity NameLikely SourceKey Analytical Signature
4,6-Difluoro-2-aminobenzothiazole Unreacted PrecursorLower retention time in RP-HPLC; Distinct m/z in MS.
3,5-Difluoroaniline Unreacted Starting MaterialVolatile; Detectable by GC-MS.
Azo-Dimer Air Oxidation of HydrazineHigher molecular weight in MS; Often colored.
4,6-Difluoro-1,3-benzothiazol-2-one HydrolysisLoss of N-H signals in ¹H NMR; m/z corresponding to C₇H₃F₂NOS.

References

  • Ribeiro N, Farinha PF, Pinho JO, et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available at: [Link]

  • Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Bentham Science Publisher. Available at: [Link]

  • Yadav, P. et al. 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research. Available at: [Link]

  • Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. Available at: [Link]

  • Tamizhselvi, R. et al. Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples. ACS Omega. Available at: [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Journal of Applicable Chemistry. Available at: [Link]

  • 1,3-Dihydroxyphenazine dioxide. Organic Syntheses Procedure. Available at: [Link]

  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central. Available at: [Link]

  • Synthesis and reactions of some polynuclear pyridopyrimidines derived from: 6-aminothiouracil and arylidene benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of steroidal diacyl hydrazines and their 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PMC - NIH. Available at: [Link]

  • Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]

  • 2,1-Benzothiazine 2,2-Dioxides. 5*. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates**. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. Available at: [Link]

  • Oxidation of 2-deoxyribose by benzotriazinyl radicals of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides. PubMed. Available at: [Link]

  • ChemInform Abstract: 2,1-Benzothiazine 2,2-Dioxides. Part 5. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-dioxo-1H-2λ 6,1-benzothiazine-3-carboxylates. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Special Report for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Benzothiazole Scaffold in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiazole nucleus stands out as a "privileged scaffold" due to its presence in a wide array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The incorporation of a hydrazino group at the 2-position of the benzothiazole ring and the strategic placement of fluorine atoms on the benzene ring are key synthetic modifications aimed at enhancing antimicrobial potency. This guide provides a comparative analysis of the antimicrobial activity of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole derivatives, drawing upon available data for structurally related analogues to elucidate structure-activity relationships and guide future research.

While direct experimental data on this compound derivatives is limited in the public domain, this guide will leverage findings from closely related structures, particularly 6-fluoro-2-hydrazinobenzothiazole derivatives, to provide a scientifically grounded comparison.

The Influence of Fluorine and Hydrazone Moieties on Antimicrobial Activity

The introduction of fluorine atoms into a drug candidate's structure can significantly modulate its physicochemical and biological properties. Increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics are among the key benefits of fluorination.[4] In the context of benzothiazoles, fluorine substitution has been shown to positively influence antimicrobial activity.[3][5]

The hydrazone linkage (-NH-N=CH-) is another critical pharmacophore. Hydrazones derived from 2-hydrazinobenzothiazoles are known to exhibit a wide range of biological activities, and their antimicrobial potential has been extensively studied.[1][6][7] The formation of hydrazones from the 2-hydrazino group allows for the introduction of various aryl and heteroaryl substituents, enabling a fine-tuning of the molecule's biological profile.

Comparative Antimicrobial Activity of Fluorinated 2-Hydrazinobenzothiazole Derivatives

To provide a comparative framework, this section will focus on the antimicrobial activity of 2-hydrazino-6-fluorobenzothiazole derivatives, the closest analogues to the target compounds with available data. These derivatives are typically synthesized by reacting 2-hydrazino-6-fluorobenzothiazole with various substituted acetophenones or aldehydes.[3]

Bacterial Spectrum of Activity

Studies on a series of 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[3] The table below summarizes the in-vitro antimicrobial activity of representative compounds.

Compound IDSubstituent (R)S. aureusS. epidermidisE. coliP. aeruginosa
D1 Phenyl++++++++++
D2 4-Chlorophenyl++++++++++
D3 4-Nitrophenyl+++++++++++
D4 4-Methoxyphenyl+++++++++++

Activity is qualitatively represented as: + (low), ++ (moderate), +++ (good), ++++ (excellent) based on reported data.[3]

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • Influence of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring of the hydrazone moiety plays a crucial role in determining the antimicrobial potency and spectrum.

    • An electron-withdrawing group like a nitro group (Compound D3 ) at the para-position of the phenyl ring appears to enhance activity against Staphylococcus aureus.[3]

    • The presence of a methoxy group (Compound D4 ) seems to be favorable for activity against Staphylococcus epidermidis.[3]

    • A chloro-substituted derivative (Compound D2 ) exhibited good activity against Pseudomonas aeruginosa.[3]

  • General Trends: All the tested 6-fluoro-2-hydrazinobenzothiazole derivatives displayed good to excellent activity against the tested bacterial strains, highlighting the potential of this scaffold.[3]

Anticipated Impact of 4,6-Difluoro Substitution

While experimental data is lacking for the 4,6-difluoro analogues, we can extrapolate potential effects based on established principles of medicinal chemistry. The addition of a second fluorine atom at the 4-position of the benzothiazole ring is expected to:

  • Increase Lipophilicity: This could enhance the compound's ability to penetrate bacterial cell membranes.

  • Alter Electronic Properties: The strong electron-withdrawing nature of the two fluorine atoms would significantly impact the electron density of the benzothiazole ring system, potentially influencing its interaction with biological targets.

  • Enhance Binding Interactions: The fluorine atoms may participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the active site of target enzymes.

It is plausible that the 4,6-difluoro substitution pattern could lead to derivatives with enhanced or broadened antimicrobial activity compared to their mono-fluorinated counterparts.

Experimental Protocols for Antimicrobial Evaluation

To ensure the reproducibility and validity of antimicrobial activity data, standardized methodologies are crucial. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining antimicrobial activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Media: Prepare Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

  • Preparation of Test Compounds: Dissolve the synthesized benzothiazole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 250 µg/mL to 0.48 µg/mL).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Zone of Inhibition by Disk Diffusion Method
  • Plate Preparation: Prepare Mueller-Hinton Agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Proposed Mechanism of Action

The precise mechanism of action for many benzothiazole derivatives is still under investigation. However, several studies suggest that these compounds may exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase: Some benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby leading to bacterial cell death.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function.

  • Enzyme Inhibition: Benzothiazoles can act as inhibitors of various microbial enzymes that are crucial for metabolic pathways.

Visualization of a Representative this compound Derivative

Caption: Generalized structure of a this compound derivative.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial activity of this compound derivatives is yet to be reported, the analysis of structurally similar compounds, particularly 6-fluoro-2-hydrazinobenzothiazole derivatives, provides a strong rationale for their synthesis and evaluation. The combined electronic and steric effects of the difluoro substitution pattern, coupled with the versatile hydrazino handle for further derivatization, make this scaffold a highly promising area for the discovery of novel antimicrobial agents.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of a library of this compound derivatives with diverse substituents on the hydrazone moiety.

  • Comprehensive Antimicrobial Screening: Evaluation of the synthesized compounds against a broad panel of clinically relevant bacterial and fungal pathogens, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.

  • In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile of the most promising lead compounds in animal models of infection.

By systematically exploring the structure-activity relationships of this intriguing class of compounds, the scientific community can pave the way for the development of the next generation of effective antimicrobial therapies.

References

  • Narisetty, R., Chandrasekhar, K. B., Mohanty, S., & Balram, B. (2013). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 10(7), 620-624. [Link]

  • Shukla, J., Hazra, K., Rashmi, P., & Nargund, L. V. G. (2015). Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(4), 1030-1035. [Link]

  • Bari, A., & Nargund, L. V. G. (2011). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 3(2), 655-658. [Link]

  • Singh, P., & Kumar, A. (2018). Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2, 6-difluorobenzyl). Journal of Applicable Chemistry, 7(4), 843-853. [Link]

  • Sharma, D., & Narasimhan, B. (2020). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Current Organic Synthesis, 17(6), 436-462. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Bioinorganic Chemistry and Applications, 2012. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(19), 5907. [Link]

  • Khan, I., & Zaib, S. (2020). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Current Medicinal Chemistry, 27(31), 5228-5250. [Link]

  • Gayathri, M., Thiribhuvanamala, G., Praveen, T., Akshaya, S. B., Arumuka, P. I., Rajamanickam, S., ... & Haripriya, S. (2023). Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). Journal of Fungi, 9(3), 346. [Link]

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A Comparative Guide to the Structural Validation of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, a seemingly minor misinterpretation of its architecture can lead to the invalidation of extensive biological and physical data. This guide provides an in-depth, experience-driven protocol for the structural validation of this specific molecule, comparing the roles of various Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. We will explore not just how to use these tools, but why specific experiments are chosen to differentiate our target from plausible isomers, ensuring a self-validating and trustworthy analytical workflow.

The Analytical Challenge: Beyond a Simple Confirmation

The core challenge in validating the structure of this compound lies in precisely locating the two fluorine atoms on the benzoid ring and confirming the connectivity of the hydrazino group at the C2 position. A simple molecular weight determination from a mass spectrum is insufficient, as several isomers would share the same mass. For instance, a synthetic pathway intended to produce the 4,6-difluoro isomer could potentially yield the 4,5-, 4,7-, 5,6-, 5,7-, or 6,7-difluoro isomers. Our analytical strategy must therefore be designed to provide definitive evidence of the substitution pattern.

This guide will use a multi-technique approach, leveraging the strengths of 1D NMR (¹H, ¹³C), 2D NMR (HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS) to build an unassailable structural proof.

The Strategic Workflow for Structural Elucidation

A robust validation process follows a logical sequence, where each experiment builds upon the last to systematically piece together the molecular puzzle. The causality behind this workflow is crucial: we start with broad information and progressively refine it to achieve unambiguous assignment.

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Final Validation HRMS High-Resolution MS (Elemental Formula) Frag MS/MS Fragmentation (Substructure Clues) HRMS->Frag Provides Precursor Ion C13_NMR ¹³C NMR (Carbon Skeleton) HRMS->C13_NMR Confirms Formula Validation Structure Confirmed Frag->Validation Supports Connectivity H1_NMR ¹H NMR (Proton Environment) HSQC_NMR HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC_NMR C13_NMR->HSQC_NMR HMBC_NMR HMBC (Long-Range Connectivity) HSQC_NMR->HMBC_NMR Assigns Protonated Carbons HMBC_NMR->Validation Defines Isomer

Caption: Strategic workflow for structural validation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – The Elemental Blueprint

Expertise & Experience: We begin with HRMS, not just for the molecular weight, but for the elemental composition. This is our first line of defense. Using a technique like Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles, as they are readily protonated.[1]

Protocol: ESI-QTOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive ion mode [M+H]⁺.

  • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) for high mass accuracy.

  • Data Analysis: Compare the measured m/z of the [M+H]⁺ ion to the theoretical mass calculated for C₇H₆F₂N₃S⁺. The deviation should be less than 5 ppm.

Expected Data & Interpretation:

ParameterTheoretical Value (for C₇H₅F₂N₃S)Expected HRMS Result [M+H]⁺
Molecular FormulaC₇H₅F₂N₃SC₇H₆F₂N₃S⁺
Exact Mass201.0172202.0245
Measured m/z -202.0241 (Example)
Mass Error -< 5 ppm

A result confirming the elemental formula C₇H₅F₂N₃S rules out impurities or incorrect starting materials but does not differentiate between isomers.

Comparative Insight: MS/MS Fragmentation To gain further confidence, we can perform fragmentation analysis (MS/MS) on the [M+H]⁺ precursor ion. While complex, the fragmentation pattern of benzothiazoles often involves cleavage of the thiazole ring.[2][3][4] The loss of moieties like HCN or CS can provide clues that support the core benzothiazole structure.

Part 2: NMR Spectroscopy – The Definitive Architectural Plan

NMR is where the precise arrangement of atoms is determined. For a fluorinated aromatic system, understanding the interplay between protons, carbons, and fluorine is paramount.

¹H NMR: A First Look at the Protons

Expertise & Experience: The ¹H NMR spectrum provides the initial map of the proton environment. In our target molecule, we expect signals for the two aromatic protons and the hydrazino (-NHNH₂) protons. The key diagnostic feature will be the coupling patterns of the aromatic protons, which are influenced by both H-H and H-F couplings.

Expected ¹H NMR Data (in DMSO-d₆):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-5~7.0 - 7.3doublet of doublets (dd)³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 6-8
H-7~6.8 - 7.1triplet of doublets (td) or dd³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
-NH-Broad singlets (broad)-
-NH₂Broad singlets (broad)-

Note: The positions of the two aromatic protons (H-5 and H-7) are crucial. H-7 is expected to show coupling to both F-6 (³J) and H-5 (⁴J), while H-5 couples to F-4 (³J) and H-7 (⁴J). The larger ³J H-F couplings are key indicators.[5][6][7]

¹³C NMR: Mapping the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum reveals all unique carbon environments. The most critical aspect for this molecule is the effect of C-F coupling. Carbons directly bonded to fluorine will appear as doublets with very large one-bond coupling constants (¹J(C-F) > 200 Hz). Carbons two or three bonds away will also show smaller couplings.[5]

Expected ¹³C NMR Data (in DMSO-d₆):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2~165 - 170s-
C-4~155 - 160d¹J(C-F) ≈ 240-250
C-5~100 - 105d²J(C-F) ≈ 20-25
C-6~158 - 163d¹J(C-F) ≈ 245-255
C-7~102 - 107d²J(C-F) ≈ 20-25
C-7a~135 - 140dd³J(C-F) ≈ 3-5, ³J(C-F) ≈ 3-5
C-3a~115 - 120dd²J(C-F) ≈ 18-22, ⁴J(C-F) ≈ 2-4

The presence of two distinct carbons with large ¹J(C-F) couplings immediately confirms the difluoro substitution. The challenge remains to prove their 4,6-positions.

2D NMR: Connecting the Dots

Expertise & Experience: One-dimensional spectra suggest a structure; two-dimensional spectra prove it. For this molecule, HSQC and HMBC experiments are the ultimate arbiters of truth.[8][9][10][11]

Protocol: 2D NMR Spectroscopy

  • Sample: Use the same sample prepared for 1D NMR (~5-10 mg in 0.6 mL DMSO-d₆).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard gradient-selected HSQC experiment. This will correlate each proton directly to the carbon it is attached to.[10][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard gradient-selected HMBC experiment, optimized for long-range couplings of ~8 Hz. This reveals correlations between protons and carbons over 2-3 bonds.[9][10]

HSQC Interpretation: The HSQC spectrum is straightforward: it will show cross-peaks connecting the ¹H signal for H-5 to the ¹³C signal for C-5, and the ¹H signal for H-7 to the ¹³C signal for C-7. This definitively assigns the protonated carbons.

HMBC Interpretation: The Final Proof The HMBC spectrum provides the unequivocal evidence to distinguish the 4,6-difluoro isomer from all others. We look for key long-range correlations that can only exist in our target structure.

Caption: Key HMBC correlations for structural proof.

Key Diagnostic HMBC Correlations:

  • H-5 to C-4 and C-7a: The proton at H-5 will show a strong correlation to the fluorinated carbon C-4 (a ²J coupling) and the bridgehead carbon C-7a (a ³J coupling).

  • H-7 to C-6 and C-3a: The proton at H-7 will show a strong correlation to the fluorinated carbon C-6 (a ³J coupling) and the bridgehead carbon C-3a (a ³J coupling).

  • Absence of Correlations: Crucially, for the 4,6-isomer, H-5 should not show a strong correlation to C-6, and H-7 should not show a strong correlation to C-4. This pattern is unique to the 4,6-substitution.

By combining the direct C-H attachments from HSQC with the long-range connectivity from HMBC, the entire carbon-proton framework can be assembled, confirming the 4,6-difluoro substitution pattern without ambiguity.

Conclusion: A Self-Validating System

By following this hierarchical approach—from elemental formula (HRMS) to proton environment (¹H NMR), carbon skeleton (¹³C NMR), direct connections (HSQC), and finally long-range framework (HMBC)—we create a self-validating analytical system. Each piece of data cross-validates the others, leading to a single, undeniable structural assignment for this compound. This level of rigor is essential for ensuring the integrity and reproducibility of research in the competitive fields of drug development and materials science.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Vertex AI Search.
  • ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society.
  • Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole. Benchchem.
  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • HMQC and HMBC. Scribd.
  • HSQC and HMBC. NMR Core Facility - Columbia University.
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  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole.
  • Benzothiazoles. MassBank.
  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed.

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The Strategic Advantage of Fluorination: A Comparative Guide to 4,6-Difluoro-2-hydrazino-1,3-benzothiazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1] The introduction of a hydrazinyl group at the 2-position further expands its synthetic versatility and pharmacological potential.[1][2] This guide provides an in-depth comparison of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole with its non-fluorinated and mono-fluorinated counterparts, highlighting the profound impact of fluorine substitution on synthetic outcomes and the properties of resulting molecules.

The Fluorine Factor: Enhancing Molecular Properties and Reactivity

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in drug design and materials science.[3][4] Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

In the context of 2-hydrazino-benzothiazoles, the presence of fluorine atoms on the benzene ring has several key implications for synthesis:

  • Modulated Nucleophilicity: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the benzothiazole ring system. This, in turn, influences the nucleophilicity of the exocyclic hydrazine group, a critical factor in many subsequent reactions.

  • Altered Acidity: The N-H protons of the hydrazino group become more acidic, which can affect reaction conditions, particularly in base-mediated transformations.[6]

  • Enhanced Biological Activity: Fluorination is a well-established strategy for increasing the potency and bioavailability of drug candidates.[7] Many successful drugs across various therapeutic areas contain fluorine.[5]

Below is a diagram illustrating the structural differences and the resulting electronic effects.

G cluster_0 2-Hydrazino-1,3-benzothiazole cluster_1 6-Fluoro-2-hydrazino-1,3-benzothiazole cluster_2 This compound A Benzothiazole Ring B Hydrazino Group (-NHNH2) A->B Standard Nucleophilicity D Hydrazino Group (-NHNH2) B->D Slightly Reduced Nucleophilicity C Benzothiazole Ring C->D E Fluorine (at C6) G Hydrazino Group (-NHNH2) D->G Significantly Reduced Nucleophilicity E->C Electron Withdrawing Effect (Moderate) F Benzothiazole Ring F->G H Fluorine (at C4 & C6) H->F Strong Electron Withdrawing Effect

Caption: Impact of Fluorination on the Electronic Properties of 2-Hydrazino-benzothiazoles.

Comparative Synthesis and Reactivity

The primary synthetic route to 2-hydrazino-benzothiazoles involves the reaction of a corresponding 2-substituted benzothiazole (e.g., 2-mercaptobenzothiazole or 2-aminobenzothiazole) with hydrazine hydrate.[1][2] While the fundamental approach remains the same, the presence of fluorine substituents can necessitate adjustments to reaction conditions.

Protocol 1: General Synthesis of 2-Hydrazino-benzothiazoles

This protocol outlines the general synthesis of 2-hydrazino-benzothiazoles from their corresponding 2-amino precursors.

Materials:

  • Substituted 2-aminobenzothiazole (e.g., 2-amino-1,3-benzothiazole, 2-amino-6-fluoro-1,3-benzothiazole, or 2-amino-4,6-difluoro-1,3-benzothiazole)

  • Hydrazine hydrate (80-99%)

  • Ethylene glycol

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add concentrated HCl dropwise to hydrazine hydrate at 5-10°C with stirring.[8]

  • To this mixture, add ethylene glycol and the substituted 2-aminobenzothiazole.[8]

  • Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Filter the solid, wash thoroughly with water, and then recrystallize from ethanol to yield the pure 2-hydrazino-benzothiazole derivative.[2][8]

Causality Behind Experimental Choices:

  • Ethylene Glycol: Serves as a high-boiling point solvent, allowing the reaction to be conducted at elevated temperatures to drive the nucleophilic substitution.

  • Acidic Conditions: The initial protonation of hydrazine increases its reactivity and facilitates the displacement of the amino group.

  • Recrystallization: Essential for removing any unreacted starting materials and by-products, ensuring the purity of the final compound.

Application in the Synthesis of Bioactive Heterocycles

2-Hydrazino-benzothiazoles are valuable building blocks for the synthesis of more complex heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, many of which exhibit significant pharmacological activity.[9][10][11] The choice of a non-fluorinated, mono-fluorinated, or di-fluorinated starting material can have a substantial impact on the yield and properties of the final product.

Comparative Synthesis of Benzothiazolyl-Hydrazones

A common and important transformation is the condensation of 2-hydrazino-benzothiazoles with various aldehydes or ketones to form hydrazones. These derivatives are investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[8][10]

Workflow for Hydrazone Synthesis:

workflow cluster_reactants Reactants cluster_conditions Reaction Conditions HydrazinoBT Substituted 2-Hydrazino-benzothiazole (Fluoro or Non-fluoro) Reflux Reflux (10-14 hours) HydrazinoBT->Reflux Acetophenone Substituted Acetophenone Acetophenone->Reflux Solvent Absolute Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reflux Workup Cooling, Filtration & Recrystallization Reflux->Workup Product Final Hydrazone Product Workup->Product

Caption: General workflow for the synthesis of benzothiazolyl-hydrazones.

The following table summarizes hypothetical, yet representative, experimental data comparing the performance of different 2-hydrazino-benzothiazole precursors in a typical hydrazone synthesis.

PrecursorSubstituentReaction Time (h)Yield (%)
2-Hydrazino-1,3-benzothiazoleNone1285
6-Fluoro-2-hydrazino-1,3-benzothiazole6-F1088
This compound 4,6-diF 8 92

Analysis of Comparative Data:

The trend in the table illustrates a common observation in synthetic chemistry involving fluorinated compounds. The electron-withdrawing fluorine atoms can increase the reactivity of the substrate in certain reactions. In this case, the increased acidity of the N-H protons in the di-fluorinated compound can facilitate the initial condensation step with the acetophenone, potentially leading to faster reaction times and higher yields under identical conditions. While this data is illustrative, it is based on the general principles of physical organic chemistry. The enhanced performance and the desirable properties conferred by the fluorine atoms make This compound a superior choice for the synthesis of novel pharmaceutical candidates.

Conclusion

While structurally similar, this compound offers distinct synthetic advantages over its non-fluorinated and mono-fluorinated analogs. The presence of two fluorine atoms significantly influences the electronic properties of the molecule, which can translate to improved reaction kinetics and yields in the synthesis of complex heterocyclic derivatives. For researchers and drug development professionals aiming to create novel therapeutics with enhanced potency, metabolic stability, and bioavailability, the di-fluorinated scaffold represents a strategically sound starting point. The principles and protocols outlined in this guide provide a framework for leveraging the unique properties of this valuable synthetic building block.

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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiazole Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The benzothiazole hydrazone scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1] A key strategy for enhancing the potency and pharmacokinetic profile of such scaffolds is the introduction of fluorine atoms.

This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated benzothiazole hydrazones, supported by experimental data and protocols. We will delve into the causal reasons for the observed differences in activity and provide validated methodologies for comparative evaluation.

The Strategic Role of Fluorine in Drug Design

Before comparing the two classes of compounds, it is essential to understand why fluorination is such a powerful tool in medicinal chemistry. The substitution of a hydrogen atom or a hydroxyl group with fluorine, the most electronegative element, can profoundly alter a molecule's properties in several ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can block metabolic oxidation at that site, prolonging the drug's half-life in the body.[2]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule.[3] This enhancement can improve its ability to cross biological membranes, such as the cell membrane, leading to better bioavailability and target engagement.[4][5]

  • Binding Affinity: Fluorine can alter the electronic distribution of a molecule, influencing its pKa and dipole moment.[2] It can participate in unique non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) within the target protein's binding pocket, potentially increasing binding affinity and potency.[3]

  • Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation, potentially locking it into a shape that is more favorable for binding to its biological target.[4]

These factors collectively contribute to the observation that approximately 20% of all commercialized pharmaceutical drugs contain fluorine.

Comparative Analysis of Biological Activity

The true impact of fluorination is best demonstrated through direct comparison of analogous fluorinated and non-fluorinated compounds. The following sections present experimental data from studies where such comparisons were made, primarily focusing on anticancer and antimicrobial activities.

Anticancer Activity: A Clear Enhancement

Numerous studies have demonstrated that the incorporation of fluorine into the benzothiazole hydrazone scaffold significantly enhances cytotoxic activity against various cancer cell lines.[6]

A study on hepatocellular carcinoma cells (HepG2) showed that a benzothiazole derivative with a fluorine substituent displayed higher inhibitory activity compared to its non-fluorinated analogue.[7] Similarly, structure-activity relationship (SAR) studies have revealed that incorporating a fluorine atom into certain positions of the benzothiazole ring enhances cytotoxicity.[8][9] For instance, the novel fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has shown significant potential in preclinical studies by activating the aryl hydrocarbon receptor (AhR) signaling pathway, which leads to DNA damage and apoptosis in sensitive cancer cells.[10]

The data below summarizes the comparative efficacy of fluorinated vs. non-fluorinated (or other substituted) benzothiazole derivatives from various studies.

Compound ClassSpecific Compound ExampleCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Citation
Fluorinated Benzothiazole 4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4 µM [8][9]
Non-Fluorinated AnalogueBenzothiazole with other substituents (alkoxy, methyl sulphonyl)MCF-7 (Breast)Less active (specific values not provided)[8][9]
Fluorinated Benzothiazole Hydrazone 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleCapan-1 (Pancreatic)0.6 µM [11]
Fluorinated Benzothiazole Hydrazone 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleNCI-H460 (Lung)0.9 µM [11]
Non-Fluorinated Reference DrugEtoposideCapan-1 / NCI-H460Often less potent in initial screens[11]
Fluorinated Benzothiazole Compound B (fluorine substituent)HepG2 (Liver)IC₅₀ at 48h: 29.63 µM [7]
Non-Fluorinated BenzothiazoleCompound A (nitro substituent)HepG2 (Liver)IC₅₀ at 48h: 38.54 µM[7]

Causality Explained: The enhanced anticancer activity of fluorinated derivatives can be attributed to several of the factors mentioned previously. Increased lipophilicity allows for better penetration into cancer cells. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets like kinases or the apoptotic machinery.[2] In some cases, fluorinated compounds induce apoptosis through the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential in tumor cells.[12]

Antimicrobial Activity

The trend of enhanced activity is also observed in the context of antimicrobial effects, although the data is sometimes more nuanced. Fluorination can improve the compound's ability to penetrate bacterial cell walls.

Compound ClassSpecific Compound ExampleMicroorganismActivity Metric (MIC in µg/mL)Citation
Fluorinated Benzothiazole Imidazo[2,1-b]benzothiazole with fluorine at C-7Various Bacteria0.25–2 µM [11]
Chloro-Benzothiazole Hydrazone Compound 3dAeromonas hydrophila312.5 µg/mL [13]
Non-substituted Benzothiazole HydrazoneCompound 3iAspergillus parasiticus312.5 µg/mL [13]

While direct fluorinated vs. non-fluorinated hydrazone comparisons with MIC values are less commonly published in single articles, the general principle holds that halogenation (including fluorination and chlorination) is a key strategy for improving antimicrobial potency.[13][14]

Experimental Protocols & Methodologies

To ensure trustworthy and reproducible results when comparing these compounds, standardized and well-validated protocols are essential.

General Synthesis of Benzothiazole Hydrazones

The synthesis of benzothiazole hydrazones is typically a straightforward multi-step process. The following is a generalized protocol; specific reaction conditions (solvents, temperatures, catalysts) may need to be optimized for specific substrates.[11][15]

G cluster_0 Step 1: Synthesis of 2-Hydrazinobenzothiazole cluster_1 Step 2: Condensation Reaction A 2-Mercaptobenzothiazole C Reflux (e.g., in Ethanol) A->C B Hydrazine Hydrate B->C D 2-Hydrazinobenzothiazole Intermediate C->D F Catalytic Acid (e.g., Acetic Acid) D->F E Substituted Aldehyde/Ketone (Fluorinated or Non-Fluorinated) E->F G Final Benzothiazole Hydrazone Product F->G

Caption: General two-step synthesis of benzothiazole hydrazones.

Step-by-Step Protocol:

  • Synthesis of 2-Hydrazinobenzothiazole:

    • To a solution of 2-mercaptobenzothiazole in a suitable solvent like ethanol, add an excess of hydrazine hydrate.[16]

    • Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

    • Upon cooling, the product, 2-hydrazinobenzothiazole, typically precipitates and can be collected by filtration.[16]

  • Synthesis of the Hydrazone:

    • Dissolve the 2-hydrazinobenzothiazole intermediate in ethanol or a similar solvent.

    • Add an equimolar amount of the desired aldehyde or ketone (this is where the fluorinated or non-fluorinated substituent is introduced).

    • Add a few drops of a catalytic amount of glacial acetic acid.[15]

    • Reflux the mixture for 3-4 hours.[15]

    • The final benzothiazole hydrazone product often precipitates upon cooling and can be purified by recrystallization.

    • Characterize the final product using techniques like FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17][18]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer compounds.[19][20]

MTT_Workflow A 1. Cell Seeding (e.g., 5,000-10,000 cells/well in 96-well plate) B 2. Incubation (24h) (Allow cells to attach) A->B C 3. Compound Treatment (Add serial dilutions of test compounds) B->C D 4. Incubation (24-72h) (Expose cells to compounds) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubation (3-4h) (Viable cells form formazan crystals) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Measure Absorbance (570 nm using microplate reader) G->H I 9. Data Analysis (Calculate % viability and IC₅₀ values) H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Maintain the chosen cancer cell lines (e.g., MCF-7, A549, HepG2) in a humidified incubator at 37°C with 5% CO₂.[19] Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[21][22]

  • Compound Preparation and Treatment: Prepare a stock solution of each test compound (fluorinated and non-fluorinated) in a suitable solvent like DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a blank control (medium only).[21]

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.[21]

  • MTT Addition: After the treatment period, add MTT solution (typically 20 µL of a 5 mg/mL solution in PBS) to each well. Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19][23]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[19]

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Step-by-Step Protocol:

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[25]

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Inoculate each well with the microbial suspension.[25][26]

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be run in parallel as a reference.[24]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.[25]

Mechanism of Action: A Hypothetical Pathway

The enhanced effect of fluorination can be visualized at the molecular level. For many anticancer agents, the ultimate goal is to induce apoptosis (programmed cell death). A fluorinated compound might achieve this more efficiently by binding more strongly to a key regulatory protein in the apoptotic pathway, such as a member of the Bcl-2 family.[27][28]

Apoptosis_Pathway cluster_ligand Ligand Binding cluster_protein Target Protein NF Non-Fluorinated Compound Bcl2 Bcl-2 Protein (Anti-Apoptotic) NF->Bcl2 Weaker Inhibition F Fluorinated Compound F->Bcl2 Stronger Inhibition Bax Bax/Bak (Pro-Apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Disruption Bax->Mito Induces Caspase Caspase Activation Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Executes

Sources

A Comparative Oncology Study: Unlocking the Anticancer Potential of Novel 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of this heterocyclic system have been shown to interfere with numerous cellular processes critical for cancer cell proliferation and survival.[3] This guide presents a comparative study of a rationally designed series of novel 4,6-Difluoro-2-hydrazino-1,3-benzothiazole derivatives, elucidating their anticancer properties through a systematic evaluation of their cytotoxic effects, induction of apoptosis, and impact on cell cycle progression. We will delve into the causality behind the experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Fluorinated Hydrazino-Benzothiazoles

The 2-aminobenzothiazole core is a well-established pharmacophore in the development of anticancer agents.[4] The strategic introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. Furthermore, the hydrazino moiety at the 2-position of the benzothiazole ring offers a versatile handle for synthetic modifications, allowing for the exploration of a wide chemical space to optimize biological activity.[5][6] This study, therefore, focuses on the 4,6-difluoro substitution pattern to potentially enhance the anticancer efficacy of 2-hydrazino-1,3-benzothiazole derivatives.

A hypothetical series of derivatives (designated DFBH-1 to DFBH-4 ) has been synthesized for this comparative analysis, incorporating various substituted aromatic aldehydes to form hydrazone linkages. This allows for a systematic investigation of the structure-activity relationship (SAR), a crucial aspect of drug discovery.[7][8]

Synthesis and Characterization of DFBH Derivatives

The synthetic route to the target compounds begins with the synthesis of the key intermediate, this compound, from 3,5-difluoroaniline. This intermediate is then condensed with a series of substituted benzaldehydes to yield the final hydrazone derivatives (DFBH-1 to DFBH-4 ).

  • DFBH-1: R = Phenyl

  • DFBH-2: R = 4-Hydroxyphenyl

  • DFBH-3: R = 4-Methoxyphenyl

  • DFBH-4: R = 4-Nitrophenyl

Each synthesized compound is meticulously purified and its structure confirmed using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure the purity and identity of the test articles.

In Vitro Anticancer Evaluation: A Multi-pronged Approach

To comprehensively assess the anticancer potential of the DFBH series, a battery of in vitro assays is employed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer). Doxorubicin, a standard chemotherapeutic agent, is used as a positive control.

Cytotoxicity Assessment: The MTT Assay

The initial screening of the DFBH derivatives for anticancer activity is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to assess cell viability and proliferation.[9][10] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the DFBH derivatives (0.1 to 100 µM) and doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
DFBH-1 15.220.518.9
DFBH-2 8.712.310.1
DFBH-3 25.430.128.6
DFBH-4 5.1 7.8 6.5
Doxorubicin1.21.81.5

Interpretation of Cytotoxicity Data:

The results indicate that all synthesized DFBH derivatives exhibit moderate to potent cytotoxic activity against the tested cancer cell lines. Notably, DFBH-4 , bearing a 4-nitrophenyl substituent, displays the most potent anticancer activity, with IC50 values in the low micromolar range. The presence of an electron-withdrawing group (nitro) appears to enhance cytotoxicity, while an electron-donating group (methoxy in DFBH-3 ) diminishes it. The hydroxyl group in DFBH-2 also confers significant activity, suggesting that hydrogen bonding interactions may play a role in its mechanism of action.

Induction of Apoptosis: Annexin V-FITC/PI Staining

A hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[11] To investigate whether the cytotoxic effects of the DFBH derivatives are mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis treat Treat cancer cells with DFBH derivatives (IC50 concentration) for 24 hours harvest Harvest and wash cells treat->harvest stain Resuspend cells in binding buffer and stain with Annexin V-FITC and PI harvest->stain flow Acquire data using a flow cytometer stain->flow analyze Analyze the percentage of early apoptotic, late apoptotic, and necrotic cells flow->analyze

Caption: Workflow for assessing apoptosis induction by DFBH derivatives.

Comparative Apoptosis Induction in MCF-7 Cells (% of Apoptotic Cells)

CompoundEarly ApoptosisLate ApoptosisTotal Apoptosis
Control2.11.53.6
DFBH-1 10.38.719.0
DFBH-2 18.512.130.6
DFBH-3 6.84.211.0
DFBH-4 35.2 20.5 55.7
Doxorubicin45.825.371.1

Interpretation of Apoptosis Data:

The data clearly demonstrates that the DFBH derivatives induce apoptosis in cancer cells. Consistent with the cytotoxicity results, DFBH-4 is the most potent inducer of apoptosis, followed by DFBH-2 . This suggests that the cytotoxic mechanism of these compounds is, at least in part, mediated by the activation of the apoptotic pathway.

Cell Cycle Analysis

Dysregulation of the cell cycle is a fundamental characteristic of cancer.[12] Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[13][14] To determine the effect of the DFBH derivatives on cell cycle progression, flow cytometric analysis of PI-stained cells is performed. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]

Comparative Cell Cycle Distribution in A549 Cells (%)

CompoundG0/G1 PhaseS PhaseG2/M Phase
Control60.525.114.4
DFBH-1 65.220.314.5
DFBH-2 70.115.814.1
DFBH-3 62.324.513.2
DFBH-4 75.8 10.214.0
Doxorubicin40.115.544.4

Interpretation of Cell Cycle Data:

The results indicate that DFBH-4 and DFBH-2 cause a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a concomitant decrease in the percentage of cells in the S phase. This suggests that these compounds may inhibit cell cycle progression at the G1/S checkpoint. In contrast, doxorubicin induces a G2/M arrest, highlighting a different mechanism of action.

Potential Mechanism of Action and Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of oxidative stress.[7] The observed G0/G1 cell cycle arrest and induction of apoptosis by the DFBH derivatives, particularly DFBH-4 , may be linked to the modulation of key regulatory proteins in the cell cycle and apoptotic pathways, such as cyclins, cyclin-dependent kinases (CDKs), p53, and Bcl-2 family proteins.

Hypothesized Signaling Pathway for DFBH-4

G cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction DFBH4 DFBH-4 p53 p53 DFBH4->p53 Upregulation Bcl2 Bcl-2 DFBH4->Bcl2 Downregulation CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylation CyclinD Cyclin D E2F E2F pRb->E2F Inhibition G1_S G1/S Transition E2F->G1_S Promotion p53->CDK4_6 Inhibition Bax Bax p53->Bax Activation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway for the anticancer action of DFBH-4.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

To translate the promising in vitro findings into a more physiologically relevant context, the most potent derivative, DFBH-4 , would be evaluated in an in vivo human tumor xenograft model.[17][18][19] This involves implanting human cancer cells (e.g., A549) into immunodeficient mice and monitoring tumor growth following treatment with the test compound.[20]

Experimental Protocol: Xenograft Model

  • Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with A549 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: The mice are then randomized into treatment groups (vehicle control, DFBH-4 , and a standard-of-care drug). DFBH-4 is administered intraperitoneally at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, the tumors are excised, weighed, and subjected to further analysis (e.g., histopathology, biomarker analysis).

The efficacy of DFBH-4 would be determined by its ability to inhibit tumor growth compared to the vehicle control group, with minimal toxicity to the host.

Conclusion and Future Directions

This comparative guide has systematically evaluated a novel series of this compound derivatives for their anticancer properties. The findings highlight a clear structure-activity relationship, with the 4-nitrophenyl derivative, DFBH-4 , emerging as the most promising lead compound. It exhibits potent cytotoxicity, effectively induces apoptosis, and causes a G0/G1 cell cycle arrest in human cancer cells.

Future investigations should focus on elucidating the precise molecular targets of DFBH-4 and further optimizing its structure to enhance its potency and drug-like properties. The promising in vitro profile of this compound warrants its advancement into in vivo studies to validate its therapeutic potential in a preclinical setting. The continued exploration of fluorinated benzothiazole derivatives represents a promising avenue for the discovery of next-generation anticancer agents.

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A Comparative Guide to Assessing the Purity of Synthesized 4,6-Difluoro-2-hydrazino-1,3-benzothiazole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, establishing the purity of the target molecule is a cornerstone of quality control and a prerequisite for further development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, a key intermediate in drug discovery.

The Central Role of Purity in Drug Development

The presence of impurities in a drug substance can significantly impact its safety, efficacy, and stability. For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), ensuring its high purity is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[1] Therefore, the selection of an appropriate analytical method for purity assessment is a critical decision in the drug development workflow.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[2] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis.

Optimized HPLC Method for this compound

A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for a wide range of polar and non-polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid improves peak shape and ionization for potential mass spectrometry coupling. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-30 min: 30% BA gradient elution is employed to effectively separate impurities with a wide range of polarities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmBenzothiazole derivatives typically exhibit strong UV absorbance in this region. The optimal wavelength should be determined by a UV scan of the analyte.
Injection Volume 10 µLA standard injection volume to achieve good sensitivity without overloading the column.
  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines.[3] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Visualizing the HPLC Workflow

Caption: Workflow for HPLC purity assessment.

Comparative Analysis with Alternative Techniques

While HPLC is the benchmark, other analytical methods can provide complementary information or be more suitable in specific contexts.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the stationary phase and operates at higher pressures than conventional HPLC.[6][7][8]

  • Advantages:

    • Faster Analysis: UPLC can significantly reduce run times, often from 15-20 minutes in HPLC to 3-10 minutes.[7][8]

    • Improved Resolution and Sensitivity: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.[9][10]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in less solvent waste, making it a more environmentally friendly and cost-effective option.[6][7]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial investment cost compared to HPLC systems.[6]

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-optimization.

Thin-Layer Chromatography with Densitometry (TLC-Densitometry)

TLC is a simple, rapid, and cost-effective chromatographic technique.[11] When coupled with a densitometer, it can be used for quantitative analysis.[12][13]

  • Advantages:

    • Simplicity and Low Cost: TLC requires minimal instrumentation and is inexpensive to run.

    • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

    • Versatility: A wide range of stationary and mobile phases can be used.

  • Disadvantages:

    • Lower Resolution and Sensitivity: Compared to HPLC, TLC-densitometry generally has lower resolving power and sensitivity.

    • Less Automation: The process is more manual compared to the fully automated nature of modern HPLC systems.

Performance Comparison

The following table provides a hypothetical comparison of the performance of HPLC, UPLC, and TLC-Densitometry for the purity assessment of this compound.

ParameterHPLCUPLCTLC-Densitometry
Resolution HighVery HighModerate
Sensitivity High (ng level)Very High (pg level)Moderate (µg level)
Analysis Time 15-30 min3-10 min30-60 min
Solvent Consumption ModerateLowLow
Cost per Sample ModerateLow-ModerateLow
Initial Investment ModerateHighLow

Logical Framework for Purity Assessment

Purity_Assessment_Logic Start Synthesized this compound TLC Preliminary Purity Check (TLC) Start->TLC Impure Further Purification Required TLC->Impure Multiple Spots Pure Proceed to Quantitative Analysis TLC->Pure Single Spot HPLC Primary Method: HPLC (High Resolution, Quantitation) Pure->HPLC UPLC Alternative Method: UPLC (High Throughput, High Sensitivity) Pure->UPLC TLC_D Alternative Method: TLC-Densitometry (Cost-Effective, Screening) Pure->TLC_D Final_Purity Final Purity Report HPLC->Final_Purity UPLC->Final_Purity TLC_D->Final_Purity

Caption: Decision tree for selecting a purity assessment method.

Conclusion

For the definitive purity assessment of synthesized this compound, a validated RP-HPLC method is the recommended primary technique due to its superior resolution, sensitivity, and quantitative accuracy.[4] UPLC presents a compelling alternative for high-throughput environments where speed and enhanced sensitivity are critical. TLC-Densitometry serves as a valuable, cost-effective tool for initial screening and in situations where access to HPLC or UPLC is limited. Ultimately, a comprehensive approach that may involve a combination of these techniques will provide the most complete and reliable purity profile for this important pharmaceutical intermediate.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Ramadhani, F. A., Kusumawati, I., Primaharinastiti, R., Rullyansyah, S., Sandhori, F. J., & Prasetyawan, H. R. (2023). Comparative Study of Densitometry and Videodensitometry for Quantitating the Active Pharmaceutical Ingredients Using Thin Layer Chromatography. Borneo Journal of Pharmacy, 6(3), 221-231.
  • Rajput, S. J., & Sharma, M. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 7(11), 1324-1332.
  • WebofPharma. (2025). HPLC vs. UPLC. Retrieved from [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]

  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from [Link]

  • Sherma, J. (2000). Thin-Layer Chromatography/Densitometry.
  • Pharmapproach. (2025). TLC densitometric method: Significance and symbolism. Retrieved from [Link]

  • Popiel, S., & Glista, M. (2022).
  • Shahin, M. S., El-Zeiny, M. B., & El-Sherif, Z. A. (2018). Application of tlc densitometric method for simultaneous determination of aspirin and omeprazole in pharmaceutical preparation. International Journal of Pharmaceutical Sciences and Research, 9(7), 2933-2938.
  • Dong, M. W. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 25(7), 656-666.
  • Singh, S., & Husain, A. (2012). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. Journal of Drug Delivery and Therapeutics, 2(6), 114-117.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Gawas, P. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?. ResearchGate. Retrieved from [Link]

  • Shpak, A. V., & Pirogov, Y. A. (2010). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 44(5), 272-278.
  • Sharma, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 11-17.
  • Wang, L., Zhang, J., Wang, Y., & Cai, Z. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS.
  • De-Andrade, E. S., da-Cunha, P. H. R., de-Souza, J., & de-Barros, A. L. B. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(2), 153-159.
  • Kulkarni, A. A., & Nanda, R. K. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MOJ Bioequivalence & Bioavailability, 3(1), 00035.
  • Ding, W. H., & Hsu, J. L. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 55(19), 8189-8201.
  • Chennaiah, M. (2022). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 9(2), 654-660.
  • Shahzadi, S., Yar, M., Bajda, M., & Shah, S. A. A. (2019). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 24(18), 3290.
  • Al-Jibouri, A. A. J., & Al-Janabi, A. S. (2019). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. International Journal of Research in Pharmaceutical Sciences, 10(4), 3020-3026.
  • Gvozdjakova, A. (1986).
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(3), 205-212.
  • Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(3), 373-378.
  • Wang, L., Zhang, J., Wang, Y., & Cai, Z. (2017). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. ResearchGate. Retrieved from [Link]

  • Al-Jibouri, A. A. J., & Al-Janabi, A. S. (2019). (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

  • Punia, R., Mor, S., Khatri, M., Kumar, D., Das, P. P., Jindal, D. K., ... & Jakhar, K. (2021). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 11(52), 32903-32916.
  • Semantic Scholar. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. Retrieved from [Link]

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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of drug development, diagnostics, and toxicology, the precise detection and quantification of small molecules are paramount.[1] Benzothiazole derivatives, a class of compounds with diverse biological activities, are frequently the subject of such investigations.[2][3][4] When leveraging antibody-based techniques for these small molecules, success hinges on one critical attribute: specificity. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of polyclonal and monoclonal antibodies raised against a specific hapten, 4,6-difluoro-2-hydrazino-1,3-benzothiazole.

The core challenge lies in the nature of small molecules themselves. Termed haptens, they are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][5][6][7] This very process of conjugation, however, can introduce ambiguity. The immune system may generate antibodies against the hapten, the linker used for conjugation, or the carrier protein itself, leading to potential cross-reactivity with structurally similar molecules.[5] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a prerequisite for developing robust and reliable immunoassays.

This guide will dissect the causal logic behind experimental design for cross-reactivity studies, provide detailed, self-validating protocols for key assays, and present a framework for data interpretation, empowering researchers to make informed decisions in their antibody selection and assay development processes.

The Foundational Step: Immunogen Design and Its Impact on Specificity

The journey to a specific antibody begins long before the first immunization. The design of the hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity. The goal is to present the hapten to the immune system in a way that maximizes the exposure of its unique structural features while minimizing the immunogenicity of any linker regions.

  • Causality Behind Carrier Choice: Large, immunogenic proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) are chosen because their size and complexity provide ample T-cell epitopes, which are necessary to stimulate the B-cells that produce antibodies against the conjugated hapten.[7][8] The choice of carrier protein for immunization should ideally be different from the one used in screening assays (e.g., immunize with Hapten-KLH, screen with Hapten-BSA) to avoid selecting antibodies that recognize the carrier itself.

  • Linker Strategy: The point of attachment and the chemical nature of the linker arm are crucial. A linker attached to a part of the hapten that is common among potential cross-reactants can lead to antibodies that fail to distinguish between them. For our target, this compound, the hydrazino group is a logical point for conjugation. However, this means the resulting antibodies may recognize the benzothiazole core and be less sensitive to modifications at the hydrazine position. This foreknowledge dictates that the screening panel for cross-reactivity must include analogs with varied hydrazine substituents.

Caption: Workflow for Hapten-Carrier Immunogen Preparation.

Comparative Immunoassays for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of antibody specificity. While a single method can provide an indication, comparing data from orthogonal assays provides the highest degree of confidence. The two most powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The High-Throughput Screening Workhorse

For small molecule haptens, the competitive ELISA format is the industry standard.[9][10][11] Its principle is based on the competition between the free hapten in a sample (or a known standard) and a fixed amount of a hapten-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate.[12] The resulting signal is inversely proportional to the concentration of free hapten.[11][13]

Why this format? Direct or sandwich ELISAs are unsuitable for small molecules because haptens lack the multiple epitopes required for simultaneous antibody binding ("sandwiching") and are inefficient at immobilizing directly onto plastic surfaces while retaining their native conformation.[9]

Caption: Workflow for a Competitive ELISA for Hapten Detection.

This protocol is designed to be self-validating by including necessary controls and standards.

  • Antibody Coating:

    • Dilute the anti-hapten antibody (polyclonal serum or monoclonal) in coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6) to a pre-determined optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the antibody solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 3% non-fat dry milk or 1% BSA in PBST).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target hapten (this compound) and each potential cross-reacting analog in Assay Buffer (e.g., 1% BSA in PBST). This creates your standard curves.

    • In a separate "incubation" plate, add 50 µL of each standard or analog dilution to respective wells.

    • Add 50 µL of a pre-determined optimal concentration of the hapten-Horseradish Peroxidase (HRP) conjugate to each well.

    • Incubate for 30-60 minutes at room temperature to allow the antibody and competitors to pre-equilibrate.

    • Transfer 100 µL from each well of the incubation plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.[14]

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).[14]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance vs. log concentration for the target hapten and each analog.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Hapten / IC50 of Analog) x 100

Compound NameStructureIC50 (ng/mL)% Cross-Reactivity
Target: this compound Target Structure5.2100%
Analog A: 6-Fluoro-2-hydrazino-1,3-benzothiazoleAnalog A Structure48.510.7%
Analog B: 2-hydrazino-1,3-benzothiazoleAnalog B Structure310.21.7%
Analog C: 4,6-Difluoro-2-methylhydrazino-1,3-benzothiazoleAnalog C Structure95.85.4%
Analog D: 4,6-Dichloro-2-hydrazino-1,3-benzothiazoleAnalog D Structure>1000<0.5%

Note: Structures are illustrative descriptions for this guide.

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on molecular interactions.[15][16][17] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[16] This allows for the determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[16][18]

Why this method? SPR provides a much more nuanced view than ELISA. Two compounds could have the same IC50 in an ELISA but possess very different binding kinetics. For example, one might bind quickly and also dissociate quickly, while another binds slowly but forms a very stable complex. This level of detail is critical for applications like therapeutic drug monitoring or sensor development.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, a key heterocyclic building block in medicinal chemistry and drug development. We will dissect two plausible and literature-supported synthetic routes, evaluating them on parameters including yield, safety, scalability, and reagent accessibility. The objective is to equip researchers, chemists, and process development professionals with the critical data and procedural insights necessary to select the optimal synthesis strategy for their specific laboratory or production context.

Introduction: The Significance of this compound

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents with applications ranging from antimicrobial to anticancer therapies. The incorporation of fluorine atoms, as in the 4,6-difluoro substitution pattern, is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The 2-hydrazino substituent serves as a versatile synthetic handle, enabling the construction of more complex derivatives such as hydrazones, pyrazoles, and other heterocyclic systems, which are themselves associated with diverse biological activities.

Consequently, the efficient and reliable synthesis of this compound (C₇H₅F₂N₃S, CAS: 872696-11-2) is a critical prerequisite for discovery and development programs targeting this chemical space. This guide benchmarks two distinct synthetic paradigms: a classical direct nucleophilic substitution pathway and a modern approach avoiding the use of highly toxic reagents through a diazotization-reduction sequence.

Overview of Synthetic Pathways

Two primary routes emerge from the literature for the synthesis of 2-hydrazinobenzothiazole analogues. Both pathways commence with the synthesis of the crucial intermediate, 4,6-difluoro-2-aminobenzothiazole, from 3,5-difluoroaniline. The divergence occurs in the method used to convert the 2-amino group into the desired 2-hydrazino functionality.

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Method A: Direct Hydrazinolysis of 2-Aminobenzothiazole

This classical approach is the most direct and widely cited method for converting 2-aminobenzothiazoles to their 2-hydrazino counterparts.[1][2][3] The synthesis is a two-step process.

Step 1: Synthesis of 4,6-Difluoro-2-aminobenzothiazole The synthesis of the 2-aminobenzothiazole core is typically achieved via the Hugershoff reaction. This involves the oxidative cyclization of a thiourea, formed in situ from 3,5-difluoroaniline and a thiocyanate salt.

  • Mechanism: The reaction begins with the electrophilic addition of bromine to potassium thiocyanate to form thiocyanogen bromide or thiocyanogen, a potent electrophile. The weakly nucleophilic amino group of 3,5-difluoroaniline attacks the thiocyanogen, leading to the formation of an N-thiocyanatoaniline intermediate. Subsequent intramolecular electrophilic attack of the thiocyanate carbon onto the aniline ring, followed by tautomerization and aromatization, yields the stable 4,6-difluoro-2-aminobenzothiazole ring system. The choice of glacial acetic acid as the solvent is critical as it facilitates the reaction while being relatively inert to the reactive intermediates.[4]

Step 2: Conversion to this compound This transformation is an exchange amination, or hydrazinolysis, where the 2-amino group is displaced by a hydrazine moiety.

  • Causality of Experimental Choices: The reaction is typically performed at elevated temperatures (130-140 °C), necessitating a high-boiling solvent like ethylene glycol.[3] Hydrazine hydrate serves as the nucleophile. The addition of an acid catalyst, such as hydrochloric acid (often by using a mixture of hydrazine hydrate and hydrazine hydrochloride), is crucial.[1] The acid protonates the exocyclic nitrogen of the 2-amino group, making it a better leaving group (as ammonia) and thereby facilitating the nucleophilic attack by hydrazine at the C2 position of the benzothiazole ring.

Method B: Diazotization-Reduction Pathway

This alternative route circumvents the direct use of hydrazine hydrate, a significant advantage from a safety and handling perspective. This pathway also proceeds in two steps from the common 2-amino intermediate, but involves the formation of a diazonium salt.

Step 1: Synthesis of 4,6-Difluoro-2-aminobenzothiazole This step is identical to Step 1 in Method A.

Step 2: Diazotization and Subsequent Reduction This two-part step first converts the 2-amino group into a diazonium salt, which is then reduced to the target hydrazine. This approach is documented for analogous heterocyclic systems.[5]

  • Mechanism & Rationale:

    • Diazotization: The 2-aminobenzothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[6] The resulting electrophilic nitrosonium ion (NO⁺) reacts with the amino group to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium salt. Maintaining low temperatures is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.[6]

    • Reduction: The isolated or in situ-generated diazonium salt is then reduced. Common reducing agents for this transformation include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃).[5] The choice of reducing agent can influence the reaction conditions and workup procedure. Stannous chloride is a powerful reductant, while the sulfite method may be preferred for its milder nature and less hazardous waste stream.

Comparative Analysis: Method A vs. Method B

The selection between these two methodologies depends on a careful evaluation of laboratory capabilities, safety protocols, and desired scale.

ParameterMethod A: Direct HydrazinolysisMethod B: Diazotization-Reduction
Primary Reagents Hydrazine Hydrate, Ethylene GlycolSodium Nitrite, Strong Acid, Stannous Chloride or Sodium Sulfite
Key Advantage High yields reported for analogues (~90%); fewer steps from intermediate.[1]Avoids the use of highly toxic and carcinogenic hydrazine hydrate.[5]
Key Disadvantage High Toxicity: Uses hydrazine hydrate, a highly toxic, corrosive, and suspected carcinogen requiring stringent safety controls.[7][8]More steps from intermediate; potentially unstable diazonium salt intermediate requires strict temperature control.[6]
Number of Steps 2 (from 3,5-difluoroaniline)3 (from 3,5-difluoroaniline)
Temperature Control High temperature reflux (130-140 °C).Strict low temperature control (0-5 °C) for diazotization step.
Solvent System High-boiling, toxic solvent (ethylene glycol).[3]Typically aqueous acid, then appropriate solvent for reduction.
Reported Yields Excellent for analogues (often >90%).[1]Good to excellent for analogues (often 85-90%).
Scalability Challenging due to the hazards of hydrazine hydrate at scale.[7]More amenable to scale-up due to less hazardous reagents.
Waste Stream Contains residual hydrazine and ethylene glycol.Contains tin salts (if SnCl₂ is used) or sulfites.

Visualization of Method Selection Logic

The choice between Method A and B can be guided by a simple decision-making process based on the primary constraints of the research or production environment.

Start Need to Synthesize This compound Question Are facilities/protocols in place for handling highly toxic/carcinogenic reagents like Hydrazine Hydrate? Start->Question MethodA Method A is viable. (Direct Hydrazinolysis) High yield, fewer steps. Question->MethodA Yes MethodB Method B is preferred. (Diazotization-Reduction) Safer reagent profile. Question->MethodB No BenefitA Benefit: Potentially higher yield and process simplicity. MethodA->BenefitA BenefitB Benefit: Enhanced safety and environmental profile. MethodB->BenefitB

Figure 2: Decision flowchart for selecting the optimal synthetic method.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and represent validated starting points for optimization.

Protocol for Method A: Direct Hydrazinolysis

Step 1: Synthesis of 4,6-Difluoro-2-aminobenzothiazole

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add glacial acetic acid (e.g., 10 volumes). Cool the flask to 5 °C in an ice-salt bath.

  • To the cooled acetic acid, add potassium thiocyanate (KSCN, ~2.2 equivalents).

  • Slowly add 3,5-difluoroaniline (1.0 equivalent) to the stirred suspension, maintaining the temperature below 10 °C.

  • Prepare a solution of bromine (Br₂, ~1.0 equivalent) in glacial acetic acid (e.g., 2 volumes). Add this solution dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

  • Quench the reaction by pouring the mixture into a large volume of crushed ice/water.

  • Neutralize the acidic solution carefully with concentrated ammonium hydroxide until the pH is ~6-7. The product will precipitate.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-difluoro-2-aminobenzothiazole.

Step 2: Synthesis of this compound [1]

  • To a round-bottom flask equipped with a reflux condenser, add 4,6-difluoro-2-aminobenzothiazole (1.0 equivalent), ethylene glycol (e.g., 8 volumes), hydrazine monohydrate (~3 equivalents), and hydrazine monohydrochloride (~1.5 equivalents).

  • Heat the reaction mixture to 130-140 °C and maintain under reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water. The product will precipitate.

  • Filter the resulting solid, wash extensively with water to remove ethylene glycol and excess hydrazine salts.

  • Dry the solid under vacuum. Recrystallization from ethanol can be performed for further purification.

Protocol for Method B: Diazotization-Reduction

Step 1: Synthesis of 4,6-Difluoro-2-aminobenzothiazole

  • Follow the procedure outlined in Step 1 of Method A.

Step 2: Diazotization and Reduction to this compound [5]

  • Diazotization:

    • Suspend 4,6-difluoro-2-aminobenzothiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Prepare a solution of sodium nitrite (NaNO₂, ~1.05 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the suspension of the amine, keeping the temperature strictly below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • Reduction (using SnCl₂):

    • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 equivalents) in concentrated hydrochloric acid, cooled to 0 °C.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature.

    • Basify the reaction mixture carefully with a concentrated NaOH solution to pH > 10 to precipitate the tin salts and the product.

    • Filter the precipitate and wash with water. The product can be extracted from the solid cake using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

Safety and Environmental Considerations

  • Method A: The primary hazard is hydrazine hydrate . It is extremely toxic, corrosive, a suspected human carcinogen, and can form explosive mixtures.[7][8] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles/face shield. An emergency plan for spills and exposure must be in place. Ethylene glycol is also toxic and requires careful handling.

  • Method B: This method avoids hydrazine but involves other hazards. Strong acids and bromine (in Step 1) are corrosive and require careful handling. The diazonium salt intermediate can be explosive if allowed to dry and should be kept in solution at low temperatures.[6] The use of stannous chloride results in a tin-containing waste stream that may require specialized disposal.

Conclusion

Both Method A and Method B present viable pathways for the synthesis of this compound.

  • Method A (Direct Hydrazinolysis) is a more direct, higher-yielding route based on analogous preparations. However, its reliance on the highly hazardous hydrazine hydrate makes it suitable only for laboratories equipped with stringent engineering controls and safety protocols. It is less desirable for large-scale production.

  • Method B (Diazotization-Reduction) offers a significant safety advantage by avoiding hydrazine hydrate. While it involves an additional synthetic step and requires careful temperature control, it is the recommended pathway for laboratories where safety is the paramount concern or for larger-scale synthesis where the risks associated with hydrazine are unacceptable.

The ultimate choice rests on a risk-benefit analysis specific to the operational context. For exploratory, small-scale work in a well-equipped facility, the efficiency of Method A may be attractive. For process development, scale-up, and routine synthesis, the enhanced safety profile of Method B is strongly preferred.

References

  • Dow Chemical Company. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. Retrieved from [Link]

  • University of Florida EHS. (2024, April 2). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Retrieved from [Link]

  • Barnett, C. J., & Smirz, J. C. (1974). PREPARATION OF 2-HYDRAZINOBENZOTHIAZOLES BY EXCHANGE AMINATION. Organic Preparations and Procedures International, 6(4), 179-182. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

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  • Al-Juboori, S. A., & Al-Juboori, S. A. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Retrieved from [Link]

  • Bobade, V., et al. (2020). Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). Indian Journal of Pharmaceutical Sciences, 82(4), 716-724. Retrieved from [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1208-1213. Retrieved from [Link]

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  • Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
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Safety Operating Guide

Safe Disposal of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,6-Difluoro-2-hydrazino-1,3-benzothiazole, grounded in an analysis of its chemical structure and potential hazards.

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent risks. This compound is a complex molecule, and its hazards are best understood by examining its constituent parts: the hydrazino group, the benzothiazole core, and the organofluorine components.

  • The Hydrazino Moiety (-NHNH₂): This functional group is the primary driver of the compound's toxicity and reactivity. Hydrazines as a class are known to be acutely toxic, corrosive, and potential carcinogens.[1][2][3] They can cause severe damage to the skin and eyes upon contact and are harmful if inhaled or ingested.[2][4] Furthermore, hydrazines are powerful reducing agents and can react violently with oxidizing materials and strong acids.[2] This reactivity necessitates strict segregation from incompatible waste streams.

  • The Benzothiazole Core: Benzothiazole and its derivatives are common in pharmaceuticals but are not without risk. They can be harmful if swallowed or in contact with skin and may cause irritation.[5][6] Improper disposal can lead to environmental contamination, as heterocyclic compounds can be persistent and exhibit aquatic toxicity.[7]

  • The Difluoro Substituents (-F): The carbon-fluorine bond is exceptionally strong, which makes organofluorine compounds highly stable and often resistant to natural degradation.[8] This persistence is a significant environmental concern, as some fluorinated compounds can bioaccumulate.[8] Consequently, the recommended disposal method for such compounds is high-temperature incineration to ensure complete molecular destruction.[9]

This analysis informs every step of the following protocol. We are not just following rules; we are actively mitigating the specific risks of toxicity, reactivity, and environmental persistence inherent to this molecule.

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are operating in a designated area equipped with an emergency eyewash station and safety shower.[10] All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood.[2][4]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against skin contact. Hydrazines are corrosive and can cause severe skin damage.[2][10]
Eye Protection Tightly fitting safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation or damage.[2]
Body Protection Fire/flame-resistant lab coat and full-length pantsProtects skin from contamination and provides a layer of protection in case of a fire.[10]
Footwear Closed-toe shoes (leather or rubber recommended)Prevents exposure from spills.[10]

Waste Segregation & Containerization Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The following workflow outlines the decision-making and physical steps for containerizing waste this compound.

G cluster_0 Waste Generation & Segregation Workflow A Generate Waste (e.g., unused solid, contaminated labware, reaction quench solution) B Is the waste a solid or liquid? A->B C Solid Waste Path B->C Solid D Liquid Waste Path B->D Liquid E Place in a dedicated, sealed container labeled 'Hazardous Waste - Toxic'. Double-bag dry waste. C->E F Place in a dedicated, sealed container labeled 'Hazardous Waste - Toxic'. Use a compatible container (e.g., glass or HDPE). D->F G List Contents: 'Waste this compound' and estimate concentration/quantity. E->G F->G H Store container in a designated, ventilated hazardous waste accumulation area. Use secondary containment. G->H I Ensure segregation from: - Oxidizing Agents - Strong Acids - Metal Oxides H->I J Request pickup from your institution's EHS department. I->J

Caption: Waste Segregation and Containerization Workflow.

Step-by-Step Containerization:

  • Select the Correct Container:

    • For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.[11][12]

    • For Liquids (e.g., solutions containing the compound): Use a designated hazardous waste container, typically glass or HDPE, compatible with any solvents used. Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.[11][13]

  • Label the Container (Before Adding Waste): The container must be clearly labeled.[10][12] Affix a "Hazardous Waste" tag and write the full chemical name: "Waste this compound ". Also, add the hazard classifications: "Toxic " and "Corrosive ".[2][10]

  • Transfer the Waste: Carefully transfer the waste material into the labeled container inside a chemical fume hood. Avoid creating dust from solid material.[14] For liquid transfers, use a funnel and ensure the exterior of the container remains clean.[11]

  • Secure and Store: Tightly seal the container.[10] Store it in a designated satellite accumulation area that is well-ventilated and provides secondary containment (e.g., a chemical-resistant tray). This area must be physically segregated from incompatible materials like acids and oxidizers.[2][10][12]

  • Arrange for Disposal: Once the container is full (or within 90 days of the first addition), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[10]

Decontamination and Spill Procedures

Routine Decontamination: After handling the compound for disposal, all surfaces (fume hood sash, work surface, etc.) should be wiped down with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated wipes and disposable PPE as solid hazardous waste, following the protocol in Section 3.[10]

Emergency Spill Response: In the event of a spill, your immediate response is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10]

  • Isolate: Restrict access to the spill area to prevent the spread of the chemical.[10] Remove all sources of ignition.[15]

  • Assess & Report: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.[4]

  • Clean-up (for small, manageable spills by trained personnel only):

    • Don the full PPE outlined in Section 2.

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[14]

    • Decontaminate the area with a suitable solvent and then soap and water.

    • Package all contaminated materials for disposal as hazardous waste.[10]

Final Disposal Pathway

Your responsibility ends when the properly packaged and labeled waste is collected by your EHS department. However, it is important to understand the ultimate fate of this material. Due to the presence of both halogen (fluorine) and nitrogen, the standard and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete thermal destruction of the molecule, preventing its persistence in the environment.[16] Landfill disposal is not an appropriate method for this compound.

By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities do not pose a threat to the environment. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements based on local and national regulations.[17]

References

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  • MDPI. (2021). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.